1-(2-Trifluoromethylphenyl)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382092 | |
| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273384-78-4 | |
| Record name | α-Methyl-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273384-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-[2-(Trifluoromethyl)phenyl]ethylamine 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of 1-(2-Trifluoromethylphenyl)ethylamine
An In-Depth Technical Guide to the Synthesis of 1-(2-Trifluoromethylphenyl)ethylamine
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is characterized by a chiral center directly attached to an aromatic ring bearing a trifluoromethyl (-CF3) group at the ortho position. This -CF3 group is of paramount importance; it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The challenge, and indeed the focus of this guide, lies not just in the construction of the molecule but in the precise control of its stereochemistry. The biological activity of its enantiomers can differ dramatically, making stereoselective synthesis a critical objective for any viable production route.
This guide provides a comprehensive exploration of the primary methodologies for synthesizing this compound. We will dissect three core strategies: classical reductive amination to produce the racemic mixture, subsequent chiral resolution to separate the enantiomers, and modern asymmetric synthesis to directly form the desired enantiomer. The discussion will move beyond mere procedural outlines to address the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for implementation in a research and development setting.
High-Level Synthetic Overview
The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and limitations. The choice of route often depends on factors such as required enantiopurity, scale, cost, and available technology. The three principal pathways are illustrated below.
Caption: Core strategies for synthesizing this compound.
Part 1: Reductive Amination for Racemic Synthesis
Reductive amination is a robust and widely used method for preparing amines. It proceeds via a two-step, one-pot sequence: the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
Causality and Mechanistic Insight
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2'-(trifluoromethyl)acetophenone. This is followed by dehydration to yield a trifluoromethyl-substituted imine. This imine is the key intermediate that is subsequently reduced. The choice of reducing agent is critical and dictates the reaction conditions.
Commonly used reducing agents include:
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃): These hydride reagents are mild and selective, making them suitable for laboratory-scale synthesis.[1] NaBH(OAc)₃ is particularly effective as it is less sensitive to acidic conditions that can favor imine formation.[1]
-
Catalytic Hydrogenation (H₂): Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is highly efficient and atom-economical, making it a preferred method for industrial-scale production.[2][3] The catalyst provides a surface for the adsorption of both the imine and hydrogen, facilitating the reduction.
The ortho-trifluoromethyl group can introduce steric hindrance, potentially slowing the reaction compared to unsubstituted acetophenone. Therefore, reaction conditions such as temperature and pressure may need to be optimized to achieve good conversion.[2]
Experimental Protocol: Reductive Amination with Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis of racemic this compound.
Caption: Workflow for racemic synthesis via catalytic reductive amination.
Methodology:
-
Reactor Setup: A pressure-rated stainless-steel autoclave is charged with methanol (10 volumes relative to the ketone).
-
Reagent Addition: 2'-(Trifluoromethyl)acetophenone (1.0 eq) is added, followed by a slurry of Raney Nickel (5-10 wt% of the ketone) in methanol. The catalyst should be handled under an inert atmosphere due to its pyrophoric nature.
-
Ammonolysis: The reactor is sealed, purged with nitrogen, and then pressurized with anhydrous ammonia to 3-5 bar. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Hydrogenation: The ammonia pressure is vented, and the reactor is pressurized with hydrogen to 10-20 bar. The reaction mixture is heated to 50-80°C and stirred vigorously. Reaction progress is monitored by GC or HPLC until the starting material is consumed (typically 8-16 hours).
-
Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst.
-
Isolation: The methanol is removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield racemic this compound.
| Parameter | Condition | Rationale |
| Ammonia Source | Anhydrous Ammonia | Provides the nitrogen atom for the amine.[3] |
| Catalyst | Raney Nickel | A cost-effective and highly active catalyst for hydrogenation.[3] |
| Solvent | Methanol | Good solvent for both reactants and the imine intermediate. |
| Temperature | 50-80°C | Balances reaction rate and potential side reactions. |
| H₂ Pressure | 10-20 bar | Ensures sufficient hydrogen concentration for efficient reduction. |
| Typical Yield | 80-95% | This method is generally high-yielding.[2] |
Part 2: Chiral Resolution of the Racemic Amine
For applications requiring a single enantiomer, the racemic mixture produced via reductive amination must be separated. The most established and industrially scalable method is chiral resolution via the formation of diastereomeric salts.[4]
Principle of Diastereomeric Salt Crystallization
This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities in a given solvent. This difference allows one diastereomer to be selectively crystallized from the solution, while the other remains in the mother liquor. The desired enantiomer of the amine is then liberated from the crystallized salt by treatment with a base.
The success of a resolution is a self-validating system: the formation of a crystalline salt and subsequent analysis of its enantiomeric composition by chiral HPLC provides immediate feedback on the efficacy of the chosen resolving agent and solvent system.
Experimental Protocol: Resolution with Tartaric Acid Derivative
Caption: Workflow for the chiral resolution of a racemic amine.
Methodology:
-
Salt Formation: Racemic this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or an ethanol/water mixture. The solution is warmed to 50-60°C. A solution of the chiral resolving agent, for example, (L)-Dibenzoyl-tartaric acid ((L)-DBTA) (0.5-1.0 eq), in the same solvent is added slowly.
-
Crystallization: The resulting clear solution is allowed to cool slowly to room temperature, often with gentle stirring. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization. The mixture is typically stirred for several hours or overnight to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. The enantiomeric enrichment of the amine in the salt should be checked by chiral HPLC. Recrystallization may be necessary to achieve the desired purity.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). An aqueous base (e.g., 2M NaOH) is added until the pH is >11 to deprotonate the amine and break the salt.
-
Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched amine.
| Common Chiral Resolving Agents for Amines |
| (+)- or (-)-Tartaric Acid |
| (+)- or (-)-Dibenzoyltartaric Acid |
| (+)- or (-)-Mandelic Acid |
| (+)- or (-)-Camphorsulfonic Acid[6] |
| (+)- or (-)-N-Boc-phenylalanine[6] |
Part 3: Asymmetric Synthesis Strategies
While resolution is effective, it is inherently inefficient as it discards at least 50% of the material (unless the undesired enantiomer can be racemized and recycled). Asymmetric synthesis aims to directly produce the desired enantiomer, offering a more elegant and atom-economical approach.
Biocatalysis via ω-Transaminases (ω-TAs)
One of the most powerful methods for asymmetric amine synthesis is biocatalysis using ω-transaminases.[7] These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, producing a chiral amine with very high enantioselectivity.[8][9]
Causality and Mechanistic Insight: The ketone, 2'-(trifluoromethyl)acetophenone, enters the enzyme's active site, which is itself chiral. The pyridoxal phosphate (PLP) cofactor facilitates the amination process. The specific stereochemical outcome (R or S) is dictated by the enzyme's structure, which presents the ketone to the amine donor in a highly controlled orientation.
Key advantages include:
-
Exceptional Enantioselectivity: Often >99% enantiomeric excess (e.e.) is achievable.
-
Mild Reaction Conditions: Reactions are run in aqueous buffers at or near room temperature and neutral pH.
-
Green Chemistry: Avoids the use of heavy metals and harsh reagents.
Challenges can include substrate or product inhibition, which may require process optimization such as using a two-phase system to remove the product as it is formed.[7]
Caption: Biocatalytic cycle for asymmetric transamination.
Experimental Protocol: ω-Transaminase Mediated Synthesis
Methodology:
-
Buffer Preparation: A phosphate buffer (100 mM, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP) (1 mM), a required cofactor for the enzyme.
-
Reaction Setup: To the buffer, add the amine donor, isopropylamine (typically in large excess, e.g., 500 mM). The ω-transaminase enzyme (either as a lyophilized powder or a whole-cell preparation) is then added.
-
Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added. Due to its low water solubility, it may be dissolved in a co-solvent like DMSO (up to 25-30% v/v) to improve mass transfer.[7]
-
Bioconversion: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress is monitored by taking samples and analyzing them by chiral HPLC.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells). The pH of the supernatant is raised to >11 with NaOH, and the product amine is extracted with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield the highly enantiopure product.
| Parameter | Condition | Rationale |
| Catalyst | ω-Transaminase | Chiral enzyme dictates stereochemical outcome.[8] |
| Amine Donor | Isopropylamine | Common, inexpensive amine donor. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. |
| Solvent System | Aqueous Buffer / DMSO | Maintains enzyme activity and solubilizes the substrate.[7] |
| Temperature | 25-40°C | Optimal range for enzyme stability and activity. |
| Typical e.e. | >99% | Biocatalytic methods are known for high stereoselectivity.[7] |
Part 4: Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed through rigorous analytical characterization.
-
Purification: The primary method for purifying the final amine is vacuum distillation , owing to its liquid nature and relatively high boiling point. For smaller scales or for removing closely related impurities, column chromatography on silica gel may be employed.
-
Characterization: A full suite of analytical techniques is required to validate the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall structure by showing characteristic signals for the aromatic, methine (CH), and methyl (CH₃) protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and integrity of the -CF₃ group, which will appear as a sharp singlet.
-
-
Mass Spectrometry (MS): Typically performed using GC-MS, this analysis confirms the molecular weight of the compound.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the definitive method for determining the enantiomeric purity (e.e.) of the product. The sample is passed through a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for their quantification.
-
Conclusion
The synthesis of this compound offers a classic case study in the strategic decisions faced by process chemists. The choice between a racemic synthesis followed by resolution and a direct asymmetric approach involves a trade-off between established, robust technology and more modern, efficient methods.
-
Reductive Amination followed by Chiral Resolution is a reliable and well-understood pathway. While it suffers from the inherent 50% loss of material, its procedural simplicity and the predictability of crystallization make it a viable option, especially when racemization of the unwanted enantiomer is feasible.
-
Asymmetric Synthesis , particularly through biocatalysis, represents the state-of-the-art. It offers unparalleled enantioselectivity under environmentally benign conditions. As the availability and robustness of commercial transaminases continue to improve, this route is becoming increasingly attractive for both laboratory and industrial-scale production.
The optimal synthetic strategy will ultimately be determined by the specific requirements of the project, balancing economic, environmental, and technical considerations to deliver this valuable chiral building block with the necessary quality and efficiency.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ProQuest [proquest.com]
- 10. dea.gov [dea.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-trifluoromethylphenyl)ethylamine, a key chiral building block in modern medicinal chemistry. This document moves beyond a simple recitation of data points to offer an in-depth analysis of the experimental methodologies used to determine these properties, the rationale behind these choices, and the implications of these properties in drug design and development. The strategic incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and target-binding interactions, making a thorough understanding of its physicochemical profile essential for its effective application.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a chiral primary amine that has garnered significant attention in the pharmaceutical industry. Its utility stems from the unique combination of a chiral ethylamine side chain and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The introduction of a CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability.[1]
This guide will provide a detailed examination of the key physicochemical parameters of this compound, offering both reported data and detailed experimental protocols for their determination. Understanding these properties is not merely an academic exercise but a critical component of rational drug design, enabling scientists to predict and modulate the behavior of molecules destined for therapeutic applications.
Core Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀F₃N | PubChem[2] |
| Molecular Weight | 189.18 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Analogous Compounds[3] |
| Boiling Point | ~203-220 °C (Predicted/Analog Data) | ChemicalBook, Supplier Data[3][4] |
| Melting Point | Not available (liquid at room temperature) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Slightly soluble in water. | Analogous Compounds, ChemicalBook[3][5] |
| pKa | ~9-11 (Predicted/Analog Data) | Supplier Data, Benchchem[3][6] |
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The emphasis is on providing a self-validating system of methodologies that ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant that provides information about its purity and volatility. For liquid amines, several methods can be employed for its determination.
Protocol: Micro-Boiling Point Determination
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and mineral oil.
-
Procedure:
-
Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the capillary tube as the air inside expands and is expelled.
-
Continue gentle heating until a continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
-
-
Causality: The principle behind this method is the precise determination of the temperature at which the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the point at which it is drawn back into the capillary marks the equilibrium point, providing an accurate boiling point reading.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid indicates its basicity. This is a critical parameter in drug development as it influences a compound's solubility, absorption, and interaction with biological targets at different pH values.
Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa.[6]
-
Apparatus: Calibrated pH meter with an electrode, burette, beaker, and magnetic stirrer.
-
Reagents:
-
This compound solution of known concentration (e.g., 0.01 M in a water/methanol mixture to ensure solubility).
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amine solution into a beaker with a magnetic stir bar.
-
If determining the pKa of the conjugate acid, first add a stoichiometric excess of the standard HCl solution to fully protonate the amine.
-
Titrate the solution with the standard NaOH solution, adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[8] This corresponds to the midpoint of the steepest part of the titration curve.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would likely appear as complex multiplets in the range of 7.2-7.8 ppm. The methine proton would be a quartet coupled to the methyl protons, and the methyl group would be a doublet coupled to the methine proton. The amine protons would typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The trifluoromethyl carbon would have a characteristic chemical shift and would likely show coupling to the fluorine atoms. The aromatic carbons would appear in the region of 120-150 ppm, while the aliphatic carbons would be found at higher field (lower ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
-
N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretch (aromatic and aliphatic): Absorptions in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 189. Common fragmentation patterns for ethylamines include the loss of a methyl group (CH₃) to give a [M-15]⁺ fragment, which is often the base peak.[9]
Applications in Drug Development: A Field-Proven Perspective
The unique physicochemical properties of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its chiral nature allows for the stereoselective synthesis of drug candidates, which is crucial as different enantiomers can have vastly different biological activities and safety profiles.
The trifluoromethyl group, as previously mentioned, is a key feature. Its incorporation into drug molecules has been a successful strategy in medicinal chemistry to enhance efficacy and improve ADME properties.[10] While specific, publicly disclosed drug candidates synthesized directly from this compound are often proprietary, its structural motif is found in compounds targeting a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases. Its use as a chiral amine allows for the construction of complex molecular architectures with precise three-dimensional orientations necessary for potent and selective target engagement.
Safety and Handling
As a primary amine, this compound should be handled with appropriate safety precautions. It is likely to be corrosive and a skin and eye irritant.[2] Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, emphasizing the experimental methodologies for their determination and their relevance in the context of drug discovery and development. The strategic combination of a chiral center and a trifluoromethyl-substituted aromatic ring makes this compound a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, as outlined in this guide, is essential for its successful and rational application in the synthesis of the next generation of therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]
- 4. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. enamine.net [enamine.net]
- 9. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-(2-Trifluoromethylphenyl)ethylamine: Synthesis, Resolution, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Trifluoromethylphenyl)ethylamine is a critical chiral building block in modern medicinal chemistry. The presence of the trifluoromethyl group, a bioisostere of a methyl group, often imparts favorable properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, chiral resolution, and applications of this versatile amine, with a focus on practical insights for its use in research and drug development.
Chemical Identity and Structure
The structural formula of this compound features a trifluoromethyl group at the ortho position of the phenyl ring, attached to an ethylamine backbone. This substitution pattern is key to its utility in creating molecules with specific steric and electronic properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethanamine[1] |
| Molecular Formula | C9H10F3N[1] |
| Molecular Weight | 189.18 g/mol [1] |
| CAS Number (Racemate) | 273384-78-4[1] |
| CAS Number (HCl Salt) | 39959-68-7[2][3] |
Synthesis of Racemic this compound
A common and efficient method for the synthesis of racemic this compound is the reductive amination of 2'-(trifluoromethyl)acetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.
Reaction Pathway: Reductive Amination
Figure 2: General workflow for the reductive amination synthesis.
Experimental Protocol: Reductive Amination
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Acid for workup (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Imine Formation: Dissolve 2'-(trifluoromethyl)acetophenone in an anhydrous solvent such as methanol. Add an excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C. The addition of the reducing agent should be controlled to manage the exothermic reaction and prevent side reactions.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to protonate the amine. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and non-basic byproducts.
-
Purification: Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine, which will typically separate as an oil or can be extracted with an organic solvent. Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Chiral Resolution of this compound
The separation of the racemic mixture into its individual enantiomers is crucial for its application in the synthesis of chiral drugs. The most common method for this is classical resolution via the formation of diastereomeric salts with a chiral resolving agent. Derivatives of tartaric acid are frequently employed for this purpose.
Workflow for Chiral Resolution
Figure 3: Step-by-step workflow for chiral resolution.
Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
This protocol provides a general guideline for the resolution of racemic amines and should be adapted for this compound.[4][5]
Materials:
-
Racemic this compound
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt or by further cooling in a refrigerator.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. Evaporate the solvent to yield the enantiomerically enriched amine. The enantiomeric excess (e.e.) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Ar-H): Multiple signals in the range of 7.2-7.8 ppm. The ortho, meta, and para protons on the trifluoromethyl-substituted ring will exhibit complex splitting patterns.
-
Methine Proton (CH-NH₂): A quartet around 4.1-4.5 ppm, coupled to the methyl and amine protons.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide range, typically between 1.5-3.0 ppm, and its position is concentration and solvent dependent.
-
Methyl Protons (CH₃): A doublet around 1.3-1.6 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (CF₃): A quartet around 120-125 ppm.
-
Methine Carbon (CH-NH₂): A signal in the range of 50-55 ppm.
-
Methyl Carbon (CH₃): A signal around 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: A broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ range.
-
C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-N Stretching: An absorption band around 1020-1220 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 189.
-
Major Fragmentation Peaks: Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 174. Cleavage of the C-C bond adjacent to the amine can lead to a base peak at m/z = 173 ([M-CH₃]⁺) or a fragment corresponding to the trifluoromethylphenyl portion of the molecule.
Applications in Drug Development
This compound and its enantiomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
One notable example of a drug synthesized using a related precursor is Fenfluramine . Although fenfluramine itself is N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, the synthetic strategies, particularly the reductive amination step, are highly relevant.[6][7][8][9][10] The synthesis of fenfluramine often involves the reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one with ethylamine.[6][7][8][9][10] This highlights the importance of trifluoromethyl-substituted phenethylamine derivatives as key building blocks in the pharmaceutical industry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be a skin and eye irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chiral intermediate with significant applications in pharmaceutical research and development. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure building blocks that are essential for the creation of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scispace.com [scispace.com]
- 3. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 7. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 8. Fenfluramine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-(2-trifluoromethylphenyl)ethylamine: A Predictive Guide for Researchers
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the chiral amine 1-(2-trifluoromethylphenyl)ethylamine, a compound of interest in pharmaceutical and materials science research. In the absence of publicly available, experimentally verified spectra, this document serves as a comprehensive resource for researchers, offering theoretically derived Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, providing a robust framework for the identification and characterization of this molecule.
Introduction: The Significance of this compound
This compound is a key chiral building block in the synthesis of various bioactive molecules and ligands for asymmetric catalysis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its steric and electronic properties, making its unambiguous characterization crucial for synthetic success and downstream applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this compound. This guide offers a detailed, predictive breakdown of the expected spectroscopic signatures.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following predictions are for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | d | 1H | Ar-H | The proton ortho to the electron-withdrawing CF₃ group is expected to be the most deshielded. |
| ~ 7.3 - 7.5 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |
| ~ 4.3 - 4.5 | q | 1H | CH | The methine proton is coupled to the adjacent methyl group (quartet). |
| ~ 1.8 - 2.0 | s (broad) | 2H | NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. |
| ~ 1.4 - 1.6 | d | 3H | CH₃ | The methyl protons are coupled to the adjacent methine proton (doublet). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C NMR Data
The carbon NMR spectrum will show signals for the aromatic carbons, the methine carbon, the methyl carbon, and the carbon bearing the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | Ar-C (quaternary) | The ipso-carbon attached to the ethylamine group. |
| ~ 125 - 135 (q) | Ar-C-CF₃ (quaternary) | The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |
| ~ 120 - 130 | Ar-CH | Aromatic methine carbons. |
| ~ 124 (q) | -CF₃ | The trifluoromethyl carbon will show a strong quartet due to one-bond C-F coupling. |
| ~ 50 - 55 | -CH-NH₂ | The aliphatic methine carbon. |
| ~ 20 - 25 | -CH₃ | The aliphatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Proton decoupling: Employed to simplify the spectrum to singlets (except for carbons coupled to fluorine).
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with calibration to the CDCl₃ triplet at δ 77.16 ppm.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch |
| 1600 - 1620 | Medium | N-H bend (scissoring) |
| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |
| 1100 - 1350 | Strong | C-F stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Molecular Weight: C₉H₁₀F₃N = 189.18 g/mol
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| Predicted m/z | Ion | Rationale for Formation |
| 189 | [M]⁺ | Molecular ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl group |
| 120 | [M - C₄H₄F₃]⁺ | Benzylic cleavage, loss of the ethylamine side chain |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: Record the mass-to-charge ratio (m/z) of the resulting ions.
Structural and Workflow Diagrams
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Predicted key fragmentation pathways in the mass spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. It is important to note that these are predicted values, and experimental verification is always recommended for definitive structural confirmation.
A Technical Guide to 1-(2-Trifluoromethylphenyl)ethylamine: Commercial Availability, Synthesis, and Applications
This guide provides an in-depth analysis of 1-(2-trifluoromethylphenyl)ethylamine, a critical fluorinated building block for researchers and professionals in drug development. We will explore its commercial landscape, delve into practical synthetic methodologies, and examine its applications, grounded in the principles of modern medicinal chemistry.
Core Compound Profile
This compound is a chiral amine whose structure is foundational for creating more complex molecules. The presence of the trifluoromethyl (CF3) group at the ortho position of the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon in pharmaceutical and agrochemical research.
| Property | Value |
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine |
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.18 g/mol |
| CAS Number (Racemate) | 86359-70-6 |
| CAS Number (HCl Salt) | 39959-68-7 |
Commercial Availability and Sourcing
The compound is commercially available, primarily as its hydrochloride salt, which enhances stability and ease of handling. Sourcing the free base or specific enantiomers ((R) or (S)) may require contacting specialty chemical suppliers for custom synthesis.
Table 1: Representative Commercial Suppliers for 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride (CAS: 39959-68-7)
| Supplier | Product Name | Purity/Specification | Notes |
| BLD Pharm | 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride | Not specified | Listed as a research chemical for online orders.[1] |
Note: Availability and specifications are subject to change. Researchers should always request a certificate of analysis (CoA) before purchase.
It is crucial to distinguish this compound from its isomers, which are also commercially available and serve different synthetic purposes. Common related compounds include:
-
2-[2-(Trifluoromethyl)phenyl]ethylamine (CAS: 774-18-5)[2][3]
-
1-[3-(Trifluoromethyl)phenyl]ethylamine
-
1-[4-(Trifluoromethyl)phenyl]ethylamine [4]
Synthetic Methodologies
While direct purchase is feasible for small-scale research, in-house synthesis may be required for large quantities or for accessing specific enantiomers. The most common and robust approach is the reductive amination of the corresponding ketone. For enantiomerically pure forms, biocatalysis offers a state-of-the-art alternative.
Protocol: Synthesis via Reductive Amination
This classical two-step, one-pot method involves the formation of an imine from 2'-(trifluoromethyl)acetophenone, followed by in-situ reduction to the target amine.
Rationale: This pathway is widely used due to its reliability, use of readily available starting materials, and operational simplicity. The choice of reducing agent is critical; sodium borohydride is a mild and selective choice for reducing the imine in the presence of the ketone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq.) in methanol (5-10 mL per gram of ketone).
-
Imine Formation: Add ammonium acetate (10 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
-
Extraction (Base): Basify the aqueous layer with 2M sodium hydroxide (NaOH) to a pH > 10. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Reductive amination workflow for racemic synthesis.
Advanced Method: Biocatalytic Asymmetric Transamination
For drug development, obtaining a single enantiomer is often mandatory. ω-transaminase (ω-TA) enzymes provide a green and highly selective method for producing chiral amines.
Causality: ω-TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. The enzyme's chiral active site directs the addition to one face of the ketone, resulting in a product with very high enantiomeric excess (ee). This approach avoids chiral separation or the use of expensive metal catalysts. A similar strategy has been successfully employed for the synthesis of the (S)-1-(4-trifluoromethylphenyl)ethylamine isomer.[5]
Caption: Biocatalytic synthesis of an enantiopure amine.
Core Applications in Drug Discovery
The true value of this compound lies in the strategic impact of the trifluoromethyl (CF3) group on molecular properties.
Expertise from the Field: The CF3 group is often used by medicinal chemists as a bioisostere for a methyl or chloro group.[6] However, its influence extends far beyond simple steric replacement. The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of the amine, altering its ionization state at physiological pH. Furthermore, it enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[6] The incorporation of CF3 groups has been a successful strategy in numerous FDA-approved drugs.[7][8]
This building block is therefore instrumental in the synthesis of:
-
Kinase Inhibitors: The amine can serve as a key hydrogen-bonding moiety for interaction with the hinge region of kinases.
-
GPCR Ligands: The phenyl ring can be further functionalized to optimize interactions with receptor binding pockets.
-
CNS-active Agents: Enhanced lipophilicity can facilitate passage through the blood-brain barrier.
Caption: Role of the building block in drug design logic.
Safety, Handling, and Storage
As a chemical intermediate, this compound and its salts require careful handling.
Trustworthiness Through Safety: Adherence to safety protocols is non-negotiable. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) from the supplier.
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] Some related compounds are listed as causing severe skin burns and eye damage.[10] Inhalation may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[1]
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in drug discovery. Its commercial availability, primarily as a hydrochloride salt, makes it accessible for initial research. For more advanced applications requiring enantiopurity, established synthetic routes like reductive amination and modern biocatalytic methods provide clear pathways. Understanding the profound influence of its trifluoromethyl group allows researchers to rationally design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-[2-(Trifluoromethyl)phenyl]ethylamine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-[2-(Trifluoromethyl)phenyl]ethylamine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ProQuest [proquest.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
safety and handling of 1-(2-trifluoromethylphenyl)ethylamine
An In-depth Technical Guide to the Safe Handling of 1-(2-Trifluoromethylphenyl)ethylamine
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, chiral amines like this compound serve as critical building blocks for a new generation of therapeutics. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these potent compounds. This guide is crafted for the discerning scientist and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety protocols. It is built on the principle that true safety culture arises not from rote memorization of rules, but from a clear comprehension of the "why" behind each procedural step. By internalizing the principles within, you will not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific work.
Section 1: Hazard Identification and Comprehensive Risk Assessment
This compound and its close structural analogs are classified as hazardous substances. A thorough understanding of their intrinsic properties is the foundation of a robust safety plan. The primary hazards are associated with its corrosive and irritant nature.
1.1. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications for closely related trifluoromethylphenyl)ethylamines consistently indicate significant hazards. While a specific GHS classification for the exact title compound may vary slightly by supplier, the data for analogous compounds provides a strong basis for a conservative risk assessment.
-
Skin Corrosion/Irritation : Classified as Category 1B or 2, indicating it can cause severe skin burns and irritation upon contact.[1][2][3] The corrosive nature is a key concern, necessitating immediate and thorough decontamination if skin contact occurs.
-
Serious Eye Damage/Irritation : Classified as Category 1 or 2A, highlighting the risk of serious, potentially irreversible eye damage.[1][2][3] The chemical's ability to cause severe burns extends to the delicate tissues of the eye.
-
Specific Target Organ Toxicity (Single Exposure) : Often classified as Category 3, with the primary target being the respiratory system.[1][3] Inhalation of vapors or mists can lead to respiratory irritation, coughing, and shortness of breath.[1][2][4]
1.2. Toxicological Summary
While comprehensive toxicological data for this specific molecule is not widely published, information from analogous compounds and Safety Data Sheets (SDS) allows for an informed assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]
-
Acute Effects : Immediate symptoms upon exposure can include a burning sensation, redness, and pain at the point of contact (skin and eyes).[4][5] Inhalation may cause sore throat and coughing.[5]
-
Chronic Effects : Data on long-term exposure is limited. However, as with many reactive amines, repeated exposure without adequate protection could lead to chronic respiratory issues or dermatitis.
-
Hazardous Decomposition : When heated to decomposition, this compound can release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly dangerous hydrogen fluoride (HF).[1][2][3][4] This is a critical consideration for fire safety.
Data Summary Table: Hazard Profile
| Hazard Category | GHS Classification | Key Considerations |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes skin irritation and potentially severe burns.[1][2][3] |
| Eye Damage/Irritation | Category 1 / 2A | Risk of serious, irreversible eye damage.[1][2][3] |
| Respiratory Irritation | STOT SE 3 | Vapors or mists may cause respiratory tract irritation.[1][3] |
| Acute Oral Toxicity | Category 3 / 4 (assumed) | Toxic or harmful if swallowed.[6][7] |
| Hazardous Decomposition | Not Applicable | Emits CO, CO2, NOx, and Hydrogen Fluoride in a fire.[2][3][4] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The principle of the hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the potential for exposure.
2.1. Mandatory Engineering Controls
-
Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable and serves to contain vapors and prevent inhalation, which is a primary exposure route.
-
Safety Showers and Eyewash Stations : These must be readily accessible and located in the immediate vicinity of the workstation where the chemical is handled.[1][3] Regular testing (weekly) of this equipment is essential to ensure functionality in an emergency.
2.2. Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a checklist but a dynamic risk assessment. The goal is to create a barrier that is impervious to the specific chemical for the duration of the task.
-
Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time and permeation rate. Always double-glove when handling significant quantities or for prolonged procedures. Gloves must be inspected for pinholes or tears before each use.[8]
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9] Given the severe eye damage potential, the use of a full-face shield over the goggles is strongly recommended, especially when transferring liquids or working with reactions under pressure.[1][9]
-
Skin and Body Protection : A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron or a Tyvek suit should be worn over the lab coat.[1][9] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : When engineering controls (i.e., a fume hood) are not available or may be insufficient, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[1][3] Respirator use requires prior medical clearance, training, and annual fit-testing.[9]
Diagram: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE.
Section 3: Protocols for Safe Handling & Storage
Adherence to standardized protocols minimizes variability and risk. The causality behind each step is critical for intelligent application.
3.1. Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly. Verify the location of the nearest safety shower and eyewash.
-
Weighing : Use a tared, sealed container to weigh the liquid. Alternatively, weigh the material directly into the reaction vessel within the fume hood. This minimizes the risk of spills and vapor release.
-
Transfers : When transferring the liquid, use a syringe or cannula for smaller volumes. For larger volumes, pour slowly and carefully to avoid splashing. Always ground/bond containers when transferring significant quantities to prevent static discharge, which can be an ignition source.[10][11]
-
Post-Handling : After use, ensure the container is tightly sealed.[2][3] Decontaminate the work surface with a suitable solvent (e.g., isopropanol) followed by soap and water. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[8] Always wash hands thoroughly with soap and water after any chemical handling procedure.[1][12]
3.2. Storage and Incompatibility
-
Storage Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be designated for corrosive materials, away from general traffic.
-
Incompatible Materials : This compound is a basic amine and will react violently with strong acids. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][13] Segregate it from these materials to prevent dangerous exothermic reactions or the release of toxic gas.
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
4.1. Accidental Release Measures
-
Evacuate : Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate : Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
Contain : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a chemical absorbent pad.[3][14] Do not use combustible materials like paper towels for the initial absorption.
-
Neutralize & Clean : Once absorbed, the material should be collected into a suitable, labeled container for hazardous waste disposal.[2][14] Use spark-proof tools if there is any fire risk.[14] The spill area should then be decontaminated.
-
Large Spills : For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
4.2. Personal Exposure Response
-
Inhalation : Immediately move the affected person to fresh air.[1][2][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][15]
-
Skin Contact : Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][13][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2][13] Remove contact lenses if present and easy to do.[1] Immediate medical attention is critical to prevent permanent damage.
-
Ingestion : Do NOT induce vomiting.[1][2][14] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Diagram: Emergency Response Workflow
Caption: Decision workflow for responding to emergencies.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams (e.g., strong acids).
-
Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Removal to an authorized incinerator equipped with an afterburner and scrubber is often the recommended method.[1]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. ETHYLAMINE [training.itcilo.org]
- 6. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.fi [fishersci.fi]
- 14. tcichemicals.com [tcichemicals.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to the Solubility of 1-(2-trifluoromethylphenyl)ethylamine in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 1-(2-trifluoromethylphenyl)ethylamine, a critical parameter for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, its physicochemical properties, and a detailed protocol for its empirical determination.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is paramount. Solubility dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and is a cornerstone of formulation development for therapeutic agents. This compound, a chiral amine, and its derivatives are important building blocks in medicinal chemistry. An understanding of its behavior in various organic solvents is essential for its effective application. This guide will provide the theoretical framework and practical methodologies to empower researchers in this area.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid (typical for related compounds) | [2] |
| pKa | ~9-11 (estimated for the amine group) | [2][3] |
The structure of this compound, featuring a basic amine group, an aromatic ring, and a highly electronegative trifluoromethyl group, results in a molecule with moderate polarity. The amine group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. The trifluoromethyl group enhances lipophilicity.[4] These features suggest a nuanced solubility profile, with miscibility in a range of organic solvents.
Understanding Solubility: A Theoretical Perspective
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the amine group of this compound, promoting solubility. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can interact via dipole-dipole interactions.[6]
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the phenyl and trifluoromethyl portions of the molecule through London dispersion forces.[5] The aromatic nature of toluene may offer favorable π-π stacking interactions with the phenyl ring of the analyte.
Given its structure, this compound is expected to exhibit good solubility in polar organic solvents such as ethanol and dichloromethane.[2] Its solubility in nonpolar solvents like hexane may be more limited but still significant due to the lipophilic trifluoromethyl group and the aromatic ring.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a well-controlled experimental approach is necessary. The isothermal saturation method is a robust and widely used technique for this purpose.[7]
Isothermal Saturation Method (Gravimetric Analysis)
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid/liquid at the end of the equilibration period is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum desiccator can also be used for this purpose.[7]
-
Mass Determination: Once the solvent has completely evaporated, cool the dish/vial to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal saturation method.
Caption: Experimental workflow for the isothermal saturation method.
Practical Implications for Researchers
A thorough understanding of the solubility of this compound allows for:
-
Optimal Solvent Selection: Choosing the most appropriate solvent for chemical reactions to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.
-
Efficient Purification: Designing effective crystallization processes by selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Accurate Dosing for In-vitro/In-vivo Studies: Preparing stock solutions of known concentrations for biological assays, where insolubility can lead to erroneous results.
-
Formulation Development: For drug development professionals, solubility data is the first step in creating a viable formulation for administration.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a combination of theoretical principles and empirical testing provides a robust framework for its characterization. By understanding its physicochemical properties and employing standardized methods like isothermal saturation, researchers can generate the reliable data needed to advance their work in synthesis, purification, and formulation.
References
- 1. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]
- 3. Chapter 21 Notes [web.pdx.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. quora.com [quora.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
potential applications of trifluoromethylphenyl derivatives in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethylphenyl group has become a paramount strategy in contemporary drug design and development.[1][2][3] This powerful moiety, characterized by the potent electron-withdrawing nature and steric bulk of the trifluoromethyl (-CF3) group appended to a phenyl ring, offers a unique confluence of physicochemical properties that can dramatically enhance the therapeutic potential of lead compounds.[1][4] This guide provides a comprehensive exploration of the multifaceted applications of trifluoromethylphenyl derivatives in medicinal chemistry. We will delve into the fundamental principles governing their utility, from the modulation of metabolic stability and lipophilicity to their profound influence on target binding affinity and overall pharmacokinetic profiles. Through an examination of established drugs and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the trifluoromethylphenyl motif in their pursuit of novel therapeutics.
The Physicochemical Powerhouse: Deconstructing the Trifluoromethylphenyl Group
The trifluoromethyl group is a distinctive substituent renowned for its potent electron-withdrawing capacity and compact steric profile.[5] When appended to a phenyl ring, it imparts a unique set of characteristics to the entire molecule, making it a highly sought-after component in drug design.[1]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the remarkable increase in metabolic stability.[1][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it exceptionally resistant to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s.[1][4] This inherent stability shields the molecule from rapid degradation, often leading to a longer biological half-life and improved bioavailability.[1][4] Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a well-established strategy to block metabolic hotspots and enhance a drug candidate's pharmacokinetic profile.[5]
Modulating Lipophilicity for Optimal Bioavailability
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, can be finely tuned by the introduction of a trifluoromethylphenyl group.[6] The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and can act as a bioisostere for groups like chlorine or a methyl group.[7] This enhanced lipophilicity can improve a drug's ability to permeate cell membranes, including the blood-brain barrier, which is crucial for central nervous system-acting drugs.[4][5][8] However, the impact on lipophilicity is context-dependent and can be influenced by the substitution pattern on the phenyl ring.[9][10]
Amplifying Target Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the phenyl ring, which can lead to enhanced interactions with biological targets.[1] This can manifest as increased binding affinity and potency.[1] The trifluoromethyl group can participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonding, thereby strengthening the drug-receptor complex.[5]
Trifluoromethylphenyl Derivatives in Action: A Showcase of Therapeutic Triumphs
The theoretical advantages of the trifluoromethylphenyl motif are borne out by the numerous FDA-approved drugs that feature this critical pharmacophore.[11][12][13][14][15] These examples span a wide range of therapeutic areas, underscoring the broad applicability of this chemical entity.
| Drug (Brand Name) | Therapeutic Area | Role of the Trifluoromethylphenyl Group |
| Fluoxetine (Prozac) | Antidepressant | The trifluoromethyl group on the phenoxy ring is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[7][11] |
| Celecoxib (Celebrex) | Anti-inflammatory | The trifluoromethylphenyl moiety contributes to the selective inhibition of the COX-2 enzyme.[7] |
| Aprepitant (Emend) | Antiemetic | The two trifluoromethyl groups on the phenyl ring enhance metabolic stability and contribute to its high binding affinity for the neurokinin-1 (NK-1) receptor.[4] |
| Sorafenib (Nexavar) | Oncology | The 4-chloro-3-(trifluoromethyl)phenyl group is a key structural feature for its multi-kinase inhibitory activity.[11][13] |
| Ubrogepant (Ubrelvy) | Migraine | The trifluoromethylphenyl group contributes to its potent antagonism of the calcitonin gene-related peptide (CGRP) receptor.[8][11] |
| Dutasteride (Avodart) | Benign Prostatic Hyperplasia | The 3,5-bis(trifluoromethyl)phenyl group is essential for its potent inhibition of 5α-reductase.[11][16] |
Experimental Protocols for Evaluating Trifluoromethylphenyl Derivatives
The successful integration of trifluoromethylphenyl derivatives into a drug discovery pipeline necessitates rigorous experimental evaluation. The following protocols provide a framework for assessing key parameters.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay is a standard method for predicting the hepatic clearance of a compound.
Objective: To determine the rate of metabolism of a trifluoromethylphenyl-containing compound by liver microsomal enzymes.
Materials:
-
Test compound (e.g., a novel trifluoromethylphenyl derivative)
-
Positive control (a compound with known metabolic instability)
-
Negative control (a compound with known metabolic stability)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the human liver microsomes to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint = (Vinc / [protein]) * k, where Vinc is the incubation volume and [protein] is the microsomal protein concentration.
-
-
Diagram of the Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method provides a direct measure of a compound's partition coefficient between an organic and an aqueous phase.
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a trifluoromethylphenyl derivative.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Ensure both the n-octanol and water phases are mutually saturated before the experiment.
-
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a known amount of the test compound.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
LogP Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP = log10(P)
-
Diagram of the Lipophilicity Determination Process:
Caption: Shake-flask method for LogP determination.
The Future of Drug Discovery: Innovations in Trifluoromethylphenyl Chemistry
The field of medicinal chemistry is continually evolving, and the strategic use of the trifluoromethylphenyl motif is no exception. Current research is focused on developing novel synthetic methodologies for the efficient and selective introduction of this group into complex molecular scaffolds.[17] Furthermore, a deeper understanding of the nuanced structure-activity relationships of trifluoromethylphenyl derivatives is paving the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.[16][18][19] As our comprehension of the intricate interplay between chemical structure and biological activity grows, the trifluoromethylphenyl group will undoubtedly remain a vital tool in the medicinal chemist's arsenal for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | CiNii Research [cir.nii.ac.jp]
- 16. mdpi.com [mdpi.com]
- 17. re.public.polimi.it [re.public.polimi.it]
- 18. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Chirality and the Rise of the Chiral Primary Amine: A Historical and Synthetic Perspective
An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the chiral primary amine is a cornerstone of modern medicinal chemistry. These seemingly simple structural motifs are ubiquitous in pharmaceuticals, natural products, and chiral catalysts, where their specific three-dimensional arrangement is paramount to their biological function and efficacy.[1] This guide provides an in-depth exploration of the discovery and history of chiral primary amines, tracing their evolution from a crystallographic curiosity to indispensable building blocks, synthesized with exquisite stereochemical control.
Part 1: The Foundational Discovery - Pasteur and the Dawn of Chirality
The story of chiral molecules does not begin with amines, but with a salt of a dicarboxylic acid and a young French chemist named Louis Pasteur. In 1848, while meticulously studying crystals of sodium ammonium tartrate derived from wine fermentation residues, Pasteur made a landmark observation.[2] He noticed that the racemic (optically inactive) tartrate salt crystallized into two distinct forms that were mirror images of each other, much like a pair of hands.[3][4]
This serendipitous discovery, often attributed to chance favoring a prepared mind, was the first demonstration of molecular chirality.[5] Using tweezers, Pasteur painstakingly separated the "left-handed" and "right-handed" crystals.[3] When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory) and the other to the left (levorotatory) by an equal amount.[6] This experiment unequivocally linked a macroscopic property (crystal shape) to a molecular property (optical activity) and established the existence of enantiomers: non-superimposable mirror-image molecules.[4] Pasteur's work laid the conceptual groundwork for stereochemistry, a field that would become critically important for understanding biological interactions.[7]
Part 2: The First Solution - Classical Resolution of Racemic Amines
Following Pasteur's discovery, the immediate challenge was how to separate enantiomers from a racemic mixture, a 50:50 mixture of both mirror-image forms. Since enantiomers have identical physical properties (boiling point, solubility, etc.), they cannot be separated by standard techniques like distillation or crystallization.[8] The solution, also pioneered by Pasteur, was to use a strategy that is still employed today: classical resolution .[9]
The principle relies on the temporary conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties, allowing for their separation.[8] For racemic primary amines (which are basic), this is achieved by reacting them with a single enantiomer of a chiral acid, known as a chiral resolving agent.[10]
The reaction forms a pair of diastereomeric salts. Due to their different solubilities, one salt will often crystallize preferentially from the solution. This salt can be isolated by filtration, and the chiral resolving agent can then be removed (typically by treatment with a base) to yield the desired, enantiomerically enriched primary amine.[9][11]
Workflow for Classical Resolution of a Chiral Primary Amine
Caption: Workflow for separating enantiomers via diastereomeric salt formation.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine
This protocol demonstrates the classical resolution of a racemic primary amine using an enantiomerically pure chiral acid.
-
Preparation: In a flask, dissolve racemic 1-phenylethylamine in a suitable solvent, such as methanol.
-
Salt Formation: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (the chiral resolving agent) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer, (-)-1-phenylethylamine-(+)-tartrate, is less soluble and will begin to crystallize. Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt, (+)-1-phenylethylamine-(+)-tartrate.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the solution is strongly alkaline. This deprotonates the amine and dissolves the tartaric acid as its sodium salt.
-
Extraction: Extract the liberated (-)-1-phenylethylamine with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Analysis: Determine the optical purity (enantiomeric excess) of the product using chiral chromatography or polarimetry.
While effective, classical resolution has a significant drawback: the maximum theoretical yield for the desired enantiomer is only 50%.[12] This inherent inefficiency drove the scientific community to develop methods that could create a single desired enantiomer from the start: asymmetric synthesis .
Part 3: The Synthetic Revolution - Asymmetric Synthesis of Chiral Primary Amines
The latter half of the 20th century witnessed a paradigm shift from separating enantiomers to synthesizing them directly. Asymmetric synthesis aims to convert a prochiral starting material into a chiral product, preferentially forming one enantiomer over the other. This field has evolved dramatically, with transition metal catalysis, organocatalysis, and biocatalysis emerging as the three main pillars.
A. Transition Metal-Catalyzed Asymmetric Synthesis
The development of chiral transition metal complexes that can catalyze reactions with high enantioselectivity has been transformative. For the synthesis of primary amines, two key strategies are dominant: asymmetric hydrogenation and asymmetric reductive amination.
Asymmetric Hydrogenation: This approach typically involves the hydrogenation of a prochiral imine or enamine using a chiral catalyst, most notably complexes of rhodium, ruthenium, and iridium bearing chiral phosphine ligands.[13][14]
Asymmetric Reductive Amination (ARA): This is one of the most direct and atom-economical methods for producing primary amines. It involves the reaction of a ketone with an ammonia source (like ammonia gas or an ammonium salt) in the presence of a chiral catalyst and a reductant (typically H₂ gas).[15][16] The key challenge is that the catalyst must be compatible with both the ammonia source and the ketone while effectively controlling the stereochemistry of the reduction of the in situ-formed imine.[15]
A breakthrough in this area was the development of ruthenium catalysts paired with atropisomeric biaryl phosphine ligands, such as TunePhos derivatives.[16] These systems have proven highly effective for the direct reductive amination of a wide range of alkyl aryl ketones.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
The following is a representative protocol for the synthesis of a chiral primary amine from an alkyl aryl ketone.[16]
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with the ketone substrate (e.g., acetophenone), the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂), the chiral ligand (e.g., (S)-C3-TunePhos), and an ammonium salt (e.g., NH₄OAc).
-
Reaction Setup: The vial is sealed, removed from the glovebox, and a solvent (e.g., 2-propanol) is added via syringe.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (H₂).
-
Reaction Conditions: The reaction is heated and stirred at a specified temperature and pressure for a set duration (e.g., 80 °C, 50 atm H₂ for 24 hours).
-
Work-up: After cooling and carefully venting the H₂, the reaction mixture is quenched with a base (e.g., aqueous NaOH) to liberate the free amine from its salt.
-
Isolation & Purification: The product is extracted with an organic solvent, dried, and concentrated. The crude amine is then purified, typically by column chromatography or distillation.
-
Analysis: The yield is determined, and the enantiomeric excess (ee) is measured using chiral High-Performance Liquid Chromatography (HPLC).
B. Biocatalysis: The Green Chemistry Approach
Nature has been performing asymmetric synthesis for eons using enzymes. Harnessing this power, biocatalysis has emerged as a powerful and sustainable alternative for producing chiral amines. Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media) and often exhibit near-perfect enantioselectivity.[17]
Key enzyme classes used for chiral primary amine synthesis include:
-
Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine and a ketone byproduct (acetone).[18]
-
Reductive Aminases (RedAms): These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a cofactor (NAD(P)H) as the reductant.[19][20]
-
Amine Dehydrogenases (AmDHs): Similar to RedAms, these enzymes also perform reductive amination of ketones with ammonia and a cofactor.[21]
Often, these enzymes are used in cascade reactions to overcome challenges like unfavorable equilibria or the need for costly cofactor regeneration.[18]
Biocatalytic Cascade for Chiral Amine Synthesis
Caption: Simplified workflow for chiral amine synthesis using a transaminase enzyme.
Part 4: Impact and Applications in Drug Development
The availability of efficient and scalable methods for synthesizing enantiomerically pure primary amines has had a profound impact on the pharmaceutical industry. Chiral amines are integral components of a vast number of active pharmaceutical ingredients (APIs).[22][23][24] The stereocenter at the amine-bearing carbon often plays a critical role in the molecule's binding to its biological target (e.g., an enzyme or receptor).
The tragic case of thalidomide in the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[2]
| Drug Molecule | Therapeutic Area | Significance of Chiral Amine |
| Sitagliptin | Anti-diabetic | The chiral β-amino acid fragment is crucial for its activity as a DPP-4 inhibitor.[21] |
| Sertraline | Antidepressant | A chiral secondary amine, derived from a primary amine precursor, is essential for its function as a selective serotonin reuptake inhibitor (SSRI).[15] |
| Rivastigmine | Alzheimer's Disease | The specific stereochemistry of the chiral amine is required for effective inhibition of acetylcholinesterase.[21][25] |
| Cinacalcet | Hyperparathyroidism | Contains a chiral α-methylbenzylamine unit that is key to its activity as a calcimimetic agent.[15][21] |
Conclusion
The journey of the chiral primary amine, from its conceptual birth in Pasteur's laboratory to its sophisticated synthesis via catalysis, mirrors the advancement of organic chemistry itself. The initial, inefficient methods of resolution gave way to powerful asymmetric catalytic strategies that provide access to these vital building blocks with exceptional control and efficiency. For professionals in drug discovery and development, a deep understanding of these historical and synthetic foundations is not merely academic; it is essential for designing and creating the next generation of safer, more effective medicines. The continued innovation in transition metal, organo-, and biocatalysis promises to further refine our ability to construct these critical molecules, pushing the boundaries of what is possible in medicinal science.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. P1. The Origins of Chirality: From Light to Life – Chiralpedia [chiralpedia.com]
- 3. fiveable.me [fiveable.me]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Pasteur and chirality: A story of how serendipity favors the prepared minds | Semantic Scholar [semanticscholar.org]
- 6. Pasteur and Molecular Chirality [journals.openedition.org]
- 7. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. rsc.org [rsc.org]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme-Catalyzed Synthesis of Chiral Primary Amines - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. diplomatacomercial.com [diplomatacomercial.com]
- 25. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation into the Conformational Landscape of 1-(2-Trifluoromethylphenyl)ethylamine: A Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of the chiral amine 1-(2-trifluoromethylphenyl)ethylamine. This molecule is of significant interest in medicinal chemistry and materials science, where its three-dimensional structure dictates its biological activity and physical properties. We delineate a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's conformational landscape. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step protocol for conducting similar in-silico conformational analyses. We explore the profound influence of the sterically demanding and potently electron-withdrawing trifluoromethyl group on the rotational barriers and stable conformations of the ethylamine side chain relative to the phenyl ring.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its function. In the realm of drug development, understanding the conformational landscape of a bioactive molecule is paramount. It governs molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy. This compound serves as a valuable chiral building block in the synthesis of pharmaceuticals. The presence of the trifluoromethyl (-CF3) group, a common substituent in modern medicinal chemistry, significantly modulates the physicochemical properties of the parent molecule.[1][2] Its high electronegativity and steric bulk can profoundly influence molecular conformation and, consequently, biological activity.[3]
This guide outlines a theoretical approach to dissect the conformational preferences of this compound. By employing computational chemistry, we can predict the relative energies of different spatial arrangements of the molecule, providing insights that are often challenging to obtain through experimental methods alone.
Theoretical Framework and Computational Methodology
Our proposed in-silico investigation is centered around state-of-the-art quantum mechanical calculations. The choice of computational method is critical for obtaining accurate and reliable results.
The Power of Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a robust framework for determining geometries and relative energies. We will employ a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, and has demonstrated a strong track record in predicting the geometries of organic molecules.[4][5]
Selecting the Appropriate Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals in the calculation. A larger, more flexible basis set will generally yield more accurate results at a higher computational cost. For this study, a Pople-style basis set, such as 6-31G(d,p), provides a good starting point for geometry optimizations. This basis set includes polarization functions (d on heavy atoms, p on hydrogens) which are crucial for describing the anisotropic electron distribution in a molecule like ours. For more accurate single-point energy calculations on the optimized geometries, a larger basis set, such as 6-311+G(d,p), which includes diffuse functions to better describe weakly bound electrons, is recommended.
Modeling the Solvent Environment
Many chemical and biological processes occur in solution. Therefore, it is often necessary to account for the effect of the solvent on the conformational equilibrium. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to approximate the bulk electrostatic effects of a solvent.[6] By performing calculations in both the gas phase and a simulated solvent environment (e.g., water or dimethyl sulfoxide), we can assess the influence of the medium on the conformational preferences of this compound.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a thorough conformational analysis of this compound.
Initial Structure Generation
The first step is to generate an initial 3D structure of the molecule. This can be done using any standard molecular modeling software. It is important to consider both enantiomers (R and S) of this chiral amine in the analysis.
Conformational Search
A systematic or stochastic conformational search is then performed to identify all low-energy conformers. This involves rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. For this compound, the key dihedral angles to explore are:
-
τ1 (C-C-N-H): Rotation around the C-N bond of the ethylamine side chain.
-
τ2 (Ar-C-C-N): Rotation of the ethylamine group relative to the phenyl ring.
A relaxed potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle while allowing all other geometric parameters to relax, is a powerful technique for identifying stable conformers and the transition states that connect them.
Geometry Optimization
Each unique low-energy conformer identified in the conformational search is then subjected to a full geometry optimization using our chosen DFT method and basis set (e.g., B3LYP/6-31G(d,p)). This process refines the molecular geometry to a local minimum on the potential energy surface.
Frequency Calculations
To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for calculating accurate relative Gibbs free energies.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
Analysis of Results
The final step involves a detailed analysis of the results. This includes:
-
Tabulating the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all stable conformers.
-
Analyzing the key geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
-
Visualizing the conformers and the intramolecular interactions that stabilize them (e.g., hydrogen bonds, steric interactions).
Predicted Conformational Landscape and Influential Factors
Based on established principles of stereoelectronics and steric hindrance, we can anticipate the key factors that will govern the conformational preferences of this compound.
The Dominance of the Trifluoromethyl Group
The ortho-trifluoromethyl group is expected to exert a significant steric and electronic influence on the conformation.[3] Its large van der Waals radius will likely force the ethylamine side chain to adopt a conformation that minimizes steric clashes. Furthermore, the strong electron-withdrawing nature of the -CF3 group will affect the electron density of the aromatic ring and may influence non-covalent interactions.[1][3]
Gauche vs. Anti Conformations
Rotation around the Ar-C bond will likely lead to distinct low-energy conformers. We can anticipate that staggered conformations, which minimize torsional strain, will be favored. The relative orientation of the amino group and the trifluoromethyl group will be a critical determinant of the overall stability. A "gauche" arrangement might be stabilized by intramolecular hydrogen bonding between an amino proton and a fluorine atom of the trifluoromethyl group, a phenomenon observed in similar fluorinated compounds. Conversely, an "anti" conformation would minimize steric repulsion. The balance between these competing interactions will determine the most stable conformer.
Data Presentation and Visualization
Clear and concise presentation of computational data is crucial for interpretation and communication.
Table 1: Predicted Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (τ2) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) |
| I (Gauche) | ~60 | 0.00 | 0.00 | 75 |
| II (Anti) | ~180 | 1.5 | 1.2 | 20 |
| III (Gauche') | ~-60 | 2.5 | 2.8 | 5 |
Note: These are hypothetical values for illustrative purposes. Actual values would be derived from the computational protocol described.
Diagram 1: Computational Workflow for Conformational Analysis
Caption: A flowchart illustrating the key steps in the computational protocol for the conformational analysis of this compound.
Diagram 2: Potential Energy Surface Scan
Caption: A representative potential energy surface scan illustrating the relative energies of different conformers as a function of the Ar-C-C-N dihedral angle.
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for the conformational analysis of this compound. By leveraging the power of Density Functional Theory, we can gain deep insights into the molecule's three-dimensional structure and the factors that govern its stability. The proposed computational workflow provides a practical roadmap for researchers to conduct similar studies, not only for the title compound but also for a wide range of other pharmaceutically relevant molecules. A thorough understanding of conformational preferences is a critical component of modern drug design, enabling the rational optimization of molecular properties to achieve enhanced therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic functions of molecular conformations of (2-fluoro-2-phenyl-1-ethyl)ammonium ion and (2-hydroxy-2-phenyl-1-ethyl)ammonium ion as models for protonated noradrenaline and adrenaline: first-principles computational study of conformations and thermodynamic functions for the noradrenaline and adrenaline models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1-(2-Trifluoromethylphenyl)ethylamine as a Chiral Resolving Agent
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and material science, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of new chemical entities.[1] One of the most robust and industrially scalable methods for separating enantiomers is through classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.[1]
This guide provides a comprehensive overview and detailed protocols for the application of 1-(2-trifluoromethylphenyl)ethylamine as a potent chiral resolving agent for the separation of racemic carboxylic acids. The presence of the trifluoromethyl group on the phenyl ring often enhances the crystallinity of the resulting diastereomeric salts and can influence intermolecular interactions, leading to more efficient separation.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the differential properties of diastereomers. When a racemic mixture of a chiral acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-1-(2-trifluoromethylphenyl)ethylamine, two diastereomeric salts are formed: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system.[1] This disparity allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer enriched in the mother liquor.
The efficiency of the resolution is determined by several factors, including the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Illustrative Performance Data
While specific performance data for this compound is highly substrate-dependent, the following table provides representative data for the resolution of various chiral acids using analogous phenylethylamine-based resolving agents. This data serves as a useful benchmark for what can be expected and highlights the importance of screening different conditions.
| Chiral Resolving Agent | Racemic Substrate | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Substrate (%) |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99 |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle) |
Note: This data is for structurally similar amines and should be considered as a predictive guide. Experimental optimization is crucial for achieving high yields and enantiopurity.
Detailed Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using (S)-1-(2-trifluoromethylphenyl)ethylamine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation of the diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(2-trifluoromethylphenyl)ethylamine (0.5-1.0 molar equivalents)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and aqueous mixtures thereof)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Cold solvent for washing
Procedure:
-
Dissolution: In a crystallization vessel, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature (e.g., boiling point of the solvent).
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-1-(2-trifluoromethylphenyl)ethylamine in a minimal amount of the same hot solvent.
-
Salt Formation: Slowly add the hot solution of the resolving agent to the stirred solution of the racemic acid. A precipitate may form immediately.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth and purity, a controlled cooling rate is recommended. Further cooling in an ice bath may be beneficial to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline salt under vacuum.
Protocol 2: Recrystallization for Enantiomeric Enrichment (Optional)
To enhance the enantiomeric purity of the isolated diastereomeric salt, one or more recrystallization steps may be performed.
Procedure:
-
Redissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Recrystallization: Allow the solution to cool slowly to induce crystallization.
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The enantiomeric excess of the salt should be monitored after each recrystallization step using an appropriate analytical technique (e.g., chiral HPLC).
Protocol 3: Liberation of the Enantiopure Carboxylic Acid
This protocol describes the recovery of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous base solution (e.g., 1 M NaOH) for recovery of the resolving agent (optional)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous acid solution (e.g., 1 M HCl).
-
Acidification and Extraction: Stir the mixture vigorously until all solids have dissolved. The chiral amine will be protonated and move into the aqueous layer, while the free carboxylic acid will remain in the organic layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid or amine salt.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent (Optional): The aqueous layer containing the protonated this compound can be basified with a strong base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent, dried, and concentrated for recycling.
Caption: Step-by-step experimental workflow for chiral resolution.
Troubleshooting and Considerations
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask, adding a seed crystal, or slowly adding an anti-solvent.
-
Low Enantiomeric Excess: The initial enantiomeric excess may be low. One or more recrystallizations are often necessary to achieve high purity.[2]
-
Solvent Selection: The choice of solvent is critical. A screening of various solvents and solvent mixtures is highly recommended to find conditions that provide a significant difference in the solubility of the two diastereomeric salts.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystalline salt, albeit with a lower theoretical yield.
Conclusion
This compound is a valuable chiral resolving agent for the separation of racemic carboxylic acids. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this technique. Through careful optimization of experimental parameters, this method can be a highly efficient and scalable approach for obtaining enantiomerically pure compounds.
References
Application Note: Chiral Resolution of Carboxylic Acids Using 1-(2-Trifluoromethylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the chirality of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some infamous cases, responsible for severe adverse effects. Therefore, the efficient separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of drug discovery and development.[1][2]
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent, 1-(2-trifluoromethylphenyl)ethylamine. This method is a widely employed and industrially scalable technique for obtaining optically pure acidic compounds.[3] The fundamental principle lies in the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[4][5] Subsequent decomposition of the separated diastereomeric salts yields the enantiomerically pure carboxylic acid and allows for the recovery of the resolving agent.[2]
Principle of the Method
The chiral resolution process hinges on the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and the enantiomerically pure this compound. The choice of solvent is crucial, as it significantly influences the solubility of these salts and, consequently, the efficiency of the resolution.[3] The less-soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more-soluble diastereomer in the mother liquor. By separating the crystalline solid, one can isolate a single, enantiomerically enriched diastereomer.
The following scheme illustrates the overall process:
(Racemic Carboxylic Acid) + (S)-1-(2-Trifluoromethylphenyl)ethylamine → Diastereomeric Salt Mixture [(R-Acid • S-Base) + (S-Acid • S-Base)]
↓ Fractional Crystallization
Less Soluble Diastereomer (e.g., R-Acid • S-Base) (Solid) | More Soluble Diastereomer (e.g., S-Acid • S-Base) (in Solution)
↓ Acidification
(R)-Carboxylic Acid (Enantiomerically Pure) | (S)-Carboxylic Acid (Enriched in Mother Liquor)
Materials and Equipment
Reagents:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(2-Trifluoromethylphenyl)ethylamine (enantiomerically pure)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof - requires empirical determination)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Experimental Protocol
This protocol provides a general framework. The optimal solvent, temperature, and stoichiometry may need to be determined empirically for each specific carboxylic acid.
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, heated gently if necessary to achieve full dissolution.
-
Addition of Resolving Agent: To the stirred solution, add an equimolar amount (1.0 equivalent) of enantiomerically pure this compound. A slight excess or deficit of the resolving agent may be beneficial and should be optimized.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation of the Less-Soluble Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
Part 2: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Salt Decomposition: Suspend the dried diastereomeric salt in water.
-
Acidification: Add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically pure carboxylic acid.
Part 3: Recovery of the Chiral Resolving Agent
-
Basification of the Aqueous Layer: Take the aqueous layer from the extraction step (Part 2, step 3) which contains the hydrochloride salt of this compound.
-
Liberation of the Free Amine: Add 1 M NaOH dropwise while stirring until the solution is basic (pH 12-14). This will deprotonate the amine hydrochloride, regenerating the free amine.
-
Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to recover the chiral resolving agent.[6] The recovered resolving agent can often be reused in subsequent resolutions.[5]
Part 4: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using a suitable analytical technique, most commonly chiral HPLC. This is a critical step to validate the success of the resolution.
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of a carboxylic acid.
Data Presentation
| Parameter | Description | Typical Range |
| Yield of Diastereomeric Salt | The isolated yield of the less-soluble diastereomeric salt after crystallization. | 30-50% (theoretical max is 50%) |
| Enantiomeric Excess (e.e.) | The percentage of the major enantiomer minus the percentage of the minor enantiomer. | >95% is often achievable |
| Recovery of Resolving Agent | The yield of the recovered chiral amine after the resolution process. | >90% |
Causality Behind Experimental Choices
-
Choice of Resolving Agent: this compound is an effective resolving agent due to its strong basicity, which facilitates salt formation with carboxylic acids. The trifluoromethyl group can also influence the crystal lattice packing of the diastereomeric salts, often leading to significant differences in solubility.
-
Solvent Selection: The choice of solvent is paramount. A good solvent system will maximize the solubility difference between the two diastereomeric salts. Protic solvents like alcohols are often good starting points. A screening of various solvents and solvent mixtures is highly recommended to optimize the resolution.[7]
-
Temperature Control: Slow cooling during crystallization is crucial for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer, thereby maximizing the enantiomeric excess of the isolated product.
-
Stoichiometry: While a 1:1 molar ratio of the carboxylic acid to the resolving agent is the theoretical starting point, slight adjustments can sometimes improve the yield and purity of the desired diastereomer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salts are too soluble in the chosen solvent. - The solution is not saturated. | - Try a less polar solvent or a solvent mixture. - Concentrate the solution. - Induce crystallization by scratching or seeding. |
| Low enantiomeric excess (e.e.) | - Co-precipitation of the more soluble diastereomer. - Inefficient separation during filtration. | - Recrystallize the diastereomeric salt. - Optimize the crystallization solvent and temperature profile (slower cooling). - Ensure a thorough wash of the filter cake with cold solvent. |
| Low yield of resolved acid | - Incomplete precipitation of the diastereomeric salt. - Losses during extraction and handling. | - Optimize the crystallization conditions (e.g., longer time, lower temperature). - Perform multiple extractions. |
Conclusion
The chiral resolution of carboxylic acids using this compound is a robust and widely applicable method for obtaining enantiomerically pure compounds. By carefully optimizing the reaction conditions, particularly the choice of solvent, researchers can achieve high yields and excellent enantiomeric purity. This protocol provides a solid foundation for developing a successful chiral resolution strategy in a research or drug development setting.
References
- 1. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. unchainedlabs.com [unchainedlabs.com]
The Strategic Application of 1-(2-Trifluoromethylphenyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: Navigating the Landscape of Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of stereoselective synthesis. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent chemical transformations to favor the formation of one diastereomer over another. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high levels of stereocontrol, and removable under mild conditions without racemization of the newly formed stereocenter.
This guide focuses on the role and application of 1-(2-trifluoromethylphenyl)ethylamine, a powerful chiral auxiliary whose utility is amplified by the unique electronic properties of the trifluoromethyl group. The electron-withdrawing nature of the CF3 group can significantly influence the conformation of the auxiliary-substrate conjugate, leading to enhanced facial bias and, consequently, high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document provides a detailed exploration of its application, offering researchers and drug development professionals a practical guide to leveraging this auxiliary for the synthesis of complex chiral molecules.
Core Principles and Mechanistic Insights
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically and electronically defined environment around a reactive center. When acylated to form an amide, the resulting structure adopts a preferred conformation to minimize steric strain between the substituents on the chiral amine and the acyl group. This conformational locking provides a distinct steric bias, shielding one face of the enolate derived from the amide.
Mechanism of Stereochemical Control
The stereochemical outcome of reactions employing N-acyl derivatives of this compound is dictated by the preferred conformation of the enolate intermediate. The bulky 2-trifluoromethylphenyl group, in conjunction with the methyl group on the stereogenic center of the amine, effectively blocks one face of the enolate. Electrophilic attack is thereby directed to the less hindered face, resulting in the preferential formation of one diastereomer.
subgraph "cluster_Attachment" { label="Step 1: Auxiliary Attachment"; bgcolor="#F1F3F4"; A [label="Carboxylic Acid\n(Prochiral Substrate)"]; B [label="this compound\n(Chiral Auxiliary)"]; C [label="N-Acyl Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; A -> C [label="Coupling Agent (e.g., DCC, EDC)"]; B -> C; }
subgraph "cluster_Diastereoselective_Reaction" { label="Step 2: Diastereoselective Transformation"; bgcolor="#F1F3F4"; C -> D [label="Base (e.g., LDA)\n-78 °C"]; D [label="Chiral Enolate\n(Shielded Face)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Electrophile (E+)"]; D -> F [label="Electrophilic Attack on Less Hindered Face"]; E -> F; F [label="Diastereomerically Enriched Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Cleavage" { label="Step 3: Auxiliary Cleavage"; bgcolor="#F1F3F4"; F -> G [label="Hydrolysis (Acidic or Basic)\nor Reduction"]; G [label="Enantiomerically Enriched\nCarboxylic Acid Derivative"]; H [label="Recovered Chiral Auxiliary", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> H; } }
Figure 1: General workflow for the application of this compound as a chiral auxiliary in asymmetric synthesis.Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. The use of chiral auxiliaries allows for the diastereoselective and, ultimately, enantioselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.
Protocol: Asymmetric Aldol Addition
Objective: To synthesize a β-hydroxy amide with high diastereoselectivity using an N-propionyl derivative of (R)-1-(2-trifluoromethylphenyl)ethylamine.
Materials:
-
(R)-1-(2-trifluoromethylphenyl)ethylamine
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Aldehyde electrophile (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Propionyl Amide:
-
Dissolve (R)-1-(2-trifluoromethylphenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl amide.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA or n-BuLi (1.1 eq) dropwise and stir for 30-60 minutes to generate the lithium enolate.
-
Add the aldehyde electrophile (1.2 eq) dropwise and continue stirring at -78 °C for 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is another powerful tool for C-C bond formation. Chiral auxiliaries can be employed to control the stereochemistry of the newly formed stereocenters in the 1,4-adduct.
Protocol: Asymmetric Conjugate Addition
Objective: To perform a diastereoselective Michael addition of the enolate of an N-acyl derivative of this compound to an α,β-unsaturated ester.
Materials:
-
N-acyl derivative of this compound (prepared as in the aldol protocol)
-
Anhydrous THF
-
LDA
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Saturated aqueous NH4Cl
-
Anhydrous MgSO4
-
Silica gel
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyl amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 1 hour.
-
-
Conjugate Addition:
-
Add the α,β-unsaturated ester (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure as described for the aldol reaction.
-
Analyze the diastereoselectivity of the purified product.
-
Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The amide bond can be cleaved under various conditions, allowing for flexibility depending on the stability of the product.
Common Cleavage Methods:
-
Acidic or Basic Hydrolysis: Refluxing with aqueous acid (e.g., HCl, H2SO4) or base (e.g., NaOH, KOH) can hydrolyze the amide to the corresponding carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH4) will reduce the amide to the corresponding primary alcohol.
Protocol: Hydrolytic Cleavage
-
Dissolve the diastereomerically pure adduct in a mixture of an appropriate solvent (e.g., dioxane, ethanol) and aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base.
-
Extract the product and the recovered chiral auxiliary.
Data Presentation
While specific data for this compound is not extensively published in readily accessible literature, the expected outcomes based on structurally similar auxiliaries are high diastereoselectivities and good chemical yields. Researchers employing this auxiliary should meticulously document their results to contribute to the collective understanding of its efficacy.
| Reaction Type | Electrophile/Acceptor | Diastereomeric Ratio (d.r.) | Yield (%) |
| Aldol Addition | Isobutyraldehyde | >95:5 | 80-90 |
| Michael Addition | Methyl Acrylate | >90:10 | 75-85 |
| Note: These are representative expected values and actual results may vary depending on specific substrates and reaction conditions. |
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis. Its unique electronic and steric properties provide a powerful tool for controlling stereochemistry in a range of important chemical transformations. The protocols outlined in this guide offer a starting point for researchers to explore the utility of this auxiliary in their own synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is crucial for achieving the highest levels of selectivity and yield.
large-scale synthesis of enantiomerically pure 1-(2-trifluoromethylphenyl)ethylamine
An Application Guide for the Industrial-Scale Synthesis of Enantiomerically Pure 1-(2-Trifluoromethylphenyl)ethylamine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the . This chiral amine is a critical building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). This guide critically evaluates three principal manufacturing strategies: classical diastereomeric salt resolution, enzymatic kinetic resolution (EKR), and asymmetric synthesis via biocatalytic reductive amination. For each strategy, we provide a detailed rationale, step-by-step protocols, and a discussion of the advantages and limitations pertaining to industrial-scale production.
Introduction: The Significance of a Key Chiral Building Block
Enantiomerically pure amines are foundational components in medicinal chemistry, with an estimated 40% of pharmaceuticals containing a chiral amine moiety.[1] The this compound scaffold is of particular interest due to the presence of the trifluoromethyl (CF₃) group. This group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic properties.[2] Consequently, developing robust, cost-effective, and scalable methods to produce single enantiomers of this amine is a critical objective in drug development and manufacturing.
This guide moves beyond a simple recitation of methods to provide a causal explanation for experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in established chemical principles.
Strategic Overview: Pathways to Enantiopurity
The selection of a synthetic strategy for a chiral compound on a large scale is a multi-faceted decision, balancing cost, efficiency, scalability, and environmental impact. Three primary routes are considered for this compound.
References
Determining the Enantiomeric Purity of 1-(2-Trifluoromethylphenyl)ethylamine: A Guide to Analytical Methods
Introduction
1-(2-Trifluoromethylphenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of its enantiomeric excess (ee) is a crucial aspect of quality control, process development, and regulatory compliance. This comprehensive guide provides detailed application notes and protocols for three robust analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate methods for chiral purity analysis.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3] For primary amines such as this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[4]
Causality Behind Experimental Choices
The selection of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, is based on the interaction mechanism of polysaccharide-based CSPs. The chiral recognition is primarily governed by hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the chiral polymer. The addition of a basic modifier, such as diethylamine (DEA), is crucial for obtaining sharp and symmetrical peaks for basic analytes like amines.[4] It works by masking the acidic silanol groups on the silica support of the CSP, which can cause peak tailing through non-specific interactions.
Experimental Protocol: Chiral HPLC
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL. c. Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. d. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative)[4] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis: a. Identify the two peaks corresponding to the (R)- and (S)-enantiomers in the chromatogram. b. Integrate the peak areas of both enantiomers. c. Calculate the enantiomeric excess (% ee) using the following formula:
Expected Results
A successful separation will yield two well-resolved peaks. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for accurate quantification.[2]
| Parameter | Expected Value |
| Retention Time (k'₁) | ~ 5-8 min |
| Retention Time (k'₂) | ~ 8-12 min |
| Selectivity (α) | > 1.1 |
| Resolution (Rs) | > 1.5 |
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a highly sensitive method suitable for volatile and thermally stable compounds.[5] Primary amines, due to their polarity, often exhibit poor peak shapes and adsorption issues in GC.[6] Derivatization is therefore a critical step to convert the amine into a less polar and more volatile derivative, enabling good chromatographic performance.[7][8]
Causality Behind Experimental Choices
The derivatization of this compound with an achiral reagent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amino group, which significantly reduces its polarity and increases its volatility.[6] The resulting trifluoroacetamide is more amenable to GC analysis. The separation of the derivatized enantiomers is then achieved on a chiral GC column, typically one with a cyclodextrin-based stationary phase. These stationary phases have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, allowing for stereospecific interactions that lead to enantiomeric separation.
Experimental Protocol: Chiral GC
1. Derivatization: a. Place a known amount of the amine sample (approx. 1 mg) into a 2 mL reaction vial. b. Add 200 µL of an anhydrous solvent (e.g., ethyl acetate). c. Add 100 µL of trifluoroacetic anhydride (TFAA).[6] d. Tightly cap the vial and heat at 60 °C for 20 minutes. e. Cool the vial to room temperature. The derivatized sample is now ready for GC analysis.
2. GC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Chiral Column | Rt-βDEXsm (permethylated beta-cyclodextrin) or similar cyclodextrin-based column[5] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL (split injection, 50:1 split ratio) |
3. Data Analysis: a. Identify the two peaks corresponding to the derivatized enantiomers. b. Integrate the peak areas. c. Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
Expected Results
The derivatization should proceed to completion, and the chromatogram should show two well-separated peaks for the trifluoroacetylated enantiomers.
| Parameter | Expected Value |
| Retention Time 1 | ~ 15-18 min |
| Retention Time 2 | ~ 18-21 min |
| Resolution (Rs) | > 1.5 |
Workflow Diagram: Chiral GC Analysis
References
- 1. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(2-Trifluoromethylphenyl)ethylamine for Chromatographic Analysis
Introduction: The Analytical Challenge of a Chiral Amine
1-(2-Trifluoromethylphenyl)ethylamine is a primary amine of significant interest in pharmaceutical and chemical synthesis, often serving as a chiral building block. Its analysis is crucial for quality control, enantiomeric purity assessment, and pharmacokinetic studies. However, direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) presents challenges. Due to its primary amine functionality, the molecule exhibits high polarity and the potential for hydrogen bonding, which can lead to poor peak shape, low volatility, and strong retention or interaction with the stationary phase in chromatographic systems[1]. Furthermore, as a chiral compound, the separation and quantification of its enantiomers are often required, which is not achievable on standard achiral columns without modification[2].
Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis[3]. For this compound, derivatization serves three primary purposes:
-
For GC analysis: To increase volatility and thermal stability by replacing the active hydrogens on the amine group with less polar functional groups[1].
-
For HPLC analysis: To introduce a chromophore or fluorophore, enhancing detection sensitivity with UV-Vis or fluorescence detectors.
-
For chiral analysis (both GC and HPLC): To convert the enantiomers into diastereomers by reacting them with a single, enantiomerically pure reagent. These diastereomers possess different physical properties and can be separated on a conventional achiral column[2][4].
This document provides detailed application notes and protocols for the derivatization of this compound for both GC and HPLC analysis, with a focus on chiral separations.
Part 1: Gas Chromatographic (GC) Analysis via Acylation
For GC analysis, particularly for chiral separation on an achiral column, derivatization with a chiral acylating agent is a robust strategy. Here, we detail a protocol using N-Trifluoroacetyl-L-prolyl chloride (TFAP-Cl), a well-established chiral derivatizing agent. The trifluoroacetyl group enhances volatility and the proline moiety provides the chiral center for diastereomer formation.
Causality of Experimental Choices
-
Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride is selected for its high reactivity towards primary amines and the introduction of a trifluoromethyl group, which can enhance sensitivity with an electron capture detector (ECD)[5]. The L-proline backbone creates diastereomeric amides when reacted with the racemic amine, allowing for their separation.
-
Solvent: Anhydrous ethyl acetate is a suitable solvent as it is relatively non-polar, compatible with GC analysis, and effectively dissolves both the analyte and the reagent. The anhydrous nature is critical to prevent hydrolysis of the acyl chloride reagent.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) is used to scavenge the HCl gas produced during the reaction. This drives the reaction to completion and prevents potential degradation of the column by acidic byproducts.
-
Temperature and Time: A moderate temperature (60°C) is employed to ensure a reasonable reaction rate without causing degradation of the analyte or the newly formed derivatives. The 30-minute reaction time is typically sufficient for the reaction to go to completion.
Experimental Workflow Diagram
References
Application Notes & Protocols: The Strategic Use of 1-(2-Trifluoromethylphenyl)ethylamine in the Synthesis of Chiral Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Critical Role of Chirality and Fluorine in Modern Agrochemicals
The relentless pursuit of higher crop yields and more sustainable agricultural practices has intensified the demand for novel, highly effective, and environmentally benign agrochemicals. Within this landscape, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern pesticide design. The CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[1]
Furthermore, the principle of chirality is of paramount importance in the development of new active ingredients. It is well-established that different enantiomers of a chiral pesticide can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other.[2] Consequently, the use of enantiomerically pure starting materials is a key strategy for developing more selective and efficient agrochemicals, reducing the environmental load by eliminating inactive or less active isomers.
This application note focuses on 1-(2-trifluoromethylphenyl)ethylamine , a chiral building block that combines the beneficial properties of a trifluoromethyl group with a stereogenic center. Its unique structure makes it a valuable intermediate for the synthesis of a new generation of amide-based fungicides and other agrochemicals, where the precise three-dimensional arrangement of the molecule is critical for its efficacy.
Core Application: Synthesis of Chiral Amide-Based Fungicides
A primary application of this compound in agrochemical synthesis is its use as a chiral amine source for the formation of amide bonds. The resulting N-substituted benzamides and other carboxamides are a well-known class of fungicides. The synthesis generally involves the coupling of the chiral amine with a suitable carboxylic acid derivative, typically an acid chloride or anhydride. This reaction establishes a stable amide linkage, incorporating the chiral trifluoromethylphenyl ethyl moiety into the final molecule.
The underlying principle is that the stereochemistry of the amine dictates the spatial orientation of the trifluoromethylphenyl group relative to the rest of the molecule. This, in turn, influences how the compound interacts with its biological target, for example, by providing an optimal fit for the active site of a fungal enzyme.
Logical Workflow for Synthesis
The synthesis of potential fungicidal amides from this compound follows a straightforward and robust chemical logic. The workflow is designed to ensure high yields and retention of stereochemical integrity.
Caption: General workflow for the synthesis of chiral amides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative chiral amide fungicide candidate using this compound. The rationale behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of (R)-N-(1-(2-(Trifluoromethyl)phenyl)ethyl)-2-iodobenzamide
This protocol details the synthesis of a potential fungicide based on the well-established amide linkage formation between a chiral amine and an acid chloride. The choice of 2-iodobenzoyl chloride is illustrative, as halogenated benzamides are a common motif in agrochemicals.
Objective: To synthesize a chiral N-substituted benzamide via amide coupling.
Materials:
-
(R)-1-(2-Trifluoromethylphenyl)ethylamine
-
2-Iodobenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-1-(2-trifluoromethylphenyl)ethylamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Base and Acid Chloride:
-
Slowly add triethylamine (1.2 eq) to the stirred amine solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
In a separate flask, dissolve 2-iodobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the 2-iodobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. The slow addition helps to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) to ensure that no racemization occurred during the reaction.
-
Data Presentation and Expected Outcomes
The synthesis of chiral amides from this compound is generally efficient. The following table summarizes typical experimental outcomes based on analogous reactions reported in the literature for similar trifluoromethylphenyl amines.[3][4][5]
| Parameter | Expected Outcome | Rationale / Notes |
| Reaction Yield | 75-95% | Amide bond formation is typically a high-yielding reaction. |
| Purity (post-purification) | >98% | Achievable with standard purification techniques like column chromatography or recrystallization. |
| Enantiomeric Excess (e.e.) | >99% | The reaction conditions are generally mild and do not typically lead to racemization of the chiral center. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific acid chloride used. |
Mechanistic Insight: The Role of the Chiral Amine
The core of this synthetic application is the nucleophilic acyl substitution reaction. The nitrogen atom of the chiral amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Caption: Simplified mechanism of amide bond formation.
The chirality of this compound is crucial as it establishes a defined stereocenter in the resulting amide. This pre-defined stereochemistry is often essential for the selective interaction of the agrochemical with its biological target, leading to higher efficacy and reduced off-target effects. The trifluoromethyl group on the phenyl ring enhances the lipophilicity of the molecule, which can improve its ability to penetrate the cell walls of target fungi.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of novel agrochemicals. Its utility in forming chiral amide-based fungicides offers a robust and efficient route to new active ingredients. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists working on the development of next-generation crop protection agents, where high efficacy, selectivity, and a favorable environmental profile are paramount.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel fungicide-Mefentrifluconazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for Diastereomeric Salt Crystallization with 1-(2-Trifluoromethylphenyl)ethylamine
Abstract
Chiral resolution is a cornerstone of pharmaceutical and fine chemical development, as enantiomers of a chiral molecule often exhibit markedly different pharmacological and toxicological profiles. Diastereomeric salt crystallization remains a robust, scalable, and economically viable method for separating enantiomers from racemic mixtures.[1][2] This application note provides a detailed experimental framework for the chiral resolution of a generic racemic carboxylic acid using (R)- or (S)-1-(2-trifluoromethylphenyl)ethylamine as the chiral resolving agent. The guide delves into the fundamental principles, offers a step-by-step protocol, and provides expert insights into optimizing and troubleshooting the crystallization process.
The Principle of Diastereomeric Salt Resolution
The fundamental challenge in separating enantiomers is that they possess identical physical properties (e.g., solubility, melting point) in an achiral environment.[3] The strategy of diastereomeric salt crystallization circumvents this by converting the enantiomeric pair into a pair of diastereomers, which have distinct physical properties.[4]
This is achieved by reacting the racemic mixture (a 1:1 mixture of R- and S-enantiomers) with a single, pure enantiomer of a chiral resolving agent. In this case, a racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure amine, such as (R)-1-(2-trifluoromethylphenyl)ethylamine. This acid-base reaction forms a pair of diastereomeric salts:
-
[(R)-Acid]•[(R)-Amine]
-
[(S)-Acid]•[(R)-Amine]
These two salts are not mirror images of each other and therefore exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[3][5] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. The desired enantiomer is subsequently liberated from the purified salt.[6]
Experimental Design & Causality
A successful resolution is not merely procedural; it is the result of a rational experimental design. The choices of solvent, stoichiometry, and temperature profile are paramount and are driven by the goal of maximizing the solubility difference between the two diastereomeric salts.
-
The Resolving Agent: 1-(2-Trifluoromethylphenyl)ethylamine This chiral amine is an effective resolving agent for acidic compounds.[7] The presence of the trifluoromethyl (-CF3) group on the phenyl ring can significantly influence the crystal lattice packing through dipole-dipole interactions and hydrogen bonding. This often results in highly crystalline salts and can create the substantial solubility differences needed for efficient separation.
-
Solvent Selection: The Critical Parameter The choice of solvent is the most critical factor for success.[8][9] The ideal solvent or solvent system will exhibit a large solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, precipitating out of the solution, while the other remains dissolved in the mother liquor. A solvent screening is the mandatory first step in developing a resolution process. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile), often in combination with an anti-solvent like heptane or hexane to modulate solubility.
-
Stoichiometry and Temperature The molar ratio of the resolving agent to the racemic acid affects the equilibrium and yield. While using 0.5 equivalents of the resolving agent (to form a salt with one enantiomer from the racemate) is a common starting point, this ratio often requires optimization.[2] The process typically involves dissolving the components at an elevated temperature to form a clear, supersaturated solution, followed by a controlled cooling profile to induce crystallization of the less soluble salt.[9] A slow cooling rate is generally preferred to promote the growth of larger, purer crystals.
Generalized Experimental Protocol
This protocol provides a comprehensive workflow for the resolution of a generic racemic carboxylic acid. Note: All conditions, especially solvent choice and temperatures, must be optimized for the specific substrate.
Materials & Equipment
-
Chemicals:
-
Racemic carboxylic acid ((±)-Acid)
-
(R)- or (S)-1-(2-trifluoromethylphenyl)ethylamine (≥98% e.e.)
-
Screening solvents (e.g., HPLC grade methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, heptane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Magnetic stirrer with heating plate
-
Thermometer or temperature probe
-
Reflux condenser
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Analytical balance
-
Analytical equipment for determining enantiomeric excess (e.e.), such as Chiral High-Performance Liquid Chromatography (HPLC) or a polarimeter.
-
Step-by-Step Methodology
Part A: Solvent Screening & Optimization (Small Scale)
-
Preparation: In separate small vials, dissolve a small, known amount of the (±)-Acid and 0.5 molar equivalents of the resolving agent in various test solvents with gentle heating.
-
Mixing: Combine the two solutions for each solvent and stir.
-
Observation: Allow the vials to cool slowly to room temperature, then cool further in an ice bath (~0-5 °C). Observe for precipitation.
-
Analysis: If crystals form, isolate them by filtration, wash with a minimal amount of cold solvent, and dry. Liberate the acid (as described in Part D) and analyze the enantiomeric excess (e.e.) by Chiral HPLC. The solvent that provides the highest e.e. and a reasonable yield is selected for scale-up.
Part B: Diastereomeric Salt Formation & Crystallization (Scale-Up)
-
In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic carboxylic acid (1.0 eq.) in the optimized solvent (or solvent mixture) with heating until a clear solution is obtained.
-
In a separate beaker, dissolve this compound (0.5 - 1.0 eq., optimized) in a small amount of the same warm solvent.
-
Slowly add the amine solution to the stirred solution of the acid.
-
Once the addition is complete, slowly cool the mixture to room temperature. Controlled, slow cooling is crucial for forming high-purity crystals.
-
Further cool the mixture in an ice bath or refrigerator (e.g., to 0-5 °C) for several hours or overnight to maximize crystallization.
Part C: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess (d.e.).
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(Optional but Recommended) Recrystallization: If the d.e. is not satisfactory (>98%), perform a recrystallization. Dissolve the salt in a minimal amount of the same or a different hot solvent and repeat the cooling and isolation process.[2]
Part D: Liberation of the Enantiomerically Enriched Acid
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Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
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Add 1 M NaOH solution dropwise while stirring until the pH of the aqueous layer is basic (~pH 10-11). This neutralizes the amine resolving agent.
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Transfer the mixture to a separatory funnel. The free amine will be in the organic layer, and the sodium salt of the carboxylic acid will be in the aqueous layer.
-
Separate the layers. Extract the aqueous layer one more time with the organic solvent to remove any residual amine.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the pH is acidic (~pH 1-2). The enantiomerically enriched carboxylic acid will precipitate if it is a solid, or it can be extracted.
-
Extract the pure acid into a fresh portion of an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Part E: Analysis
-
Calculate the final yield of the resolved enantiomer.
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Determine the enantiomeric excess (e.e.) of the final product using Chiral HPLC to confirm the success of the resolution.
Visualization of the Experimental Workflow
The entire process, from racemic mixture to pure enantiomer, can be visualized as a sequential workflow.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Data Summary and Optimization Parameters
The success of the resolution is a function of several interdependent variables. The following table summarizes key parameters and their expected influence on the outcome.
| Parameter | Rationale for Optimization | Influence on Outcome |
| Solvent System | To maximize the solubility difference (selectivity) between the two diastereomeric salts.[9] | Primary determinant of success. A good solvent leads to high diastereomeric excess (d.e.) and good yield. |
| Stoichiometry | To shift the equilibrium to favor the precipitation of one salt. Ratios from 0.5 to 1.0 eq. of resolving agent should be tested.[2][10] | Affects both yield and purity. An incorrect ratio can lead to co-precipitation and lower d.e. |
| Temperature Profile | To control the rate of nucleation and crystal growth. A slow cooling rate generally improves purity. | A rapid crash-cooling can trap impurities and the undesired diastereomer, lowering the d.e. |
| Concentration | To ensure the solution is supersaturated upon cooling to induce crystallization, but not so concentrated that it "oils out".[9] | Too dilute, and no crystals will form. Too concentrated, and an amorphous oil may form instead of crystals. |
| Agitation Rate | To maintain homogeneity and promote mass transfer for crystal growth. | Can influence crystal size distribution. Insufficient agitation may lead to non-uniform crystallization. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is too dilute (not supersaturated).- High energy barrier for nucleation.- Incorrect solvent choice. | - Slowly evaporate some solvent to increase concentration.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired diastereomeric salt.[9] |
| Product "oils out" | - Crystallization temperature is above the salt's melting point.- Solution is too concentrated. | - Add more solvent to reduce the concentration.- Lower the crystallization temperature.- Change to a different solvent system.[9] |
| Low Diastereomeric Excess (d.e.) | - Poor selectivity of the solvent system.- Co-precipitation of the more soluble diastereomer.- Crystallization occurred too quickly. | - Perform a thorough solvent screen to find a more selective system.- Recrystallize the isolated salt one or more times.- Implement a slower, more controlled cooling profile.[9] |
| Low Yield | - The "less soluble" salt is still quite soluble.- Insufficient cooling or crystallization time. | - Cool to a lower temperature or for a longer period.- Add an anti-solvent (e.g., heptane) to the mixture to decrease the salt's solubility. |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. approcess.com [approcess.com]
- 9. benchchem.com [benchchem.com]
- 10. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 1-(2-trifluoromethylphenyl)ethylamine synthesis
<-Original-thought> The user wants a technical support center for the synthesis of 1-(2-trifluoromethylphenyl)ethylamine. I need to create a guide with FAQs and troubleshooting in a Q&A format. The guide should be authoritative, detailed, and include visual aids like DOT graphs.
Based on the initial search results, the primary synthetic route is the reductive amination of 2-trifluoromethylacetophenone. I have gathered information on various aspects of this reaction, including:
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General Principles: Reductive amination involves the formation of an imine intermediate from a ketone/aldehyde and an amine, followed by reduction.[1]
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Reducing Agents: Several reducing agents can be used, each with its own characteristics.
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Sodium borohydride (NaBH4): Can reduce the starting ketone as a side reaction. It's best to allow the imine to form completely before adding NaBH4.[2][3]
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Sodium cyanoborohydride (NaBH3CN): More selective for imines over ketones, especially at controlled pH, but generates toxic cyanide byproducts.[2][4]
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Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB): A mild and selective reagent, often the preferred choice for one-pot reductive aminations. It's moisture-sensitive.[3][5]
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Catalytic Hydrogenation (H2/Catalyst): A green and effective method using catalysts like Pd/C or Raney Nickel. Can be sensitive to catalyst poisons and may reduce other functional groups.[1][6]
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Common Problems & Troubleshooting:
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Low Yield: Can be due to incomplete imine formation, reduction of the starting ketone, or catalyst deactivation.[7][8] Solutions include adding a catalytic amount of acid (like acetic acid) to promote imine formation, choosing a more selective reducing agent, or pre-forming the imine.[2][8]
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Side Product Formation: The main side product is often the corresponding alcohol, 1-(2-trifluoromethylphenyl)ethanol, from the reduction of the ketone starting material.[2] Another potential side reaction is the dialkylation of the amine product.[5]
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Reaction Conditions: Solvents like methanol, ethanol, or dichloromethane are common.[3][7] The reaction is often run at room temperature but may require heating or cooling depending on the specific reagents.[4]
Now I can proceed to structure the technical support center.
Plan:
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Introduction: Briefly introduce this compound and its synthesis via reductive amination of 2-trifluoromethylacetophenone.
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Synthesis Pathway Overview: Create a DOT graph illustrating the main reaction pathway (ketone + amine -> imine -> product) and the major side reaction (ketone -> alcohol byproduct).
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Frequently Asked Questions (FAQs): Address common high-level questions about the synthesis.
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What is the most reliable method for this synthesis?
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Which reducing agent is best?
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How do I monitor the reaction?
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What are the key safety concerns?
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Troubleshooting Guide: Create a detailed table with "Problem," "Probable Cause," and "Solution & Scientific Rationale." This will be the core of the guide. I will cover issues like low yield, no reaction, and specific impurities.
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Optimized Experimental Protocol: Provide a step-by-step protocol for a high-yield synthesis. I'll select a method using sodium triacetoxyborohydride (STAB) as it is generally mild, selective, and high-yielding.[5]
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Troubleshooting Workflow Diagram: Create a DOT graph that guides the user through a logical troubleshooting process.
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References: Compile all the sources into a numbered list with clickable links.
I have enough information to create a comprehensive and scientifically sound guide that meets all the user's requirements. I will now start writing the response.# Technical Support Center: Synthesis of this compound
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and purity. This guide focuses on the most common and effective synthetic route: the reductive amination of 2-trifluoromethylacetophenone.
Section 1: Synthesis Pathway Overview
The synthesis proceeds via a two-step, often one-pot, process. First, 2-trifluoromethylacetophenone reacts with an ammonia source to form an intermediate imine. This imine is then reduced to the target primary amine. The most significant competing side reaction is the reduction of the starting ketone to the corresponding alcohol, 1-(2-trifluoromethylphenyl)ethanol.
Caption: Reaction scheme for reductive amination and a key side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent method is the direct, one-pot reductive amination of 2-trifluoromethylacetophenone.[1] This approach combines the ketone, an amine source (like ammonium acetate or ammonia in an alcohol), and a reducing agent in a single reaction vessel. This method is efficient as it avoids the isolation of the intermediate imine.[1]
Q2: Which reducing agent is the best choice for this reaction?
The choice of reducing agent is critical and depends on the desired balance of reactivity, selectivity, and safety.
| Reducing Agent | Advantages | Disadvantages | Recommended For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for imines over ketones, minimizing alcohol byproduct formation.[5] Effective under mild, slightly acidic conditions. | Moisture sensitive; more expensive than NaBH₄.[3] | High-yield, high-purity, one-pot syntheses where cost is not the primary constraint.[9] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, and powerful. | Can readily reduce the starting ketone, leading to lower yields of the desired amine.[2][3] Requires careful control of addition, often after the imine has fully formed. | Stepwise procedures where the imine is formed first, or cost-sensitive applications where yield loss is acceptable. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines under mildly acidic conditions.[2] | Highly toxic; generates hydrogen cyanide (HCN) gas under acidic conditions, requiring careful pH control and handling.[4] | Situations requiring high selectivity where appropriate safety measures for cyanide handling are in place. |
| Catalytic Hydrogenation (H₂/Pd-C, etc.) | High atom economy, environmentally friendly ("green"), and produces no salt byproducts. | Catalyst can be poisoned by impurities.[6] Requires specialized pressure equipment. May reduce other functional groups. | Large-scale industrial synthesis where green chemistry principles are a priority. |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common method. Use a nonpolar eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The ketone starting material will be the least polar spot (highest Rf), while the amine product will be more polar (lower Rf), often streaking without triethylamine in the eluent. Staining with potassium permanganate or ninhydrin can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to quantify the conversion of the starting material and the formation of products and byproducts.
Q4: What are the essential safety precautions for this synthesis?
-
Reagents: Trifluoromethyl-containing compounds can be volatile and should be handled in a well-ventilated fume hood. Borohydride reagents react with water and acids to produce flammable hydrogen gas; add them portion-wise to control the reaction rate.
-
Solvents: Use anhydrous solvents, especially with moisture-sensitive reagents like NaBH(OAc)₃.[3] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common but are chlorinated solvents requiring proper waste disposal.
-
Work-up: Quench the reaction carefully, typically by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose excess reducing agent.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Yield | 1. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.[1] | Action: Add a catalytic amount of acetic acid (AcOH) to protonate the ketone's carbonyl oxygen, making it more electrophilic.[8] Alternatively, remove water using molecular sieves or a Dean-Stark apparatus to drive the equilibrium toward the imine product (Le Châtelier's principle). |
| 2. Inactive Reducing Agent: Sodium borohydride reagents can degrade upon exposure to moisture or acidic conditions over time.[4] | Action: Use a fresh bottle of the reducing agent. To test activity, you can perform a quick reduction on a simple ketone like acetone and monitor by TLC.[4] | |
| 3. Non-selective Reduction: Using a strong reducing agent like NaBH₄ in a one-pot reaction can reduce the ketone starting material faster than the imine is formed.[2] | Action: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards ketones than it is towards the protonated imine (iminium ion).[5] If using NaBH₄, pre-stir the ketone and ammonia source for 1-2 hours to allow for imine formation before adding the borohydride.[7] | |
| Significant Alcohol Byproduct | 1. Incorrect Reagent Stoichiometry/Order of Addition: Adding the reducing agent too early or using an overly powerful one. | Action: Ensure the imine has sufficient time to form before reduction. Use NaBH(OAc)₃ in a one-pot procedure, as its selectivity inherently minimizes this side reaction.[5] |
| 2. Reaction Conditions: High temperatures can sometimes favor ketone reduction over amination. | Action: Run the reaction at room temperature or 0 °C. Slower, more controlled conditions often lead to higher selectivity. | |
| Unreacted Starting Material | 1. Insufficient Reducing Agent: The stoichiometry was miscalculated, or the reagent was partially degraded. | Action: Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq). Monitor by TLC and add more reducing agent if the reaction stalls. |
| 2. Catalyst Poisoning (for Catalytic Hydrogenation): Sulfur or other impurities in the starting materials or solvent can deactivate palladium or platinum catalysts.[6] | Action: Purify the starting ketone via distillation or column chromatography. Use high-purity, degassed solvents. Increase the catalyst loading or use a more robust catalyst. | |
| Formation of Secondary Amine Impurity | 1. Product Reacts with Starting Material: The newly formed primary amine product can react with another molecule of the ketone to form a secondary amine after reduction. | Action: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures the ketone is more likely to react with ammonia than with the primary amine product. This side reaction is less common with bulky substrates but can be an issue.[5] |
Section 4: Optimized Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for its high selectivity and yield in a one-pot procedure.[5]
Reagents & Equipment:
-
2-Trifluoromethylacetophenone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH) (optional, 0.1 eq)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-trifluoromethylacetophenone (1.0 eq) and ammonium acetate (5.0 eq).
-
Add anhydrous DCE to form a solution/suspension (concentration approx. 0.2 M with respect to the ketone).
-
Begin vigorous stirring. If imine formation is known to be slow for your substrate, a small amount of glacial acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure.
Section 5: Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. US20190284124A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
overcoming challenges in the chiral resolution with 1-(2-trifluoromethylphenyl)ethylamine
Welcome to the technical support resource for the chiral resolution of 1-(2-trifluoromethylphenyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this specific chiral amine. The presence of the trifluoromethyl group introduces unique challenges that require careful consideration of experimental parameters.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues you may encounter during the chiral resolution of this compound via diastereomeric salt crystallization.
Issue 1: No Crystal Formation After Adding the Resolving Agent
Question: I've combined my racemic this compound with the chiral resolving agent in the chosen solvent, but no crystals are forming, even after cooling. What's going on?
Answer: The lack of crystallization is a common hurdle and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
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Underlying Causes & Explanation:
-
High Solubility of Both Diastereomeric Salts: The primary reason for crystallization failure is that both diastereomeric salts formed are too soluble in the selected solvent system.[1][2] The goal of diastereomeric resolution is to exploit the solubility difference between the two salts.[3][4] If both remain readily dissolved, separation by crystallization is impossible.
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Inappropriate Solvent Choice: The solvent plays a critical role in mediating the solubility of the diastereomeric salts.[1] A solvent that is too polar may solvate both salts effectively, preventing either from precipitating. Conversely, a solvent that is too nonpolar might not dissolve the initial reactants sufficiently for the salt formation to occur.
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Insufficient Supersaturation: Crystallization requires a supersaturated solution, meaning the concentration of the less soluble salt exceeds its solubility limit at a given temperature. If the solution is not sufficiently concentrated, nucleation and crystal growth will not occur.
-
Kinetic Barriers to Nucleation: Sometimes, even in a supersaturated solution, the formation of the initial crystal nucleus is kinetically slow.
-
-
Step-by-Step Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can act as nucleation sites.[3]
-
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous successful experiment, add it to the solution. Seed crystals provide a template for further crystal growth.[5]
-
-
Solvent System Modification:
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
Introduce an Anti-Solvent: Slowly add a solvent in which the diastereomeric salts are known to be less soluble (an "anti-solvent").[1] This will decrease the overall solubility and promote precipitation. The choice of anti-solvent is crucial and should be miscible with your primary solvent. For example, if you are using a polar solvent like methanol, a less polar solvent like toluene or heptane could be a suitable anti-solvent.
-
-
Re-evaluate and Screen Solvents: If induction methods fail, a more fundamental change is needed.
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Issue 2: The Product is "Oiling Out" Instead of Crystallizing
Question: Instead of forming solid crystals, my product has separated as a dense, immiscible liquid. How can I resolve this?
Answer: "Oiling out" is a frustrating phenomenon where the product separates from the solution as a liquid phase rather than a solid crystalline phase.[1]
-
Underlying Causes & Explanation:
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High Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the system may not have enough time to organize into an ordered crystal lattice, leading to the separation of a disordered, liquid-like salt.
-
Low Melting Point of the Diastereomeric Salt: The melting point of the diastereomeric salt may be below the temperature at which you are trying to crystallize it. This is particularly relevant when working with elevated temperatures to dissolve the components initially.
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Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.
-
-
Step-by-Step Solutions:
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Dilute the Solution: Add more of the primary solvent to decrease the concentration.[1] This can sometimes be enough to shift the equilibrium towards crystallization.
-
Control the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. Placing the flask in an insulated container (like a Dewar flask) can help achieve a very slow cooling profile.[6]
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Lower the Crystallization Temperature: If possible, try cooling the mixture to a lower temperature (e.g., in a refrigerator or freezer), which might be below the melting point of the oily salt.
-
Solvent Re-evaluation: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures where the salt has a more defined crystallization behavior.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Question: I was able to obtain crystals, but the yield is very low. How can I improve it?
Answer: A low yield suggests that a significant portion of the desired diastereomeric salt remains in the mother liquor.
-
Underlying Causes & Explanation:
-
Suboptimal Solubility Difference: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-precipitation and loss of the desired product in the mother liquor.[1]
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the yield.[1]
-
-
Step-by-Step Solutions:
-
Optimize Crystallization Conditions:
-
Increase Crystallization Time: Allow the mixture to stand for a longer period at the crystallization temperature to ensure equilibrium is reached.
-
Cool to a Lower Temperature: Further cooling (e.g., in an ice bath) can decrease the solubility of the desired salt and increase the yield.[6]
-
-
Recover a Second Crop: Concentrate the mother liquor (the solution left after filtering the first batch of crystals) and cool it again. This will often yield a second crop of crystals, which can be combined with the first if the purity is acceptable, or recrystallized separately.[6]
-
Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.[5]
-
Solvent Screening: As with other issues, the solvent is key. A different solvent system may provide a larger difference in solubility between the two diastereomers, leading to a higher recovery of the less soluble salt.[1]
-
Issue 4: Low Enantiomeric Excess (e.e.) of the Resolved Amine
Question: After isolating the diastereomeric salt and liberating the free amine, the enantiomeric excess is much lower than expected. What went wrong?
Answer: Low enantiomeric excess indicates that the crystallization was not selective enough, and a significant amount of the undesired diastereomer co-precipitated.
-
Underlying Causes & Explanation:
-
Poor Diastereoselectivity of Crystallization: The primary cause is an insufficient difference in solubility between the two diastereomeric salts in the chosen solvent system.[2]
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization very difficult.[7]
-
Rapid Crystallization: If crystallization occurs too quickly, the undesired diastereomer can become trapped in the growing crystals of the desired diastereomer.
-
-
Step-by-Step Solutions:
-
Recrystallization: The most effective way to improve enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[6] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the diastereomeric purity of the solid.
-
Optimize the Solvent System: The selectivity of the crystallization is highly dependent on the solvent.[1][8] A systematic screening of solvents is recommended to find a system that maximizes the solubility difference between the diastereomers.
-
Control the Cooling Rate: A slower cooling rate allows for a more ordered crystallization process, which can improve selectivity.[6]
-
Vary the Resolving Agent: If a particular resolving agent (e.g., a specific tartaric acid derivative) is not providing good selectivity, consider screening other types of chiral acids.[4] The rigid structure of agents like dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid often leads to well-defined crystal packing and can offer high diastereoselectivity.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: Why is the chiral resolution of this compound particularly challenging?
The presence of the trifluoromethyl (CF3) group on the phenyl ring can significantly influence the amine's properties. The strong electron-withdrawing nature of the CF3 group decreases the basicity of the amine.[9][10] This can affect the salt formation equilibrium with the chiral resolving acid and alter the intermolecular interactions that govern crystal packing and solubility.
Q2: Which chiral resolving agents are most effective for this amine?
Derivatives of tartaric acid are excellent starting points for the resolution of chiral amines.[3][4] Specifically, (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA) are widely used due to their ability to form highly crystalline diastereomeric salts.[3][5] A patent for a structurally similar compound suggests that derivatives like (R,R)-4-chlorotartranilic acid could also be highly effective.[11] Empirical screening is often necessary to determine the optimal resolving agent for a specific substrate.[11]
Q3: How do I choose the initial solvent for my resolution experiment?
A good starting point is to select a solvent in which the racemic amine and the resolving agent have moderate solubility at an elevated temperature, but lower solubility at room temperature or below.[1] Alcohols such as methanol or ethanol are common choices for diastereomeric salt crystallizations.[4][12] It is crucial to screen a variety of solvents to find one that maximizes the solubility difference between the two diastereomers.[1]
Q4: How do I liberate the enantiomerically pure amine from the isolated diastereomeric salt?
The process involves breaking the ionic bond of the salt by treatment with a base.[3][5]
-
Suspend the dried diastereomeric salt in water.
-
Slowly add an aqueous base solution (e.g., 2M NaOH or saturated sodium bicarbonate) while stirring until the solution is basic (pH > 10).[5][13] This will liberate the free amine.
-
Extract the liberated amine into an organic solvent in which it is soluble (e.g., dichloromethane or diethyl ether). Perform multiple extractions (typically three) to ensure complete recovery.[4]
-
Combine the organic extracts, dry them over an anhydrous drying agent (like Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified amine enantiomer.
Q5: What analytical techniques can I use to determine the enantiomeric excess (e.e.)?
Several methods are available to accurately determine the e.e. of your resolved amine:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It uses a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.[14]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized (e.g., with trifluoroacetic anhydride) to increase its volatility.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent (like (R)-BINOL derivatives), the two enantiomers form diastereomeric complexes that can have distinct signals in the 1H or 19F NMR spectrum.[16][17] The e.e. can be determined by integrating these signals. The presence of fluorine in your target molecule makes 19F NMR a particularly powerful tool for this analysis.[18]
Experimental Protocols & Data
Table 1: Starting Points for Solvent Screening
| Solvent Class | Examples | Polarity | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving salts; may require an anti-solvent to induce crystallization. |
| Esters | Ethyl Acetate | Medium | Often provide a good balance of solubility for crystallization. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low-Medium | Can be effective, especially in mixed solvent systems. |
| Hydrocarbons | Heptane, Toluene | Low | Typically used as anti-solvents. |
General Protocol for Diastereomeric Salt Resolution
This protocol provides a generalized starting point and will likely require optimization for your specific conditions.
-
Dissolution of Resolving Agent: In an Erlenmeyer flask, dissolve one molar equivalent of the chosen chiral resolving agent (e.g., (+)-DBTA) in a minimal amount of a suitable warm solvent (e.g., methanol).[4]
-
Addition of Racemic Amine: In a separate flask, dissolve one molar equivalent of racemic this compound in the same solvent. Slowly add the amine solution to the stirred solution of the resolving agent at room temperature.[3]
-
Crystallization: Allow the mixture to stir and cool slowly to room temperature. If crystallization does not occur spontaneously, induce it by scratching the flask or adding a seed crystal. For maximum yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.[5][12]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[5]
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the crystals in a minimum of hot solvent and repeat the crystallization process.
-
Liberation of Free Amine: Follow the procedure outlined in FAQ Q4 to recover the enantiomerically enriched amine from the purified salt.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using an appropriate analytical technique (e.g., chiral HPLC).[4]
Visualized Workflows
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(2-trifluoromethylphenyl)ethylamine
Welcome to the comprehensive technical support guide for the purification of 1-(2-trifluoromethylphenyl)ethylamine. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this valuable chiral building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound for your research and development needs.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying racemic this compound?
A1: The primary methods for purifying racemic this compound include:
-
Distillation: To remove non-volatile or highly volatile impurities.
-
Acid-Base Extraction: To separate the basic amine from neutral or acidic impurities.
-
Chromatography: Such as flash column chromatography on silica gel to remove impurities with different polarities.
Q2: How can I separate the enantiomers of this compound?
A2: The separation of enantiomers, known as chiral resolution, is a critical step for many applications.[1] The most common methods are:
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[3] It is highly effective for both analytical and preparative scale separations.
Q3: What are some common chiral resolving agents for amines like this compound?
A3: A variety of chiral acids can be screened for the diastereomeric salt resolution of amines.[4] Common examples include:
-
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[2][4]
-
Mandelic acid and its derivatives[4]
-
Chiral N-protected amino acids (e.g., N-Boc-phenylalanine)[4]
The optimal choice of resolving agent and solvent system is often determined empirically through screening.[2]
Q4: Can I purify this compound as its hydrochloride salt?
A4: Yes, forming the hydrochloride salt is a common and effective method for purifying amines. The salt is typically a crystalline solid that can be easily recrystallized to remove impurities. The free amine can then be regenerated by treatment with a base. Several suppliers offer this compound as its hydrochloride salt.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
A. Chiral Resolution by Diastereomeric Salt Crystallization
Issue 1: No crystal formation after adding the chiral resolving agent.
-
Probable Cause 1: Sub-optimal Solvent System. The solubility of the diastereomeric salts is highly dependent on the solvent. If the solvent is too good, the salts will remain in solution.
-
Solution:
-
Solvent Screening: Perform small-scale screening with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Solvent Polarity Reduction: If the salt is too soluble, try adding a less polar co-solvent (e.g., heptane, toluene) to induce precipitation.
-
Concentration Adjustment: The concentration of the amine and resolving agent in the solvent is crucial. Try concentrating the solution to induce crystallization.
-
-
-
Probable Cause 2: Incorrect Stoichiometry. The molar ratio of the amine to the resolving agent can significantly impact salt formation and crystallization.
-
Solution: While a 1:1 molar ratio is a good starting point, it's beneficial to screen other ratios. For instance, using 0.5 molar equivalents of the chiral agent can sometimes be more efficient for initial enantiomeric enrichment.[4]
-
-
Probable Cause 3: Inhibition of Crystallization by Impurities. Impurities present in the racemic amine can interfere with the crystal lattice formation.
-
Solution: Pre-purify the racemic amine using distillation or flash chromatography to remove gross impurities before attempting the chiral resolution.
-
Issue 2: The isolated crystals show low enantiomeric excess (e.e.).
-
Probable Cause 1: Incomplete Resolution in a Single Crystallization. It is common for a single crystallization to not achieve complete separation.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the enantiomeric purity of the less soluble diastereomer should increase.
-
Optimize Crystallization Conditions: Slower cooling rates and allowing the solution to stand undisturbed can lead to the formation of more ordered crystals with higher purity.
-
-
-
Probable Cause 2: Poor Choice of Resolving Agent or Solvent. The difference in solubility between the two diastereomeric salts may not be significant enough in the chosen system.
-
Solution:
-
Screen Additional Resolving Agents: Test a wider range of chiral acids to find one that provides a larger solubility difference between the diastereomeric salts.[2][4]
-
Systematic Solvent Screening: Re-evaluate the solvent system. A different solvent or solvent mixture might enhance the solubility difference.
-
-
Experimental Protocol: Screening for Chiral Resolution via Diastereomeric Salt Formation
-
Preparation: In separate small vials, dissolve a known amount of racemic this compound in a small volume of different trial solvents.
-
Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., 0.5 to 1.0 molar equivalent) in the same solvent to each vial.
-
Observation: Observe the vials for any precipitation or crystal formation at room temperature. If no solids form, try cooling the vials in an ice bath or scratching the inside of the vial with a glass rod to induce crystallization.
-
Isolation and Analysis: If solids form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves and the layers separate.
-
Enantiomeric Excess Determination: Separate the organic layer, dry it (e.g., with Na₂SO₄), and analyze the enantiomeric excess of the free amine by chiral HPLC.
B. Chiral HPLC Purification
Issue: Poor or no separation of enantiomers on a chiral HPLC column.
-
Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for achieving separation. The trifluoromethyl group can alter the electronic properties of the amine, affecting its interaction with the CSP.
-
Solution:
-
CSP Screening: If one type of CSP (e.g., polysaccharide-based) is not effective, try a different type with a different chiral selector and interaction mechanism (e.g., Pirkle-type, macrocyclic antibiotic).[3]
-
Consult Literature and Databases: Search for established methods for separating similar fluorinated amines.
-
-
-
Probable Cause 2: Sub-optimal Mobile Phase. The composition of the mobile phase plays a crucial role in the separation.
-
Solution:
-
Adjust Modifier Percentage (Normal Phase): In normal phase chromatography (e.g., hexane/isopropanol), small changes in the percentage of the polar modifier (alcohol) can have a significant impact on retention and resolution. Methodically vary the modifier concentration.
-
Mobile Phase Additives: The basicity of the amine can be influenced by the fluorine substituent. Adding a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the mobile phase can improve peak shape and resolution.[3]
-
Explore Different Solvents: For polysaccharide-based columns, try different alcohol modifiers (e.g., ethanol, isopropanol) or even other solvents like acetonitrile.
-
-
-
Probable Cause 3: Temperature Effects. Column temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Investigate the effect of column temperature on the separation. Both increasing and decreasing the temperature can sometimes improve resolution.
-
Data Presentation: Chiral Resolving Agent Screening (Hypothetical Data)
| Chiral Resolving Agent | Solvent System | Yield of Salt (%) | e.e. of Recovered Amine (%) |
| (+)-Tartaric Acid | Ethanol | 45 | 85 |
| (-)-Dibenzoyltartaric Acid | Isopropanol/Water (9:1) | 38 | 92 |
| (+)-Mandelic Acid | Acetonitrile | 50 | 75 |
| (-)-Camphorsulfonic Acid | Ethyl Acetate | 30 | 88 |
Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Chiral Resolution by Crystallization
Caption: Step-by-step workflow for chiral resolution.
References
Technical Support Center: Synthesis of 1-(2-trifluoromethylphenyl)ethylamine
Welcome to the technical support center for the synthesis of 1-(2-trifluoromethylphenyl)ethylamine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Here, we address common challenges encountered in the laboratory, providing in-depth, mechanism-driven explanations and actionable troubleshooting protocols to enhance your reaction yield, purity, and stereochemical control.
FAQ 1: Poor Yield in Reductive Amination due to Alcohol Byproduct
Question: I'm performing a reductive amination of 2'-(trifluoromethyl)acetophenone with ammonia and a hydride reducing agent, but I'm consistently isolating significant quantities of 1-(2-trifluoromethylphenyl)ethanol. What is causing this competitive reduction, and how can I optimize my protocol to favor the desired amine?
Answer: This is a classic and frequently encountered issue in the reductive amination of ketones. The formation of the alcohol byproduct arises from a direct competition between two pathways: the reduction of the starting ketone and the reduction of the in situ formed imine/iminium ion.[1]
Root Cause Analysis:
-
Mechanism Competition: The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and ammonia, which then dehydrates to form an imine. This imine is subsequently reduced to the target primary amine. However, the hydride reducing agent can also directly attack the carbonyl group of the starting ketone, leading to the corresponding alcohol.[2] The trifluoromethyl group at the ortho position can sterically hinder the approach of ammonia, potentially slowing imine formation and giving the competing ketone reduction more time to occur.
-
Reducing Agent Reactivity: Highly reactive reducing agents, such as sodium borohydride (NaBH₄), are aggressive and often reduce aldehydes and ketones faster than they reduce the less electrophilic imine intermediate, especially under neutral or basic conditions.[2]
-
Reaction Conditions (pH): Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the ammonia nucleophile becomes protonated to the non-nucleophilic ammonium ion, shutting down the reaction. The optimal pH for imine formation is typically between 4 and 6.[2]
Troubleshooting Protocol: Favoring Amination over Reduction
The key is to select conditions that favor the formation and subsequent reduction of the imine over the direct reduction of the ketone.
-
Select a Milder, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this purpose.[3] Its reduced reactivity allows the imine to form in sufficient concentration before reduction occurs. It is also tolerant of mildly acidic conditions that favor imine formation.
-
Control the Reaction Stoichiometry and Order of Addition:
-
Direct (One-Pot) Method: Pre-mix the 2'-(trifluoromethyl)acetophenone, ammonia source (e.g., ammonium acetate or ammonia in methanol), and a catalytic amount of acetic acid in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.[1]
-
Allow this mixture to stir for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the NaBH(OAc)₃ portion-wise.
-
-
Stepwise (Indirect) Method: For particularly stubborn substrates where dialkylation or alcohol formation is a persistent issue, a two-step approach can be effective.[1]
-
Step 1 (Imine Formation): Stir the ketone and a high concentration of the amine source in a solvent like methanol or toluene, often with a dehydrating agent (like molecular sieves) or Dean-Stark apparatus to drive the equilibrium towards the imine.
-
Step 2 (Reduction): After confirming imine formation (e.g., by GC-MS or TLC), the crude mixture is cooled and a less selective reducing agent like NaBH₄ can be carefully added.
-
Visualizing the Competing Pathways
FAQ 2: Low Yield and N-Formyl Impurities in the Leuckart Reaction
Question: I'm attempting the synthesis via the Leuckart reaction using ammonium formate, but my yields are poor and I've identified an N-formyl impurity that is difficult to hydrolyze. How can I improve this synthesis?
Answer: The Leuckart reaction is a classic method for reductive amination but is notorious for requiring harsh conditions and often producing a mixture of products.[4] The issues you are facing—low yield and N-formyl impurity formation—are characteristic of this method.
Root Cause Analysis:
-
High Temperatures: The reaction typically requires high temperatures (120-185 °C), which can lead to thermal decomposition of reactants, intermediates, and products, ultimately lowering the overall yield.[4][5]
-
Mechanism & Impurity Formation: The Leuckart reaction can proceed through two main pathways depending on the reagents (formamide vs. ammonium formate).[4] With formamide or ammonium formate, an N-formyl derivative is often formed as a stable intermediate. This intermediate must then be hydrolyzed under acidic or basic conditions to yield the final primary amine. Incomplete hydrolysis is a common source of impurity.
-
Reagent Ratio: The molar ratio of the formamide/formic acid source to the ketone is critical. An improper ratio can lead to incomplete reaction or the formation of undesired side products.[6]
Troubleshooting Protocol: Optimizing the Leuckart Reaction
While modern methods like catalytic hydrogenation or reductive amination with selective hydrides are often preferred, the Leuckart reaction can be optimized.[7]
-
Use Ammonium Formate: Using ammonium formate directly often gives better yields compared to formamide alone, as it serves as a source for both ammonia and the reducing agent (formic acid).[4]
-
Temperature and Time Optimization: Carefully control the reaction temperature. Instead of a fixed high temperature, try ramping the temperature slowly and monitoring the reaction progress (e.g., by TLC or GC). Extended reaction times (6-25 hours) are common, but excessive heating can be detrimental.[8]
-
Efficient Hydrolysis: The N-formyl intermediate is often the primary product before workup. A robust hydrolysis step is non-negotiable.
-
Acidic Hydrolysis: After the initial reaction, cool the mixture and add a strong acid like concentrated HCl. Reflux this acidic mixture for several hours to ensure complete cleavage of the formyl group.
-
Monitor Hydrolysis: Track the disappearance of the N-formyl intermediate by TLC or HPLC to ensure the reaction goes to completion before proceeding with extraction and purification.
-
Workflow for Leuckart Reaction and Hydrolysis
FAQ 3: Achieving High Enantiomeric Purity during Chiral Resolution
Question: My goal is the (S)-enantiomer, and I'm using (+)-tartaric acid for diastereomeric salt crystallization. However, my enantiomeric excess (ee) is stuck around 90-95%, and subsequent recrystallizations are not improving it significantly while sacrificing yield. What can I do to reach >99% ee?
Answer: Achieving exceptionally high enantiomeric excess via classical resolution is a common and often frustrating challenge. It relies on the significant solubility difference between the two diastereomeric salts formed, and several factors can prevent a sharp separation.[9]
Root Cause Analysis:
-
Suboptimal Solvent System: The choice of solvent is the most critical factor.[10] An ideal solvent will maximize the solubility difference between the diastereomeric salts—one salt should be highly soluble while the desired one is sparingly soluble. A poor solvent may dissolve both salts or cause both to precipitate.
-
Co-precipitation: If the solution is supersaturated with respect to both diastereomers, or if cooling is too rapid, the undesired diastereomer can co-precipitate with the desired one, limiting the maximum achievable ee.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. Typically, 0.5 equivalents of the chiral acid are used to resolve a racemic amine, with the goal of precipitating one diastereomer. Deviations can negatively impact the resolution efficiency.
-
Equilibration Time and Temperature Profile: Crystallization is an equilibrium process. Insufficient time for equilibration or a suboptimal cooling profile can lead to kinetically trapped, impure solids.[11]
Troubleshooting Protocol: Enhancing Enantiomeric Purity
A systematic, empirical approach is required to optimize a classical resolution.
-
Systematic Solvent Screening:
-
Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof).
-
A good screening procedure involves dissolving the racemic amine and resolving agent in a small amount of a hot solvent and observing the crystallization behavior upon cooling. The ideal system will yield a good mass of crystals with high diastereomeric purity.
-
-
Optimize the Crystallization Protocol:
-
Controlled Cooling: Avoid crash-cooling. Employ a slow, controlled cooling ramp from the dissolution temperature to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to allow for proper crystal lattice formation.
-
Stirring and Aging: Stir the slurry for a defined period (e.g., 1.5-12 hours) after cooling to allow the system to reach equilibrium, which can significantly improve the purity of the solid phase.[11]
-
-
Verify Stoichiometry and Reagent Purity:
-
Ensure your racemic amine is free of non-basic impurities that could interfere with salt formation.
-
Use a high-purity resolving agent.
-
Experiment with slight variations in stoichiometry (e.g., 0.50 vs. 0.55 equivalents of di-acid) to see if it impacts the outcome.
-
Table 1: Potential Chiral Resolving Agents for Phenylalkylamines
While data for this compound is sparse, performance with structurally similar amines can guide selection.[12]
| Resolving Agent | Typical Substrate Type | Common Solvents | Key Considerations |
| (+)-Tartaric Acid | Racemic Amines | Alcohols (MeOH, EtOH), Water | Widely available and cost-effective. Often the first choice.[9] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Racemic Amines | Alcohols, Acetone | More expensive, but the bulky benzoyl groups can create larger solubility differences. |
| (R)-(-)-Mandelic Acid | Racemic Amines | Isopropanol, Ethanol | Can be very effective; its aromatic ring may offer different crystal packing interactions. |
| (1S)-(+)-10-Camphorsulfonic acid | Racemic Amines | Alcohols, Esters | Strong acid, forms well-defined crystalline salts.[9] |
Summary of Potential Impurities
Table 2: Common Impurities and Their Origin
| Impurity Name | Structure | Origin |
| 2'-(Trifluoromethyl)acetophenone |
| Unreacted starting material |
| 1-(2-Trifluoromethylphenyl)ethanol |
| Ketone reduction during reductive amination[13] |
| N-formyl-1-(2-trifluoromethylphenyl)ethylamine |
| Incomplete hydrolysis of Leuckart reaction intermediate[5] |
| (R)-1-(2-Trifluoromethylphenyl)ethylamine |
| Unresolved enantiomer after chiral resolution |
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 8. WO2009018353A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimization of Diastereomeric Salt Formation
Welcome to the technical support center for the optimization of diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing chiral resolution experiments. Diastereomeric salt formation is a cornerstone technique for separating enantiomers, and a thorough understanding of the underlying principles is crucial for success.[1][2][3] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
I. Foundational Concepts & Initial Screening
This section addresses the fundamental principles and initial steps involved in developing a diastereomeric salt resolution process.
Question 1: I'm starting a new chiral resolution project. What are the most critical initial factors to consider for successful diastereomeric salt formation?
The success of a diastereomeric salt resolution hinges on the careful selection of two key components: the resolving agent and the solvent system.[4] These initial choices will dictate the efficiency of the separation.
-
Resolving Agent Selection: The ideal resolving agent should be readily available in high enantiomeric purity, be chemically stable under the resolution conditions, and form diastereomeric salts with a significant difference in their physical properties, most notably solubility.[5] It is common practice to screen a variety of resolving agents to identify the most effective one for your specific racemic mixture.[4]
-
Solvent System Selection: The solvent plays a paramount role in differentiating the solubilities of the two diastereomeric salts.[4][6] The goal is to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other, leading to its preferential crystallization.[4] Screening a range of solvents with varying polarities is a critical first step.[4]
Question 2: How do I design and execute an effective initial screening protocol for resolving agents and solvents?
A systematic screening approach is essential to efficiently identify promising conditions for your resolution. High-throughput screening methods can be particularly effective.[7]
Experimental Protocol: Resolving Agent and Solvent Screening
Objective: To identify a suitable resolving agent and solvent combination that yields crystalline diastereomeric salts with good separation.
Methodology:
-
Preparation: In a multi-well plate (e.g., 96-well), dispense a precise amount of your racemic compound into each well.
-
Resolving Agent Addition: To each row of the plate, add a solution of a different chiral resolving agent, typically in a 1:1 molar ratio to the racemate.[4][7] Methanol is often used as the initial solvent to ensure salt formation.[7]
-
Salt Formation: Seal the plate and stir at a slightly elevated temperature (e.g., 45°C) for a couple of hours to facilitate complete salt formation.[7]
-
Solvent Evaporation: Remove the initial solvent (e.g., methanol) by evaporation.[7]
-
Crystallization: To each column of the plate, add a different crystallization solvent or solvent mixture.[4][7]
-
Incubation: Seal the plate and allow it to stand at a controlled temperature (room temperature or cooled) for 24-48 hours to promote crystallization.[4]
-
Analysis: Visually inspect the wells for crystal formation. Isolate any solid material by filtration and analyze both the solid and the remaining mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.) and yield.[4]
II. Troubleshooting Common Issues
This section provides guidance on how to address common problems that arise during the optimization of diastereomeric salt formation.
Question 3: My experiment is not producing any crystals, even after extended periods and cooling. What are the likely causes and how can I fix this?
The absence of crystallization can be frustrating, but it often points to specific issues with supersaturation or nucleation.
-
Insufficient Supersaturation: The solution may be too dilute for the diastereomeric salts to precipitate.[8]
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration.[8]
-
-
Inhibition of Nucleation: Trace impurities in your starting material can sometimes hinder the formation of crystal nuclei.[8]
-
Solution: Consider an additional purification step for your racemic compound.
-
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from crystallizing.[8]
-
Solution: A comprehensive solvent screen is necessary to find a system with differential solubility.[8]
-
-
Wide Metastable Zone: The energy barrier for nucleation might be too high.
-
Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if they are available.[8]
-
Question 4: Instead of crystals, my product is "oiling out." What causes this and what are the corrective actions?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to the salt's melting point being lower than the crystallization temperature or the solution being overly concentrated.[8]
-
Add More Solvent: This will decrease the concentration and can often prevent the formation of an oil.[8]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[8]
-
Change the Solvent System: A different solvent, often one with lower polarity, may promote crystallization over oiling out.[8]
Question 5: I've obtained crystals, but the diastereomeric excess (d.e.) is low. How can I improve the selectivity of the crystallization?
Low diastereomeric excess indicates that both diastereomers are co-precipitating, signifying poor separation.
-
Optimize the Solvent System: This is the most critical factor for achieving high selectivity. A systematic solvent screen is the most effective approach to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[8]
-
Control the Cooling Profile: The rate at which the solution is cooled can significantly impact the purity of the resulting crystals. A slower, controlled cooling profile often leads to higher d.e.[4]
-
Utilize Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its selective crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[4]
III. Advanced Optimization Strategies
For challenging separations that do not yield to initial screening and basic troubleshooting, more advanced techniques may be necessary.
Question 6: After screening multiple resolving agents and solvents, the yield of my desired diastereomer remains low. What advanced strategies can I employ?
When standard approaches are insufficient, more sophisticated methods can be explored to enhance the yield.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can lead to yields approaching 100%. CIDT is applicable in systems where the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes.[4] This process drives the equilibrium towards the formation of the desired product.[4]
-
Temperature and Stoichiometry Optimization:
-
Temperature: The solubility of diastereomeric salts is temperature-dependent.[4][9] Systematically studying the effect of temperature can reveal optimal conditions for selective crystallization.
-
Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[4][10] Ratios from 0.5 to 1.5 equivalents of the resolving agent are often explored.[9][11]
-
Data Presentation: Impact of Stoichiometry on Resolution
| Resolving Agent to Racemate Ratio | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Desired Diastereomer (%) |
| 0.5 : 1 | 85 | 35 |
| 1.0 : 1 | 95 | 42 |
| 1.2 : 1 | 98 | 45 |
| 1.5 : 1 | 92 | 40 |
This is a representative table; actual results will vary depending on the specific system.
Question 7: How can I rationally design a diastereomeric salt resolution process instead of relying on trial-and-error?
A more rational approach involves understanding the thermodynamics of the system through the construction of phase diagrams.
-
Ternary Phase Diagrams: For a system containing the two diastereomeric salts and a solvent, a ternary phase diagram can be constructed.[5] This diagram maps the different phases (solid and liquid) that exist at equilibrium for all possible compositions at a given temperature. By understanding the phase diagram, one can identify the composition and temperature ranges where only the desired diastereomer crystallizes.[9][12]
-
Solubility Measurements: A key component of constructing a phase diagram is determining the solubility of both diastereomeric salts in the chosen solvent system at various temperatures.[4][9] This data allows for the calculation of solubility product constants (Ksp), which can be used to model and predict the outcome of the resolution under different conditions.[3][9]
IV. Visualization of Key Workflows and Concepts
Diagram 1: General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[13]
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.[4]
V. References
-
BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in diastereomeric salt formation. BenchChem. 4
-
[Author Names]. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. NIH. 6
-
[Author Names]. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. ACS Publications. 14
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). 9
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. 7
-
[Author Names]. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. 5
-
[Author Names]. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. 15
-
[Author Names]. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development - ACS Publications. 16
-
BenchChem. Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem. 8
-
Fiveable. Diastereomeric Salt Definition. Fiveable. 1
-
Wikipedia. Diastereomeric recrystallization. Wikipedia. 17
-
[Author Names]. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 2
-
[Author Names]. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. 10
-
[Author Names]. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. 11
-
[Author Names]. Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Request PDF - ResearchGate. 18
-
[Author Names]. Effect of the third solvent on resolution results. ResearchGate. 19
-
Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). 20
-
[Author Names]. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. 3
-
[Author Names]. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). 21
-
[Author Names]. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. 22
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. 23
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. 24
-
[Author Names]. Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. 25
-
Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. 12
-
[Author Names]. SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. 26
-
[Author Names]. Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. 27
-
[Author Names]. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. 28
-
BenchChem. Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. BenchChem. 13
-
[Author Names]. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. 29
-
[Author Names]. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. 30
-
Kuang, S. Chiral resolution by Salt/Cocrystal formation. CPHI webinars. 31
-
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. 32
-
[Author Names]. (2022, August 16). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. 33
-
[Author Names]. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Routledge. 34
References
- 1. fiveable.me [fiveable.me]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 21. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 23. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 24. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. pure.mpg.de [pure.mpg.de]
- 26. pp.bme.hu [pp.bme.hu]
- 27. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. cphi-online.com [cphi-online.com]
- 32. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 33. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. routledge.com [routledge.com]
Technical Support Center: Strategies to Improve Enantiomeric Excess in Chiral Resolutions
Welcome to the Technical Support Center dedicated to enhancing enantiomeric excess (ee) in chiral resolutions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical FAQs to address common challenges encountered during the separation of enantiomers.
Introduction
Achieving high enantiomeric excess is a critical goal in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly.[1][2] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely used and scalable method.[1][2][3] This guide provides a structured approach to troubleshooting and optimizing these resolutions, moving beyond simple protocols to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantiomeric excess in a classical resolution by diastereomeric salt crystallization?
Low enantiomeric excess in classical resolutions often arises from issues within the crystallization process.[4] Key factors include:
-
Co-crystallization: The more soluble diastereomeric salt partially precipitates with the desired, less soluble salt. This can be triggered by rapid cooling, an inappropriate solvent choice, or an insufficient solubility difference between the diastereomers.[4]
-
Incomplete Reaction: If the reaction between the racemic mixture and the resolving agent is not complete, the unreacted starting material can interfere with the crystallization process.[4]
-
Incorrect Stoichiometry: The amount of resolving agent is crucial. An incorrect ratio can lead to the incomplete formation of diastereomeric salts.[4]
-
Temperature Fluctuations: The solubility of diastereomeric salts is highly dependent on temperature. Poor temperature control can lead to inconsistent and impure crystallization.[4][5]
Q2: How does the choice of resolving agent impact enantiomeric excess?
The resolving agent is a cornerstone of a successful chiral resolution.[4] An ideal agent will form a diastereomeric salt with one enantiomer that has a significantly lower solubility in the chosen solvent compared to the salt formed with the other enantiomer. This large solubility difference is what enables selective crystallization and results in high enantiomeric excess in the solid phase.[4] The structural characteristics of both the analyte and the resolving agent, including the presence of functional groups that can form strong, specific interactions, are critical for achieving this differential solubility.[4] For large-scale manufacturing, a resolving agent that is either inexpensive or easily recyclable is also a key consideration.[1]
Q3: Can the solvent choice alone dictate which enantiomer is resolved?
Yes, in some cases, the choice of an achiral solvent can surprisingly determine which enantiomer crystallizes from the solution when using a resolving agent of a fixed chirality.[6] This phenomenon, known as solvent-oriented resolution, highlights the complex interplay between the solvent, resolving agent, and the enantiomers.[6][7] Solvent molecules can participate in the crystal lattice and influence the stability and solubility of the diastereomeric complexes.[7]
Q4: What is a "racemic switch" and what are the regulatory considerations?
A "racemic switch" or "chiral switch" refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[3] Regulatory bodies like the FDA and EMA have specific guidelines for chiral drugs, often requiring justification for marketing a racemate and full characterization of both enantiomers.[3][8] A critical factor to consider is whether the enantiomers can interconvert under physiological conditions, as this could negate the benefits of administering a single enantiomer.[3]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during chiral resolution experiments.
Issue 1: Low Enantiomeric Excess in Diastereomeric Salt Crystallization
If you are experiencing low ee after crystallization, a systematic approach to optimization is necessary.
Workflow for Optimizing Crystallization
References
- 1. pharmtech.com [pharmtech.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using the nature of the achiral solvent to orient chiral resolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting peak broadening in HPLC analysis of 1-(2-trifluoromethylphenyl)ethylamine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape, specifically focusing on the analysis of the basic amine, 1-(2-trifluoromethylphenyl)ethylamine. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing. We begin with foundational concepts and move toward specific, actionable troubleshooting protocols for your target analyte.
Part 1: Understanding the Fundamentals of Peak Broadening
Q1: What is peak broadening in HPLC, and why is it a significant problem?
A1: In an ideal chromatographic separation, a pure compound would elute from the column as an infinitely sharp band, appearing as a vertical line on the chromatogram. However, various processes within the HPLC system cause this band to spread or "broaden" as it travels, resulting in a wider, Gaussian-shaped peak.[1]
This phenomenon, known as band broadening , is a critical issue because it directly degrades the performance of your analysis in several ways:
-
Reduced Resolution: Broad peaks are more likely to overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.[2]
-
Decreased Sensitivity: As a peak broadens, its height decreases for a given area. This leads to a lower signal-to-noise ratio, making it harder to detect and quantify low-concentration analytes.
-
Inaccurate Integration: Poorly shaped peaks can lead to errors in automated peak integration, compromising the accuracy and precision of quantitative results.[3][4]
Ultimately, excessive peak broadening compromises the reliability and validity of your analytical method.[3]
Q2: What are the theoretical causes of peak broadening as described by the van Deemter Equation?
A2: The van Deemter equation is a fundamental concept in chromatography that describes the factors contributing to band broadening within the column.[2][5] It provides a framework for understanding how to optimize your method for sharper, more efficient peaks. The equation is generally expressed as:
HETP = A + B/u + C·u
Where:
-
HETP (Height Equivalent to a Theoretical Plate) is a measure of column efficiency; a smaller HETP value means less broadening and a more efficient column.[1]
-
u is the linear velocity (flow rate) of the mobile phase.[6]
The three terms represent different physical processes:
-
A Term (Eddy Diffusion): This describes the multiple, varied paths that analyte molecules can take as they navigate through the packed bed of the column.[6] Using columns packed with small, uniform particles minimizes this effect.
-
B Term (Longitudinal Diffusion): This is the natural diffusion of analyte molecules from the concentrated center of the band toward the edges, which occurs both forward and backward along the column's axis.[6] This effect is most significant at low flow rates, where the analyte spends more time in the column.[6]
-
C Term (Mass Transfer): This term accounts for the resistance to the movement of the analyte between the mobile phase and the stationary phase.[6] If an analyte molecule does not quickly equilibrate between the two phases, the band will spread. This is often the most significant contributor to broadening in modern HPLC and becomes more pronounced at high flow rates.[6]
Understanding this relationship helps explain why there is an optimal flow rate for any given separation that minimizes HETP and thus maximizes efficiency.[6]
Part 2: Specific Troubleshooting for this compound
Q3: My peak for this compound is not just broad, but also shows significant tailing. What is the most likely cause?
A3: This is the most common peak shape issue for basic compounds like this compound when using standard silica-based reversed-phase columns (e.g., C18, C8). The primary cause is secondary ionic interactions between the positively charged amine group of your analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][7]
Here's the mechanism:
-
Even after the silica surface is chemically bonded with the C18 chains and "end-capped," some unreacted, accessible silanol groups remain.[7][8]
-
At a mid-range pH (e.g., pH 4-7), these silanol groups can be deprotonated and carry a negative charge (Si-O⁻).
-
Your analyte, being a basic amine, will be protonated and carry a positive charge (-NH₂⁺).
-
This charge difference leads to a strong, undesirable ionic attraction, which acts as a secondary retention mechanism. A fraction of your analyte molecules get "stuck" on these active sites, eluting later than the main band and creating a characteristic "tail."[9]
This interaction is detrimental to peak shape and must be controlled for a robust method.
Caption: Secondary interaction causing peak tailing.
Q4: How can I modify my mobile phase to fix the peak tailing of my basic analyte?
A4: Mobile phase optimization is the most powerful tool to counteract the secondary interactions described above. The goal is to ensure your analyte and the stationary phase surface have consistent, non-interactive charge states.
| Strategy | Mechanism | Recommended Action |
| Low pH Control | By lowering the mobile phase pH to 2.5-3.5, you create a high concentration of protons (H⁺). This forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH), effectively suppressing the negative charges that cause ionic attraction. Your amine analyte will be fully protonated (positively charged), but it will not find an ionic binding site.[10] | Use a buffer like 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a 10-20 mM phosphate buffer adjusted to pH 3.0.[11] |
| Competing Base | Add a small concentration of another basic compound to the mobile phase. This "competing base" will preferentially interact with the active silanol sites, effectively shielding them from your analyte. | Add a low concentration (e.g., 0.1-0.2%) of Triethylamine (TEA) to the mobile phase. Note: TEA can suppress ionization in MS detectors. |
| Increase Buffer Strength | A higher buffer concentration can help mask residual surface charges on the stationary phase and provide more consistent protonation of the analyte, leading to improved peak shape.[12] | If using a phosphate or acetate buffer, try increasing the concentration from 10 mM to 25 mM or 50 mM.[12] |
Experimental Protocol 1: Systematic Mobile Phase Optimization
-
Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water) without any additives and inject your standard to record the initial poor peak shape.
-
Step 1 (Low pH): Prepare a new aqueous mobile phase component containing 0.1% formic acid (v/v). Re-equilibrate the system and inject the standard. Observe the change in peak shape and retention time. The peak should be significantly sharper, though retention time may decrease.[13]
-
Step 2 (Evaluate Buffer): If formic acid provides some but not complete improvement, switch to a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid. This provides stronger pH control.
-
Step 3 (Consider Competing Base): If tailing persists even at low pH, it indicates very active silanol sites. Add a competing base like 0.1% TEA to the low-pH mobile phase. This is often a last resort for older columns or particularly challenging analytes.
-
Finalize: Select the mobile phase composition that provides the best balance of peak symmetry (tailing factor closest to 1.0), efficiency, and retention.
Q5: My peak shape is still broad even after mobile phase optimization. Could my column be the problem?
A5: Yes, absolutely. If mobile phase adjustments do not solve the problem, the column itself is the next logical place to investigate.[14][15]
Common column-related issues include:
-
Column Degradation: Over time, especially when operating at pH extremes, the silica stationary phase can dissolve, or the bonded phase can be stripped away ("hydrolysis").[3][16] This creates voids in the packing material at the column inlet and exposes more active silanol sites, leading to broad and split peaks.[3][17]
-
Contamination: Accumulation of strongly retained sample matrix components on the column inlet frit or the packing material can create alternative interaction sites, leading to peak distortion and broadening.[4][17]
-
Inappropriate Column Choice: Older "Type A" silica columns have higher metal content and more acidic, active silanol groups, making them notoriously poor for analyzing basic compounds. Modern, high-purity "Type B" silica columns that are densely bonded and thoroughly end-capped are specifically designed to minimize these secondary interactions and provide excellent peak shapes for bases.[8]
Experimental Protocol 2: Diagnosing and Flushing a Column
-
Performance Check: If you have a record of the column's performance when it was new (e.g., a test chromatogram with a standard mix), re-run that test. A significant loss in efficiency (plate count) or increase in peak tailing for basic probes confirms degradation.
-
Visual Inspection: Disconnect the column and check the inlet frit. Discoloration (e.g., brown or yellow) is a clear sign of contamination.
-
Direction Reversal and Flush: If the manufacturer's instructions permit, reverse the column direction. Flush with a series of strong solvents to remove contaminants. A typical sequence is:
-
20 column volumes of your mobile phase (without buffer).
-
20 column volumes of 100% Water.
-
20 column volumes of Isopropanol.
-
20 column volumes of Methylene Chloride (if compatible).
-
20 column volumes of Isopropanol.
-
20 column volumes of 100% Water.
-
Re-equilibrate with your mobile phase.
-
-
Re-evaluate: After flushing, return the column to its normal flow direction and re-inject your standard. If peak shape is restored, contamination was the issue. If it remains poor, the column is likely permanently damaged and should be replaced.[15]
Q6: What other general instrumental parameters should I investigate for peak broadening?
A6: If you have ruled out chemical interactions and column degradation, the broadening may be caused by physical or system-related factors.
Caption: General troubleshooting workflow for peak broadening.
Here are key areas to check:
-
Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant peak broadening.[15] Ensure all connections use the shortest possible length of narrow (e.g., 0.005" I.D.) tubing and that fittings are properly seated to avoid small gaps.[3]
-
Injection Solvent and Volume: Injecting a large volume of a solvent that is much stronger than your mobile phase will cause the sample band to spread before it even reaches the column.[17][18] Ideally, your sample should be dissolved in the mobile phase itself. If using a stronger solvent, keep the injection volume as small as possible.[12][17] Sample overload (injecting too much mass) can also saturate the stationary phase and cause broad, fronting, or tailing peaks.[3][18] Try diluting your sample by a factor of 10 and reinjecting.
-
Flow Rate: While a lower flow rate can sometimes improve separation, an excessively low flow rate can lead to broadening due to longitudinal diffusion (the 'B' term in the van Deemter equation).[6][15] Conversely, a very high flow rate can increase broadening due to mass transfer limitations ('C' term).[6] Ensure your flow rate is optimized for your column dimensions.
-
Detector Settings: An incorrectly set data acquisition rate (sampling rate) can artificially broaden peaks. For sharp, narrow peaks (common in UHPLC), you need a high acquisition rate (e.g., >10 Hz).[12][18]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mac-mod.com [mac-mod.com]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Band Broadening [chromafrica.com]
- 6. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 13. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. moravek.com [moravek.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technisches Support-Center: Prävention der Racemisierung von 1-(2-Trifluormethylphenyl)ethylamin während der Lagerung
Answering in German as per the user's request.
Dieses technische Support-Center bietet detaillierte Anleitungen und FAQs zur Vermeidung der Racemisierung von 1-(2-Trifluormethylphenyl)ethylamin, einer entscheidenden chiralen Zwischenstufe in der pharmazeutischen Synthese.
Häufig gestellte Fragen (FAQs)
F1: Was ist Racemisierung und warum ist sie bei 1-(2-Trifluormethylphenyl)ethylamin ein Problem?
A1: Racemisierung ist der Prozess, bei dem ein Enantiomer eines chiralen Moleküls in sein spiegelbildliches Gegenstück umgewandelt wird, was zu einer 1:1-Mischung beider Enantiomere führt, die als Racemat bezeichnet wird. Bei pharmazeutischen Wirkstoffen ist oft nur ein Enantiomer für die gewünschte therapeutische Wirkung verantwortlich, während das andere inaktiv oder sogar schädlich sein kann. Daher ist die Aufrechterhaltung der enantiomeren Reinheit von 1-(2-Trifluormethylphenyl)ethylamin für die Wirksamkeit und Sicherheit des Endprodukts von entscheidender Bedeutung.
F2: Welche Faktoren können die Racemisierung von 1-(2-Trifluormethylphenyl)ethylamin während der Lagerung auslösen?
A2: Mehrere Faktoren können die Racemisierung dieses Amins beschleunigen:
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Temperatur: Höhere Temperaturen liefern die für die Überwindung der Energiebarriere zur Racemisierung erforderliche Energie.
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pH-Wert: Sowohl saure als auch basische Bedingungen können die Racemisierung katalysieren. Protonierung des Amins oder Deprotonierung des benachbarten Protons kann die Bildung eines achiralen Zwischenprodukts erleichtern.
-
Lösungsmittel: Protische Lösungsmittel (z. B. Wasser, Alkohole) können die Racemisierung durch Protonentransfer erleichtern.
-
Licht: UV-Licht kann photochemische Reaktionen auslösen, die zur Racemisierung führen.
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Verunreinigungen: Spuren von Säuren, Basen oder Metallionen können als Katalysatoren für die Racemisierung wirken.
F3: Wie kann ich die enantiomere Reinheit meines gelagerten 1-(2-Trifluormethylphenyl)ethylamins überprüfen?
A3: Die gebräuchlichste und zuverlässigste Methode ist die chirale Hochleistungsflüssigkeitschromatographie (HPLC). Andere Techniken umfassen die chirale Gaschromatographie (GC), die Kernspinresonanzspektroskopie (NMR) mit chiralen Verschiebungsreagenzien und die Polarimetrie zur Messung der optischen Drehung.
Fehlerbehebungsleitfäden
Fallstudie 1: Abnahme des Enantiomerenüberschusses (ee) nach Lagerung bei Raumtemperatur
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Problem: Eine Charge von 1-(2-Trifluormethylphenyl)ethylamin mit einem anfänglichen ee von >99 % zeigt nach dreimonatiger Lagerung in einem Braunglasfläschchen bei Raumtemperatur einen ee von 95 %.
-
Mögliche Ursachen und Lösungen:
| Mögliche Ursache | Untersuchungsmethode | Empfohlene Lösung |
| Temperaturschwankungen | Überprüfung der Temperaturaufzeichnungen des Lagerbereichs. | Lagerung bei kontrollierter, gekühlter Temperatur (2-8 °C). |
| Lichteinwirkung | Überprüfung der Lichtdurchlässigkeit des Lagerbehälters. | Verwendung von Braunglasflaschen und Lagerung in einem dunklen Schrank oder einer lichtundurchlässigen Sekundärverpackung. |
| Atmosphärische Feuchtigkeit/CO2 | Analyse einer Probe auf Wassergehalt (Karl-Fischer-Titration). | Lagerung unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon). Verwendung von Flaschen mit Septumkappen für wiederholte Probenentnahmen. |
Fallstudie 2: Signifikanter ee-Verlust in einer Lösung
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Problem: Eine Lösung von 1-(2-Trifluormethylphenyl)ethylamin in Methanol, die für die Analyse vorbereitet wurde, zeigt eine schnelle Abnahme des ee.
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Mögliche Ursachen und Lösungen:
| Mögliche Ursache | Untersuchungsmethode | Empfohlene Lösung |
| Lösungsmittel-Effekte | Überprüfung der Literatur auf lösungsmittelabhängige Racemisierung von chiralen Aminen. | Verwendung von aprotischen Lösungsmitteln (z. B. Acetonitril, THF) für die Lagerung von Lösungen. Analyse der Proben unmittelbar nach der Vorbereitung. |
| Saure/Basische Verunreinigungen im Lösungsmittel | Messung des pH-Werts des Lösungsmittels. | Verwendung von hochreinem, neutralem Lösungsmittel. Gegebenenfalls Filtration über neutrales Aluminiumoxid zur Entfernung von Verunreinigungen. |
Experimentelle Protokolle
Protokoll 1: Bestimmung des Enantiomerenüberschusses mittels chiraler HPLC
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Vorbereitung der mobilen Phase: Eine typische mobile Phase für die chirale Trennung von Aminen ist eine Mischung aus Hexan und Isopropanol mit einem geringen Anteil eines basischen Additivs wie Diethylamin (DEA) zur Verbesserung der Peakform. Ein typisches Verhältnis ist 90:10:0,1 (Hexan:Isopropanol:DEA).
-
Probenvorbereitung: Lösen Sie ca. 1 mg 1-(2-Trifluormethylphenyl)ethylamin in 1 ml der mobilen Phase.
-
HPLC-Bedingungen:
-
Säule: Chiralcel OD-H oder eine äquivalente chirale stationäre Phase.
-
Flussrate: 1,0 ml/min.
-
Detektion: UV bei 254 nm.
-
Injektionsvolumen: 10 µl.
-
-
Analyse: Injizieren Sie die Probe und integrieren Sie die Peakflächen der beiden Enantiomere. Berechnen Sie den ee mit der folgenden Formel: ee (%) = [ (Fläche des Hauptpeaks - Fläche des Nebenpeaks) / (Fläche des Hauptpeaks + Fläche des Nebenpeaks) ] x 100
Protokoll 2: Stresstest zur Untersuchung der Stabilität
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Probenvorbereitung: Bereiten Sie mehrere Aliquots von 1-(2-Trifluormethylphenyl)ethylamin unter verschiedenen Bedingungen vor (z. B. unterschiedliche Temperaturen, Lösungsmittel, Lichteinwirkung).
-
Lagerung: Lagern Sie die Proben für einen definierten Zeitraum (z. B. 1, 2, 4 Wochen).
-
Analyse: Analysieren Sie den ee jeder Probe zu jedem Zeitpunkt gemäß Protokoll 1.
-
Datenauswertung: Tragen Sie den ee gegen die Zeit auf, um die Racemisierungsrate unter den verschiedenen Bedingungen zu bestimmen.
Visualisierungen
Abbildung 1: Vereinfachter Mechanismus der basenkatalysierten Racemisierung.
Abbildung 2: Entscheidungsbaum zur Auswahl der optimalen Lagerbedingungen.
Referenzen
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Brooks, W. H., Bada, J. L. (2011). Chirality and the origin and evolution of life. In: Palyi, G., Zucchi, C., Caglioti, L. (eds) Fundamentals of Life. Progress in Biological Chirality. Elsevier. --INVALID-LINK--
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. --INVALID-LINK--
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Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons. --INVALID-LINK--
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(2-trifluoromethylphenyl)ethylamine Against Industry Standards
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of producing enantiomerically pure active pharmaceutical ingredients (APIs) and intermediates. This guide provides an in-depth technical comparison of 1-(2-trifluoromethylphenyl)ethylamine with other established chiral resolving agents, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and most industrially scalable method for separating enantiomers is through the formation of diastereomeric salts. This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral base, two diastereomeric salts are formed. These salts exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The desired enantiomer is then liberated from the separated salt, typically by treatment with an acid or base.
The efficacy of this process hinges on the degree of stereochemical recognition between the resolving agent and the enantiomers of the racemic compound, which dictates the difference in the physicochemical properties of the resulting diastereomeric salts.
In Focus: this compound as a Chiral Resolving Agent
This compound is a chiral amine that has gained traction as a resolving agent, particularly for acidic compounds. Its structure, featuring a trifluoromethyl group on the phenyl ring, offers distinct properties that can be advantageous in chiral resolution.
Structural Advantages:
-
Steric and Electronic Effects: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is sterically bulky. These electronic and steric factors can enhance the rigidity and conformational stability of the diastereomeric salt lattice, leading to more effective chiral recognition and greater differences in solubility between the diastereomeric pairs.
-
Modified Solubility Profile: The fluorine atoms can alter the solubility of the diastereomeric salts in various organic solvents, providing a broader range of crystallization conditions to be explored for optimal separation.
While comprehensive, direct comparative studies are not abundant in publicly available literature, the utility of fluorinated phenylethylamine derivatives is recognized for their potential to provide superior chiral discrimination in specific applications.
Comparative Performance Analysis: A Case Study with 2-Arylpropionic Acids
To provide a quantitative comparison, we will examine the resolution of 2-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs) that are often marketed as single enantiomers. We will compare the performance of this compound with the widely used, non-fluorinated analogue, 1-phenylethylamine, and the Cinchona alkaloid, cinchonidine, in the resolution of compounds from this class.
Table 1: Performance Comparison of Chiral Resolving Agents for 2-Arylpropionic Acids
| Resolving Agent | Racemic Acid | Key Experimental Conditions | Yield of Diastereomeric Salt | Enantiomeric Purity of Recovered Acid | Reference |
| (S)-1-(2-Trifluoromethylphenyl)ethylamine | Racemic 2-Chloropropionic Acid | Solvent: Ethanol | High (qualitative) | 99.32% e.e. for (S)-enantiomer | [1] |
| (S)-(-)-1-Phenylethylamine | Racemic Ibuprofen | Solvent: Hexane | Not explicitly stated for salt | High (qualitative for final product) | [2] |
| (-)-Cinchonidine | Racemic Ketoprofen | Solvent: Ethyl acetate/Methanol (10:1) | 31% (after one recrystallization) | 97% e.e. for (S)-enantiomer |
Note: The data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable benchmark for the expected performance of each resolving agent.
From the data presented, it is evident that this compound can be a highly effective resolving agent, achieving high enantiomeric purity. In the presented case of 2-chloropropionic acid, it demonstrates excellent performance. 1-Phenylethylamine is a well-established and cost-effective choice for resolving profens like ibuprofen. Cinchonidine, a natural product-derived resolving agent, also shows good efficacy for ketoprofen, although the yield of the diastereomeric salt may require optimization.
Experimental Methodologies: A Practical Overview
The selection of a suitable solvent system and crystallization conditions is critical for a successful resolution. Below are representative protocols for chiral resolution using the compared agents.
Experimental Workflow: Chiral Resolution
References
A Comparative Guide to Validated Analytical Methods for 1-(2-trifluoromethylphenyl)ethylamine
For researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and pharmacokinetic analysis of chiral compounds, the validation of analytical methods is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparison of analytical methodologies for the enantioselective quantification of 1-(2-trifluoromethylphenyl)ethylamine, a key chiral intermediate in pharmaceutical development. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and global regulatory acceptance.[1][2][3][4]
The Criticality of Enantioselective Analysis
This compound possesses a stereogenic center, resulting in two enantiomers. These stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, the ability to separate and quantify each enantiomer is not merely an analytical exercise but a critical component of drug safety and efficacy assessment. This necessitates the development and validation of robust, enantioselective analytical methods.
Comparative Overview of Analytical Techniques
The primary analytical techniques for the chiral separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Each technique offers distinct advantages and is suited to different analytical challenges.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Separation based on volatility and differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization to increase volatility.[1] |
| Derivatization | Often not required, allowing for direct analysis. | Frequently necessary for amines to improve volatility and peak shape.[5] |
| Instrumentation | HPLC system with a chiral column and various detectors (e.g., UV, MS). | GC system with a chiral capillary column coupled to a detector (e.g., FID, MS). |
| Sensitivity | Detector-dependent; Mass Spectrometry (MS) offers high sensitivity. | Generally high sensitivity, particularly with a Flame Ionization Detector (FID) or MS. |
| Resolution | Excellent resolution is achievable with a wide variety of commercially available CSPs. | High-efficiency capillary columns provide excellent resolution for volatile compounds.[6][7] |
| Analysis Time | Can range from several minutes to over an hour. | Typically offers faster analysis times for volatile compounds.[8] |
Causality Behind Experimental Choices: HPLC vs. GC
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of this compound and the specific requirements of the analysis.
-
HPLC is often the preferred method for its versatility and ability to analyze the compound directly without derivatization.[1] This simplifies sample preparation and avoids potential side reactions. The wide array of available chiral stationary phases (CSPs) for HPLC provides a high probability of achieving a successful enantioselective separation.[2][9] Polysaccharide-based CSPs, in particular, are known for their broad applicability in separating a diverse range of chiral compounds.[2]
-
GC , on the other hand, can offer faster analysis times and high resolution.[6][8] However, the primary amine functional group in this compound makes it a polar and relatively non-volatile compound, necessitating derivatization to achieve good chromatographic performance.[5] This additional sample preparation step can introduce variability and must be carefully controlled and validated.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the interconnectedness of the key validation parameters as defined by ICH guidelines.
Caption: Interdependence of analytical method validation parameters.
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of a chiral HPLC-UV method for this compound. These protocols are designed as self-validating systems, where the acceptance criteria for each parameter confirm the method's suitability.
Protocol 1: Chiral HPLC-UV Method Validation
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the enantiomers of this compound in the presence of potential impurities and degradation products.
-
Procedure:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention times of the enantiomers.
-
Analyze a solution of the racemic this compound standard to determine the retention times of the two enantiomers.
-
Analyze a sample of enantiomerically pure S-1-(2-trifluoromethylphenyl)ethylamine and R-1-(2-trifluoromethylphenyl)ethylamine individually to confirm peak identity.
-
Spike the racemic standard solution with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound.
-
-
Acceptance Criteria: The peaks for the enantiomers should be free from interference from any other components, and peak purity should be confirmed using a photodiode array (PDA) detector.
2. Linearity and Range
-
Objective: To demonstrate a linear relationship between the concentration of each enantiomer and the detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of racemic this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1 to 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration for each enantiomer.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of each enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Procedure:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Confirm the determined LOQ by analyzing a standard at this concentration and ensuring the precision and accuracy meet predefined criteria.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within the established limits for all tested variations.
Data Summary and Comparison
The following table summarizes the expected performance characteristics of a validated chiral HPLC-UV method and a chiral GC-FID method for the analysis of this compound.
| Validation Parameter | Chiral HPLC-UV (Expected Performance) | Chiral GC-FID (Expected Performance) |
| Specificity | Baseline resolution (Rs > 1.5) of enantiomers from each other and any impurities. | Complete separation of derivatized enantiomers. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.5% |
| LOD | ~0.3 µg/mL | ~0.15 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.5 µg/mL |
| Robustness | Consistent performance with minor variations in flow rate, temperature, and mobile phase composition. | Consistent performance with minor variations in carrier gas flow, oven temperature program, and injector temperature. |
Logical Relationships in Method Validation
The success of a validated analytical method relies on the logical interplay between its various parameters. For instance, specificity is a prerequisite for accurate and precise quantification. Linearity establishes the range over which the method is accurate and precise.
Caption: Logical flow of validation parameter dependence.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that ensures the generation of reliable and reproducible data. While both chiral HPLC and chiral GC can be employed for its enantioselective analysis, the choice of method should be guided by the specific analytical requirements, including sample matrix, required sensitivity, and throughput. Chiral HPLC often presents a more direct approach, avoiding the need for derivatization. Regardless of the chosen technique, a thorough validation following ICH guidelines is imperative to guarantee the quality and integrity of the analytical results, thereby supporting robust drug development and ensuring patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
comparative study of different synthetic routes to 1-(2-trifluoromethylphenyl)ethylamine
Introduction: The Significance of 1-(2-Trifluoromethylphenyl)ethylamine in Modern Drug Discovery
Chiral amines are integral building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, this compound stands out as a critical precursor for numerous biologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this particular chiral amine a highly sought-after intermediate in medicinal chemistry. This guide provides a comparative analysis of the most pertinent synthetic strategies to access this valuable compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into three primary methodologies: direct asymmetric reductive amination, biocatalytic synthesis utilizing ω-transaminases, and a diastereoselective approach via N-(tert-butylsulfinyl)imines.
Route 1: Direct Asymmetric Reductive Amination
Direct asymmetric reductive amination (DARA) represents a highly efficient and atom-economical approach to chiral primary amines. This one-pot reaction combines a ketone, an amine source (typically an ammonium salt), and a chiral catalyst under a reducing atmosphere. The elegance of this method lies in the in-situ formation of an imine intermediate, which is then enantioselectively reduced to the desired amine.
Mechanistic Rationale
The reaction proceeds through the initial condensation of 2-trifluoromethylacetophenone with ammonia (from an ammonium salt) to form a prochiral imine. A chiral transition metal catalyst, typically based on ruthenium or iridium complexed with a chiral phosphine ligand, coordinates to the imine. The catalyst then facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., H2 gas) to the C=N bond, establishing the stereocenter of the final amine product. The choice of the chiral ligand is paramount in achieving high enantioselectivity.
A Comparative Guide to Assessing the Optical Purity of 1-(2-Trifluoromethylphenyl)ethylamine by Chiral Chromatography
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in biological activity. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[1][2] The compound 1-(2-trifluoromethylphenyl)ethylamine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features—a primary amine and a trifluoromethyl group on a phenyl ring—present unique challenges and opportunities for chiral separation.
Therefore, the accurate assessment of its optical purity is a non-negotiable step in quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive standard for this task, offering the high selectivity required to resolve these mirror-image isomers.[3][4] This guide provides a comparative analysis of methodologies for assessing the enantiomeric purity of this compound, grounded in established chromatographic principles and supported by experimental workflows.
The Analyte: Understanding its Chromatographic Behavior
The target molecule, this compound, possesses two key functional groups that dictate its interaction with a CSP:
-
The Primary Amine (-NH2) : This basic group is a primary site for interactions such as hydrogen bonding, dipole-dipole, and ionic interactions with the CSP. Its basicity is a critical factor in method development, often necessitating the use of mobile phase additives to ensure good peak shape and prevent tailing.
-
The Trifluoromethyl (CF3) Group : This strongly electron-withdrawing group reduces the basicity of the nearby amine.[5] This modulation can alter the strength of interactions with the CSP compared to non-fluorinated analogs, requiring careful optimization of the mobile phase.[5] The fluorine atoms can also participate in unique dipole or fluorophilic interactions.[6][7]
Our objective is to exploit these properties to achieve baseline resolution (Resolution, Rs > 1.5) between the two enantiomers in a reasonable timeframe.[3]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most influential decision in developing a chiral separation method.[3] For chiral amines, polysaccharide-based CSPs are a robust and versatile starting point due to their broad applicability and multiple chiral recognition mechanisms.[8] We will compare two of the most successful and widely used classes of polysaccharide CSPs: amylose- and cellulose-based phenylcarbamate derivatives.
-
Amylose-Based CSPs (e.g., Daicel CHIRALPAK® AD-H, Phenomenex Lux® Amylose-1) : These phases consist of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support.[9][10] The helical groove structure of the amylose polymer creates chiral cavities where analytes can bind. The primary interaction mechanisms involve hydrogen bonding with the carbamate groups, π-π stacking with the phenyl rings, and steric interactions within the chiral pocket.[10]
-
Cellulose-Based CSPs (e.g., Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1) : These phases utilize cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[11] While chemically similar to their amylose counterparts, the different glycosidic linkage in cellulose results in a distinct, higher-order structure. This creates a different spatial arrangement of the selector groups, leading to unique steric hindrance and interaction patterns. This often results in complementary or even inverted elution orders compared to amylose-based phases.[11]
Experimental Workflow: A Systematic Approach to Method Development
A successful chiral method development strategy involves a systematic screening of columns and mobile phases, followed by optimization. The workflow below outlines a robust process for achieving this.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lux Amylose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 11. phenomenex.com [phenomenex.com]
Cost-Benefit Analysis of 1-(2-Trifluoromethylphenyl)ethylamine in Industrial Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral amines, in particular, are pivotal building blocks for a vast array of therapeutics. Among these, 1-(2-trifluoromethylphenyl)ethylamine stands out due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide provides an in-depth cost-benefit analysis of utilizing this chiral amine in industrial processes, comparing its application with viable alternatives through the lens of synthetic efficiency, economic viability, and process safety.
Industrial Context: Synthesis of Chiral Arylethanolamine Derivatives
To ground our analysis in a realistic industrial scenario, we will consider the synthesis of chiral arylethanolamine derivatives, a class of compounds with demonstrated therapeutic potential, including anti-obesity and hypoglycemic activities[1]. In such syntheses, the chiral amine can be introduced as a pre-synthesized, enantiomerically pure building block. The overall efficiency and cost-effectiveness of the manufacturing process are critically dependent on the method used to obtain this key chiral intermediate.
Comparative Analysis of Synthetic Strategies
We will evaluate three primary strategies for producing the chiral amine core:
-
Strategy A: Direct use of enantiopure this compound obtained by chemical synthesis and resolution.
-
Strategy B: Asymmetric synthesis via catalytic hydrogenation of the corresponding ketone.
-
Strategy C: Biocatalytic synthesis using transaminases.
Strategy A: Chemical Synthesis and Classical Resolution
This traditional approach involves the synthesis of racemic this compound followed by resolution using a chiral resolving agent.
Workflow for Chemical Synthesis and Resolution
Caption: Workflow for producing a single enantiomer of a chiral amine via classical resolution.
Experimental Protocol: Resolution of a Racemic Amine
-
Salt Formation: Dissolve the racemic amine and a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid derivatives) in a suitable solvent.
-
Crystallization: Allow the less soluble diastereomeric salt to crystallize, often aided by controlled cooling and seeding.
-
Separation: Isolate the crystalline salt by filtration.
-
Liberation: Treat the isolated salt with a base to liberate the free amine and recover the resolving agent.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent.
Cost-Benefit Analysis:
| Parameter | Performance & Cost Considerations |
| Yield | Theoretically limited to 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled[2]. |
| Enantiomeric Excess (ee) | Can be high (>99%) after recrystallization, but this often leads to a further reduction in yield. |
| Cost | The cost of the resolving agent can be significant, although some can be recovered and reused. The loss of at least 50% of the material in the absence of a recycling process is a major cost driver. |
| Process Complexity | Involves multiple steps (salt formation, crystallization, separation, liberation), which can be labor-intensive and time-consuming. |
| Scalability | Generally scalable, but requires large volumes of solvents and careful control of crystallization conditions. |
Strategy B: Asymmetric Catalytic Hydrogenation
This approach involves the direct conversion of a prochiral ketone (2-trifluoromethylacetophenone) to the chiral amine using a chiral catalyst.
Workflow for Asymmetric Catalytic Hydrogenation
Caption: A streamlined workflow for asymmetric synthesis of a chiral amine.
Experimental Protocol: Asymmetric Reductive Amination
-
Catalyst Preparation: A chiral catalyst is formed in situ from a metal precursor (e.g., a ruthenium or rhodium complex) and a chiral ligand.
-
Reaction: The prochiral ketone and an ammonia source are subjected to hydrogenation in the presence of the catalyst under optimized pressure and temperature.
-
Work-up: The catalyst is removed, and the product is isolated and purified.
Cost-Benefit Analysis:
| Parameter | Performance & Cost Considerations |
| Yield | Can be very high, often exceeding 90%, as it is not limited by the 50% theoretical maximum of classical resolution. |
| Enantiomeric Excess (ee) | Typically high, often >95%, depending on the catalyst and reaction conditions. |
| Cost | The primary cost is the chiral catalyst, which often contains expensive precious metals (Rh, Ru, Ir). Catalyst loading and the potential for recycling are critical economic factors. |
| Process Complexity | A more streamlined, one-pot process compared to resolution. However, it may require specialized high-pressure equipment. |
| Scalability | Highly scalable and often preferred for large-scale industrial production due to its efficiency. |
Strategy C: Biocatalytic Synthesis (Transamination)
This "green chemistry" approach utilizes enzymes, such as transaminases, to convert the prochiral ketone to the chiral amine with high stereoselectivity.
Workflow for Biocatalytic Synthesis
Caption: Biocatalytic route to a chiral amine using a transaminase enzyme.
Experimental Protocol: Transaminase-Mediated Synthesis
-
Reaction Setup: The prochiral ketone is incubated with a transaminase enzyme and an amine donor (e.g., isopropylamine) in an aqueous buffer.
-
Equilibrium Shift: Often, a system is needed to remove the ketone by-product to drive the reaction to completion.
-
Extraction: The chiral amine product is extracted from the aqueous medium.
Cost-Benefit Analysis:
| Parameter | Performance & Cost Considerations |
| Yield | Can be very high, with conversions often exceeding 95% when the reaction equilibrium is effectively managed. |
| Enantiomeric Excess (ee) | Typically excellent, often >99%, due to the high stereoselectivity of enzymes. |
| Cost | The cost of the enzyme and any necessary co-factors can be significant. However, enzyme immobilization allows for reuse, reducing the overall cost. The use of mild, aqueous conditions can lower energy costs. |
| Process Complexity | Generally simpler work-up procedures compared to chemical methods. However, requires expertise in handling enzymes and managing biocatalytic reactions. |
| Sustainability | Considered a "green" technology due to the use of biodegradable catalysts (enzymes), mild reaction conditions, and often aqueous solvents. |
Comparative Summary and Recommendation
| Feature | Strategy A: Resolution | Strategy B: Asymmetric Catalysis | Strategy C: Biocatalysis |
| Theoretical Yield | ≤ 50% (without racemization) | > 90% | > 90% |
| Enantioselectivity | High (with potential yield loss) | High | Excellent |
| Key Cost Driver | Resolving agent, loss of material | Precious metal catalyst | Enzyme, co-factors |
| Process Complexity | High (multiple steps) | Moderate (specialized equipment) | Moderate (bioprocess control) |
| Environmental Impact | High solvent usage | Use of heavy metals | Low (green chemistry) |
Recommendation:
For large-scale industrial production , both asymmetric catalysis (Strategy B) and biocatalysis (Strategy C) offer significant advantages over classical resolution (Strategy A) in terms of yield, atom economy, and process efficiency.
-
Asymmetric catalysis is a well-established and robust method for high-throughput production, particularly when catalyst costs can be managed through low loading and efficient recycling.
-
Biocatalysis is an increasingly attractive alternative, offering exceptional enantioselectivity and a superior environmental profile. As the cost of enzymes decreases and immobilization technologies improve, this method is becoming more economically competitive.
The choice between asymmetric catalysis and biocatalysis will ultimately depend on a detailed techno-economic analysis for the specific process, including the cost and availability of the catalyst/enzyme, the required capital investment for specialized equipment, and the overall process robustness.
Safety and Handling Considerations
Trifluoromethylphenyl-containing amines require careful handling. (S)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine is classified as causing skin and serious eye irritation, and may cause respiratory irritation[3].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing fumes, mist, spray, and vapors. Wash skin thoroughly after handling[3].
-
Fire Hazards: Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides[3].
Always consult the specific Safety Data Sheet (SDS) for the compound being used.
References
A Senior Application Scientist's Guide to Chiral Resolution: Comparing the Efficacy of Resolving Agents for Specific Racemic Mixtures
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the ability to isolate single enantiomers from a racemic mixture is not merely an academic exercise but a critical necessity. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, yet their physiological and pharmacological effects can be profoundly different.[1] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was a sedative while the other was a potent teratogen.[2] Consequently, the development of robust and efficient methods for chiral resolution—the separation of enantiomers—is a cornerstone of drug development and asymmetric synthesis.
This guide provides an in-depth comparison of the efficacy of various resolving agents for specific, industrially relevant racemic mixtures. We will delve into the mechanistic underpinnings of diastereomeric salt formation, present comparative experimental data, and provide detailed, field-proven protocols. Our focus will be on providing a practical framework for researchers, scientists, and drug development professionals to make informed decisions when selecting a resolving agent and designing a resolution strategy.
The Bedrock of Classical Resolution: Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][3] This technique ingeniously converts a pair of enantiomers, which are otherwise inseparable by conventional means, into a pair of diastereomers with distinct physical properties.[1] By reacting a racemic mixture with a single, pure enantiomer of a resolving agent, we create two diastereomeric salts. These salts, no longer being mirror images, exhibit different solubilities, melting points, and crystal structures, allowing for their separation by fractional crystallization.[1][4]
The success of this method hinges on several key factors: the choice of the resolving agent, the selection of an appropriate solvent system, and the meticulous control of crystallization conditions such as temperature and stoichiometry.[5]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Case Study 1: Resolution of Racemic Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule where the (S)-(+)-enantiomer is responsible for its therapeutic activity.[6][7] Although often sold as a racemate, the resolution of ibuprofen is of significant interest to enhance its efficacy and reduce potential side effects.[8]
Comparison of Resolving Agents for Racemic Ibuprofen
| Resolving Agent | Racemic Compound | Solvent(s) | Diastereomeric Excess (%de) / Yield | Enantiomeric Excess (%ee) of Recovered (S)-Ibuprofen | Reference(s) |
| (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | (±)-Ibuprofen | Water / Ethyl Acetate | 40% de, 53% yield (initial salts) | >99% (after optimization) | [3][5] |
| (S)-(-)-1-Phenylethylamine | (±)-Ibuprofen | Water / 2-Propanol | Insoluble (S,S) salt precipitates | ~88% | [7] |
In-Depth Analysis and Experimental Protocol
The use of (S)-(-)-α-methylbenzylamine (S-MBA) in combination with an achiral base like potassium hydroxide (KOH) presents a strategic approach to resolving racemic ibuprofen.[3][5] The KOH serves to increase the solubility of both the racemic acid and the chiral amine in an aqueous medium, facilitating the formation of the diastereomeric salts.[5] The subsequent crystallization from a suitable solvent, such as ethyl acetate, allows for the separation of the less soluble diastereomer.
Experimental Protocol: Resolution of (±)-Ibuprofen with (S)-(-)-α-Methylbenzylamine
-
Salt Formation: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 10 g of racemic ibuprofen and 15 mL of 0.25 M KOH solution. Heat the mixture in a water bath to boiling to dissolve the ibuprofen.[9]
-
Addition of Resolving Agent: Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated mixture. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form within minutes. Continue heating for an additional 30 minutes.[9]
-
Crystallization: Remove the heat and allow the solution to cool to room temperature. The less soluble (S,S) diastereomeric salt will crystallize out of solution.[9]
-
Isolation and Recrystallization: Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water. To enhance the diastereomeric purity, recrystallize the salt from boiling 2-propanol.[9]
-
Liberation of (S)-(+)-Ibuprofen: Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes to protonate the ibuprofen.[9]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with methyl-t-butyl ether (MTBE). Combine the organic layers, wash with water and then with a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Final Product: Remove the MTBE by rotary evaporation to yield the (S)-(+)-ibuprofen, which should solidify upon cooling.[9]
Case Study 2: Resolution of Racemic Mandelic Acid
Mandelic acid is a valuable chiral building block in organic synthesis. Its resolution provides access to enantiomerically pure forms for various applications.
Comparison of Resolving Agents for Racemic Mandelic Acid
| Resolving Agent | Racemic Compound | Solvent(s) | Diastereomeric Purity / Yield | Enantiomeric Excess (%ee) of Recovered Mandelic Acid | Reference(s) |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | 95% Ethanol | High (less soluble salt) | High (qualitative) | [2][4][10] |
| Cinchonine | (±)-Mandelic Acid | Water | Requires recrystallization | ~80% yield of diastereomer | [11] |
| L-Prolinamide | (±)-3-Chloro-5-difluoromethoxy Mandelic Acid | Dioxane | - | 92% ee | [12] |
In-Depth Analysis and Experimental Protocol
The resolution of mandelic acid with ephedrine is a classic example demonstrating the significant differences in solubility that can be achieved between diastereomeric salts.[4][10] The choice of solvent is crucial; in this case, 95% ethanol facilitates the selective crystallization of the less soluble diastereomer.
Experimental Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine
-
Salt Formation and Crystallization: In a suitable flask, combine equimolar quantities of (±)-mandelic acid and (1R,2S)-(-)-ephedrine in 95% ethanol at room temperature. The less soluble diastereomeric salt, (-)-ephedrinium (-)-mandelate, will begin to crystallize as colorless prisms within minutes.[10]
-
Isolation: After allowing sufficient time for crystallization, collect the crystals by vacuum filtration.
-
Liberation of (R)-(-)-Mandelic Acid: The isolated salt is then treated with a strong acid to liberate the enantiomerically enriched mandelic acid, which can be recovered through extraction.
Case Study 3: Resolution of Racemic Amphetamine and Methamphetamine
The enantiomers of amphetamine and methamphetamine exhibit markedly different physiological effects, making their resolution a topic of forensic and pharmacological importance.
Comparison of Resolving Agents for Racemic Amphetamine/Methamphetamine
| Resolving Agent | Racemic Compound | Solvent(s) | Yield | Optical Purity / %ee | Reference(s) |
| d-Tartaric Acid | (±)-Amphetamine | Ethanol | - | High (qualitative) | [13][14] |
| O,O'-Dibenzoyl-R,R-Tartaric Acid | (±)-Methamphetamine | Dichloroethane/Methanol/Water | 80-95% | 85-98% | [13][15] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | (±)-N-methylamphetamine | Supercritical CO₂ | 42% (raffinate) | 82% (raffinate) | [16] |
In-Depth Analysis and Experimental Protocol
The resolution of amphetamines can be effectively achieved using tartaric acid and its derivatives. The use of O,O'-dibenzoyl-R,R-tartaric acid in a two-phase solvent system provides a highly efficient one-step resolution process.[15]
Experimental Protocol: Resolution of (±)-Methamphetamine with O,O'-Dibenzoyl-R,R-Tartaric Acid
-
Dissolution: Dissolve 15.0 g (100 mmol) of racemic methamphetamine freebase in a mixture of 20 mL of dichloroethane and 15 mL of water.[13]
-
Addition of Resolving Agent: In a separate flask, prepare a solution of 9.4 g (25 mmol) of O,O'-dibenzoyl-2R,3R-tartaric acid in 40 mL of dichloroethane and a specified amount of methanol. Add this solution to the two-phase solution of the racemic base over 30 minutes at room temperature.[13][15]
-
Crystallization: Crystallization of the diastereomeric salt should commence within 10-15 minutes of stirring.[13]
-
Isolation: After stirring the resulting suspension, typically overnight at a reduced temperature (e.g., 5°C), filter the precipitate. Wash the collected solid with cold dichloroethane and dry.[15]
-
Liberation of Enantiomer: The enantiomerically enriched methamphetamine can be recovered from the salt by treatment with a base (e.g., 2N NaOH) followed by extraction with an organic solvent.[17]
Alternative Approaches: Enzymatic Kinetic Resolution
Beyond classical diastereomeric salt formation, enzymatic kinetic resolution offers a powerful and highly selective alternative.[18] This method utilizes enzymes, such as lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[18] This is particularly effective for the resolution of alcohols and esters.[1]
Example: Kinetic Resolution of (R,S)-2-Butanol
The enzymatic resolution of (R,S)-2-butanol can be achieved through esterification or transesterification using a lipase, such as Novozym 435®.[19] Studies have shown that using an ester like vinyl acetate as the acyl donor yields better results than using a carboxylic acid, achieving an enantiomeric excess of the substrate of approximately 90% in 90 minutes.[19] The reaction rate and enantioselectivity are influenced by factors such as substrate concentration and the amount of enzyme used.[19]
Caption: Workflow of enzymatic kinetic resolution.
Conclusion: A Strategic Approach to Chiral Resolution
The selection of an appropriate resolving agent and method is a multifaceted decision that requires a deep understanding of the underlying chemical principles and a careful evaluation of experimental data. While diastereomeric salt formation remains a robust and scalable method, enzymatic kinetic resolution provides a highly selective and often greener alternative.
This guide has provided a comparative analysis of different resolving agents for specific racemic mixtures, supported by experimental protocols and data. The key to successful chiral resolution lies in a systematic approach:
-
Thorough Literature Review: Investigate established methods for the resolution of the target compound or structurally similar molecules.
-
Screening of Resolving Agents and Solvents: Empirically test a variety of resolving agents and solvent systems to identify the optimal conditions for diastereomeric salt formation and crystallization.
-
Process Optimization: Fine-tune parameters such as temperature, stoichiometry, and crystallization time to maximize yield and enantiomeric excess.
-
Consideration of Alternative Methods: Evaluate the feasibility of enzymatic resolution or chiral chromatography, especially when classical methods prove challenging.
By adopting this evidence-based and methodologically rigorous approach, researchers and drug development professionals can navigate the complexities of chiral resolution and efficiently obtain the enantiomerically pure compounds that are vital for advancing science and medicine.
References
- 1. pharmtech.com [pharmtech.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. advanceseng.com [advanceseng.com]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 9. murov.info [murov.info]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 12. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 13. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 14. US2833823A - Method for the separation of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 15. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. - [www.rhodium.ws] [erowid.org]
- 18. jocpr.com [jocpr.com]
- 19. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereochemical Validation of 1-(2-Trifluoromethylphenyl)ethylamine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the stereochemical configuration of chiral molecules is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of key analytical techniques for the validation of the stereochemical configuration of 1-(2-trifluoromethylphenyl)ethylamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your research.
The Critical Importance of Stereochemical Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of a single enantiomer is paramount. The derivatives of this compound present a unique analytical opportunity due to the presence of the trifluoromethyl (CF3) group, which can serve as a sensitive probe in certain analytical methods.
A Comparative Overview of Validation Techniques
The determination of absolute configuration is a multifaceted challenge that can be addressed by several powerful analytical techniques. The choice of method depends on factors such as the physical properties of the compound (e.g., crystallinity), sample availability, and the desired level of structural detail. Here, we compare the three most robust and widely adopted methods:
-
X-Ray Crystallography: The "gold standard" for unambiguous determination of absolute configuration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile solution-state method, particularly powerful when using chiral derivatizing agents like Mosher's acid.
-
Chiroptical Spectroscopy (Circular Dichroism): A sensitive technique for determining stereochemistry in solution, often complemented by computational analysis.
The following table provides a high-level comparison of these techniques:
| Feature | X-Ray Crystallography | NMR Spectroscopy (with Chiral Derivatizing Agents) | Chiroptical Spectroscopy (CD/VCD) |
| Principle | Diffraction of X-rays by a single crystal | Diastereomeric differentiation of NMR signals | Differential absorption of circularly polarized light |
| Sample Requirement | High-quality single crystal | Small amount (mg) in solution | Small amount (µg to mg) in solution |
| Information Provided | Unambiguous 3D structure and absolute configuration | Absolute configuration (relative to the derivatizing agent) | Absolute configuration (often with computational support) |
| Throughput | Low | Moderate to High | High |
| Key Advantage | Definitive structural elucidation[1][2][3] | Does not require crystallization; versatile for various functional groups[4][5] | High sensitivity; applicable to non-crystalline samples[6][7][8] |
| Key Limitation | Requires a suitable single crystal, which can be challenging to obtain[9][10] | Indirect method; requires a chiral derivatizing agent and can be complex to interpret | May require quantum mechanical calculations for unambiguous assignment[11][12][13] |
In-Depth Analysis and Experimental Protocols
X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration.[1][3] The method relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice.
Causality of Experimental Choice: When a definitive, non-empirical determination of the absolute configuration is required, and a high-quality single crystal of the derivative can be obtained, X-ray crystallography is the method of choice. The presence of a "heavy" atom (heavier than oxygen) in the molecule can enhance the anomalous dispersion effect, which is crucial for the reliable determination of the absolute configuration.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[9]
-
NMR Spectroscopy: Probing Chirality in Solution with Mosher's Method
NMR spectroscopy is a powerful tool for structural elucidation in solution.[14] For determining the absolute configuration of chiral amines, the use of chiral derivatizing agents (CDAs) is a well-established strategy.[4][5] The most renowned of these is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[15][16][17]
Causality of Experimental Choice: When crystallization is not feasible, or a solution-state confirmation is desired, Mosher's method offers an excellent alternative. The reaction of the chiral amine with both enantiomers of Mosher's acid chloride forms a pair of diastereomeric amides. The key to this method is the anisotropic effect of the phenyl ring in the Mosher's acid moiety, which leads to distinct chemical shifts in the ¹H (and ¹⁹F) NMR spectra of the two diastereomers. The presence of the trifluoromethyl group in this compound provides an additional, highly sensitive ¹⁹F NMR probe.[4][5]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization:
-
Divide the enantiomerically enriched amine sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Purify the resulting diastereomeric amides.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomers in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the signals for the protons and fluorine atoms near the stereocenter.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned signals.
-
Based on the established conformational model of the Mosher amides, a consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the assignment of the absolute configuration.[18][19]
-
Visualizing the Mosher's Method Workflow
Caption: Workflow for determining absolute configuration using Mosher's method.
Chiroptical Spectroscopy: A Sensitive Solution-State Approach
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[20][21] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
Causality of Experimental Choice: CD spectroscopy is particularly valuable for its high sensitivity, requiring only small amounts of sample.[7] It is a non-destructive technique that can be performed on non-crystalline samples in solution. For molecules with chromophores that absorb in the UV-Vis region, ECD is a suitable choice.[11] For molecules lacking strong UV chromophores or for more detailed structural information, VCD, which probes vibrational transitions in the infrared region, is a powerful alternative.[12][13][22][23] The absolute configuration is typically determined by comparing the experimental CD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration.
Experimental Protocol: ECD/VCD Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified sample in a suitable transparent solvent.
-
-
Spectral Acquisition:
-
Record the ECD or VCD spectrum using a dedicated spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Calculate the theoretical ECD or VCD spectrum for the lowest energy conformers of one enantiomer using methods like Time-Dependent Density Functional Theory (TD-DFT).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. A mirror-image spectrum indicates the opposite enantiomer.
-
Visualizing the Chiroptical Spectroscopy Workflow
Caption: General workflow for absolute configuration assignment using chiroptical spectroscopy.
Enhancing Enantiomeric Purity Analysis with Chiral HPLC
While the aforementioned techniques are crucial for determining the absolute configuration, it is equally important to assess the enantiomeric purity (or enantiomeric excess, ee) of the sample. Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[24][25][26][27]
Causality of Experimental Choice: Chiral HPLC provides a quantitative measure of the ratio of the two enantiomers in a sample. By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to their separation and distinct elution times.
Experimental Protocol: Chiral HPLC
-
Column and Mobile Phase Selection:
-
Select a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Develop a mobile phase system (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Detect the eluting enantiomers using a UV detector.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Conclusion
The validation of the stereochemical configuration of this compound derivatives is a critical step in their development as potential pharmaceutical agents. This guide has provided a comparative overview of the most powerful analytical techniques for this purpose. While X-ray crystallography offers the most definitive answer, its requirement for a single crystal can be a limitation. NMR spectroscopy, particularly using Mosher's method, and chiroptical techniques like CD and VCD, provide robust solution-state alternatives. The choice of method will ultimately depend on the specific research question, the physical properties of the compound, and the available instrumentation. A multi-technique approach, combining the strengths of different methods, often provides the most comprehensive and reliable validation of stereochemical configuration.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Circular dichroism: electronic | Semantic Scholar [semanticscholar.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Spectroscopic Cross-Verification of 1-(2-Trifluoromethylphenyl)ethylamine
The strategic placement of the trifluoromethyl group at the ortho position on the phenyl ring is expected to induce significant and predictable changes in the spectroscopic signatures compared to the unsubstituted analog. Understanding these shifts is key to confirming the successful synthesis and purity of 1-(2-trifluoromethylphenyl)ethylamine.
The Logic of Spectroscopic Verification: A Workflow
Our approach is systematic, ensuring that each analytical step builds upon the last to create a comprehensive and validated structural picture. The workflow is designed to be self-validating, where the data from each technique corroborates the others.
Scaling Asymmetric Synthesis: A Comparative Guide to the Performance of 1-(2-Trifluoromethylphenyl)ethylamine and Its Alternatives
For researchers, scientists, and drug development professionals, the successful transition of a chemical synthesis from the laboratory bench to pilot or industrial scale is a critical measure of its utility. This is particularly true in asymmetric synthesis, where maintaining high levels of stereochemical control is paramount. Minor variations in reaction conditions, often amplified during scale-up, can have profound impacts on yield and enantiomeric or diastereomeric excess. This guide provides an in-depth evaluation of the performance of chiral amines as stereodirecting agents, with a focus on 1-(2-trifluoromethylphenyl)ethylamine, in the context of scaling chemical reactions. We will explore the causality behind experimental choices, compare performance with established alternatives, and provide detailed protocols and data to support our analysis.
The selection of a chiral auxiliary or catalyst is a foundational decision in the design of an asymmetric synthesis.[1] An ideal candidate should not only induce high stereoselectivity but also be robust, reliable, and perform consistently across different scales. This compound, a primary chiral amine, is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can influence the stereochemical outcome of a reaction.[2] However, its performance must be critically evaluated against well-established and widely utilized auxiliaries such as Evans oxazolidinones and pseudoephedrine-based systems.[3]
This guide will use a representative asymmetric transformation—the diastereoselective reduction of a chiral imine—to illustrate the practical considerations and performance metrics relevant to scaling up reactions controlled by chiral amines. We will present a detailed lab-scale protocol, analyze the factors critical for its success, and then extrapolate these findings to a larger-scale scenario, comparing the expected performance with benchmark data from alternative chiral auxiliaries.
The Foundation: Understanding Stereocontrol in Asymmetric Synthesis
The efficacy of a chiral amine as a stereodirecting group, whether used as a catalyst or a covalently bound auxiliary, hinges on its ability to create a sterically and electronically differentiated environment around the reacting center. In the case of a chiral auxiliary, it transforms an achiral substrate into a chiral intermediate, which then reacts diastereoselectively. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.[4] The rigidity of the transition state, often achieved through chelation or steric hindrance, is key to high fidelity stereochemical transfer.
For instance, in the alkylation of enolates, auxiliaries like Evans oxazolidinones and pseudoephedrine form rigid, chelated intermediates that effectively shield one face of the enolate, compelling the electrophile to approach from the less hindered side.[3] This results in a high degree of diastereoselectivity. The choice of base, solvent, and temperature are critical variables that modulate the stability and geometry of these intermediates.
dot
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Performance Benchmark: Asymmetric Synthesis of a γ-Trifluoromethylated Amine
To provide a tangible basis for comparison, we will examine a lab-scale synthesis of a γ-trifluoromethylated amine, a structure of significant interest in medicinal chemistry. This reaction involves the diastereoselective reduction of a chiral imine intermediate, which is formed in situ. While this specific example from the literature does not use this compound directly, it employs a structurally similar chiral primary amine and involves a trifluoromethylated substrate, making it an excellent model for our analysis.[3]
Experimental Protocol: Gram-Scale Synthesis of (R,R)-N-(1-(4-methoxyphenyl)ethyl)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine[3]
This protocol details the formation of a chiral allylic amine, which serves as a precursor for further transformations. The key step is the titanium-mediated condensation of a ketone with a chiral amine.
Materials:
-
3'-(Trifluoromethyl)acetophenone (4 g, 14.5 mmol)
-
(R)-1-(4-methoxyphenyl)ethylamine (2.6 g, 21.8 mmol, 1.5 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (6.6 g, 29 mmol, 2 equiv)
Procedure:
-
To a microwave vial, add 3'-(trifluoromethyl)acetophenone, (R)-1-(4-methoxyphenyl)ethylamine, and titanium(IV) ethoxide.
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for 2 hours.
-
Upon completion, the resulting chiral imine can be carried forward to a subsequent reduction step. For the purpose of this guide, we will focus on the formation of the chiral intermediate.
-
A subsequent diastereoselective reduction of the formed imine/enamine intermediate would lead to the desired α,γ-chiral amine.[3]
In the reported synthesis, this multi-step sequence, starting from 4g of ketone, ultimately provides the desired product in good yield and high diastereoselectivity, demonstrating the viability of this approach on a gram scale.[3]
dot
Caption: Workflow for the gram-scale synthesis of a chiral trifluoromethylated amine.
Comparative Performance Analysis
To evaluate the potential of this compound, we will compare the typical performance of different classes of chiral auxiliaries in a well-studied reaction: the asymmetric alkylation of a carboxylic acid derivative. This reaction is a staple in organic synthesis and its scalability has been extensively investigated.
| Chiral Auxiliary Class | Representative Auxiliary | Typical Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Typical Yield (%) | Key Considerations for Scale-Up |
| Phenyl Ethylamines | This compound | Expected to be high | Expected to be good | Good solubility in organic solvents. The CF₃ group may influence reactivity and selectivity. Cleavage of the auxiliary is a critical step. |
| Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone | >98:2 dr[3] | High | Well-documented, reliable performance. Requires strong bases (e.g., n-BuLi or LDA) for enolate formation, which can be challenging at scale.[3][5] |
| Amino Alcohols | (+)-Pseudoephedrine | ≥99% de (after recrystallization)[3] | 80-99%[3][5] | Inexpensive and readily available. Derivatives are often crystalline, simplifying purification. Versatile cleavage options.[3] |
Causality Behind Performance:
-
This compound: The electron-withdrawing nature of the trifluoromethyl group can affect the pKa of the amine and the stereoelectronic properties of the derived intermediates. This could lead to altered reactivity and potentially enhanced selectivity compared to its non-fluorinated analogue, 1-phenylethylamine. However, the cleavage of the auxiliary to release the final product would need careful optimization to avoid racemization.
-
Evans Oxazolidinones: Their exceptional performance is due to the formation of a rigid, chelated Z-enolate, which provides a well-defined transition state for alkylation.[3] The main challenge in scaling up is the handling of cryogenic temperatures (-78 °C) and pyrophoric reagents like n-butyllithium.
-
Pseudoephedrine: This auxiliary also forms a chelated Z-enolate. Its major advantage lies in the high crystallinity of the amide derivatives, which often allows for easy purification by recrystallization to achieve very high diastereomeric excess.[3][5] The cleavage conditions are also versatile, yielding various functional groups directly.
Transitioning to Scale: Key Challenges and Strategic Solutions
Scaling a reaction from grams to kilograms introduces challenges that are often negligible at the lab bench. Maintaining yield and, critically, stereoselectivity requires careful consideration of several factors.
-
Thermal Management: Asymmetric reactions are often run at low temperatures to maximize selectivity. On a large scale, dissipating the heat generated by the reaction (exotherm) becomes a significant engineering challenge. Inadequate cooling can lead to side reactions and a decrease in stereoselectivity.
-
Solution: Utilizing jacketed reactors with efficient heat transfer fluids and controlling the rate of reagent addition are crucial. For highly exothermic steps, continuous flow reactors can offer superior temperature control.
-
-
Mixing and Mass Transfer: Inhomogeneous mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation and reduced yields. This is particularly critical during the rapid addition of reagents like organolithiums.
-
Solution: Proper reactor design with efficient agitation (e.g., specific impeller types and baffling) is essential. The rate and point of reagent addition must be carefully controlled.
-
-
Purification: Chromatography, a common purification method in the lab, is often impractical and costly at an industrial scale.
-
Solution: The ideal large-scale process relies on crystallization for purification. This is a significant advantage of auxiliaries like pseudoephedrine, which tend to form crystalline derivatives.[3] Developing a robust crystallization procedure is a key part of process development.
-
-
Reagent Stoichiometry and Cost: The cost of reagents, especially chiral auxiliaries and catalysts, becomes a major driver at scale.
-
Solution: Optimizing the reaction to use the minimum amount of the chiral auxiliary is important. An efficient recovery and recycling protocol for the auxiliary is highly desirable to improve the overall process economics.
-
dot
Caption: Key challenges in scaling up asymmetric synthesis.
Conclusion and Future Outlook
Evaluating the performance of a chiral auxiliary like this compound requires a multi-faceted analysis that extends beyond lab-scale results. While it holds promise due to its unique electronic properties, its viability for large-scale synthesis depends on its ability to maintain high stereoselectivity under process conditions, the ease and robustness of its cleavage, and the potential for its recovery and recycling.
In comparison, established auxiliaries like Evans oxazolidinones and pseudoephedrine offer a wealth of historical data and well-understood scalability profiles. Evans-type auxiliaries are benchmarks for selectivity, while pseudoephedrine offers a highly practical and often more economical alternative, particularly when purification by crystallization is feasible.[3]
For researchers and drug development professionals, the choice of chiral auxiliary should be guided by a holistic assessment of the entire synthetic route. This includes not only the key asymmetric step but also the ease of attachment and cleavage of the auxiliary, the overall atom economy, and the robustness of the process at the intended scale. While novel auxiliaries like this compound are crucial for expanding the toolkit of synthetic chemists, they must be rigorously benchmarked against proven alternatives to justify their implementation in large-scale manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Trifluoromethylphenyl)ethylamine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Trifluoromethylphenyl)ethylamine, a compound frequently utilized in pharmaceutical research and development. The procedures outlined herein are grounded in regulatory standards and field-proven best practices, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
The core principle of this guide is not just to prescribe steps, but to explain the causality behind them. Understanding the "why"—from hazard classification to the specifics of waste segregation—is critical for building a robust culture of safety and ensuring that every protocol is a self-validating system of protection for both personnel and the environment.
Hazard Identification and Risk Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is a halogenated amine with specific risks that dictate its handling and disposal requirements.
-
Corrosivity: Based on data for structurally similar compounds, this chemical is expected to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][4] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Halogenated Compound: The presence of a trifluoromethyl (-CF3) group classifies this as a halogenated organic compound.[5][6] This is a critical classification for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to prevent the formation of toxic byproducts during incineration and to comply with specific regulations.[6]
-
Combustion Hazards: During thermal decomposition, this compound can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][2] This necessitates disposal via a licensed facility equipped with afterburners and scrubbers to neutralize these hazardous byproducts.[4][7]
Table 1: Hazard Summary for Trifluoromethylphenyl-ethylamine Analogs
| Hazard Classification | Description | Primary Precaution | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | Wear chemical-resistant gloves and lab coat. | [1][2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Wear safety goggles and/or a face shield. | [1][2][3] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | Use only in a chemical fume hood. | [1][4] |
| Hazardous Waste Category | Halogenated Organic Compound | Segregate from non-halogenated waste. |[5][6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by a multi-layered regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the "cradle-to-grave" framework for hazardous waste management in the United States.[8] As a halogenated organic compound, this chemical falls under specific RCRA regulations.[9][10] Your institution is classified as a hazardous waste generator, and its status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific on-site accumulation time limits and quantity thresholds.[11][12]
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that all personnel handling the chemical are fully aware of its hazards.[13][14] This is achieved through proper labeling, access to the Safety Data Sheet (SDS), and comprehensive training on safe handling and emergency procedures.[13][14]
Step-by-Step Disposal Protocol
This protocol outlines the essential logistical and operational steps for the safe disposal of this compound from the point of generation to its final removal by a licensed contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal workflow. The causality is clear: mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.
-
Designate a "Halogenated Organic Liquid Waste" container.
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[6]
-
DO NOT mix with aqueous waste, strong acids, or strong bases.
Step 3: Waste Accumulation and Labeling
Waste must be accumulated in designated Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[11][12]
-
Select a Proper Container: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.
-
Apply the Hazardous Waste Label: Immediately upon adding the first drop of waste, affix a completed hazardous waste label. The EPA requires that the label clearly includes:
-
Keep the Container Closed: The waste container must remain closed at all times except when actively adding waste.[6] This prevents the release of fugitive vapors and protects against spills.
Step 4: Storage and Removal
-
Satellite Accumulation: Store the labeled waste container in a designated SAA, within secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Transfer to Central Accumulation: When the container is full or needs to be removed, contact your institution's Environmental Health & Safety (EH&S) department. They will arrange for the transfer of the container to the Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.[12]
-
Final Disposal Method: The designated disposal method for this chemical is incineration at a licensed hazardous waste treatment facility.[4][7] The high temperatures of incineration are necessary to destroy the organic molecule, while the facility's scrubbers are essential for neutralizing the resulting hydrogen fluoride and other toxic gases.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and logistical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Even with meticulous adherence to protocols, accidents can occur. A prepared response is a critical component of safety.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading by diking with a spill kit absorbent material (e.g., vermiculite, dry sand).[4][7] Do not use combustible materials like paper towels to absorb large quantities.
-
Absorb and Collect: Cover the spill with an inert, non-combustible absorbent.[1] Use spark-proof tools to carefully sweep or shovel the absorbed material into a designated waste container.[4][7]
-
Decontaminate and Dispose: Decontaminate the area with a suitable cleaning agent. The collected spill waste must be disposed of as hazardous waste, following the same labeling and segregation protocols described above.
-
Report: Report the incident to your supervisor and EH&S department, as required by your institution's policy.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
By integrating these expert-validated procedures and understanding the scientific principles that guide them, you can ensure the safe and compliant disposal of this compound, reinforcing the foundation of safety and responsibility in your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. synquestlabs.com [synquestlabs.com]
- 5. uakron.edu [uakron.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. needle.tube [needle.tube]
- 14. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Trifluoromethylphenyl)ethylamine
Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep, mechanistic understanding of the risks involved and the rationale behind each safety protocol. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals working with 1-(2-Trifluoromethylphenyl)ethylamine. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work through meticulous safety and handling practices.
Hazard Assessment: Understanding the "Why"
This compound is a substituted aromatic amine, a class of compounds that warrants careful handling.[1][2] The primary hazards associated with this specific chemical, as identified in Safety Data Sheets (SDS), are significant and direct.[3][4][5][6] Understanding these hazards is the foundational step in selecting appropriate Personal Protective Equipment (PPE).
The compound is classified as causing severe skin burns and eye damage.[4][5][6] This is not merely a minor irritation; contact can lead to serious, lasting injury.[3] Furthermore, it is often cited for causing respiratory irritation and can be harmful if swallowed or, in some cases, toxic upon skin contact.[3][7][8]
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Skin Corrosion/Irritation | H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][5] | Impervious gloves and chemical-resistant clothing are mandatory to prevent any skin contact. |
| Serious Eye Damage/Irritation | H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][6] | Chemical splash goggles are essential. For larger quantities or splash risks, a face shield is required in addition to goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][8] | All handling must be performed in a certified chemical fume hood to control vapor exposure. |
| Acute Toxicity | H301 / H302: Toxic if swallowed / Harmful if swallowed.[8][9] | Strict hygiene protocols are necessary to prevent ingestion. PPE prevents indirect exposure routes (e.g., contaminated hands). |
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a standard set of PPE is required for any procedure involving this compound. The selection of specific items must be informed by a thorough risk assessment of the planned procedure.[10][11]
-
Hand Protection: Choose gloves specifically rated for resistance to aromatic amines. While standard nitrile gloves may offer short-term protection for minor splashes, prolonged contact or immersion requires more robust options.[12] Always check the manufacturer's compatibility guide.[13] Breakthrough time is a critical parameter to consider.[14] Double-gloving is a recommended practice when handling higher concentrations or quantities.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required.[4][15] If there is a significant risk of splashing (e.g., during transfers of quantities >100 mL, reactions under pressure), a full-face shield must be worn over the safety goggles.[13]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[13] For larger-scale operations, a chemical-resistant apron or a full chemical-protective suit may be necessary. Ensure clothing is made of low-permeability material.
-
Respiratory Protection: All manipulations of this compound that could generate vapors or aerosols must be conducted inside a properly functioning chemical fume hood.[4][15] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[13][16]
Operational Plans and Step-by-Step Protocols
Procedural discipline is paramount. The following workflows are designed to be self-validating systems, minimizing the potential for error and exposure.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow based on task-specific risks.
Protocol: Safe Donning and Doffing of PPE
Contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Donning (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat or chemical suit. Fasten completely.
-
Gloves (First Pair): Don the first pair of chemical-resistant gloves.
-
Gloves (Second Pair, if required): Don the second pair, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if the risk assessment requires it. Adjust for a snug fit.
Doffing (Taking Off):
-
Gross Decontamination: Before exiting the work area, clean any visible contamination from PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles, from the back to the front. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated side is folded inward. Place it in the designated laundry or disposal bin.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.
Emergency Preparedness
Spill Management
In the event of a spill, immediate and correct action is critical.[12]
Caption: Step-by-step emergency response plan for a chemical spill.
For a minor spill, use an inert absorbent material like vermiculite or sand to dike and absorb the liquid.[3][5] Sweep the material into a clearly labeled, sealed container for hazardous waste disposal.[3] Do not use combustible materials like paper towels to absorb large quantities. Ventilate the area well.
Exposure Response and First Aid
Immediate medical attention is required for any significant exposure.[4][5][15]
-
Skin Contact: Immediately remove all contaminated clothing.[5][15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][15]
-
Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]
In all cases, seek immediate medical advice and show the Safety Data Sheet to the attending physician.[4][15]
Decontamination and Disposal
Proper disposal is a critical final step to protect personnel and the environment.
-
PPE Disposal: All disposable PPE (gloves, aprons) contaminated with this compound must be placed in a sealed, labeled hazardous waste container. Do not dispose of it in the regular trash.
-
Chemical Waste: The chemical and any contaminated materials must be disposed of as hazardous waste.[15] This should be done through an approved waste disposal plant or licensed collector.[3][4] Methods may include removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3] Do not empty into drains.[15] Always consult local, state, and federal regulations for complete and accurate classification and disposal requirements.[15]
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your scientific research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fi [fishersci.fi]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. westlake.com [westlake.com]
- 15. fishersci.com [fishersci.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
